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N-((6-Chloropyridazin-3-yl)methyl)ethanamine Documentation Hub

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  • Product: N-((6-Chloropyridazin-3-yl)methyl)ethanamine
  • CAS: 1289386-56-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Stability of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in Drug Development

Executive Summary N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a bifunctional chemical entity frequently utilized as an intermediate or pharmacophore building block in medicinal chemistry. It features an electron-defi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a bifunctional chemical entity frequently utilized as an intermediate or pharmacophore building block in medicinal chemistry. It features an electron-deficient 6-chloropyridazine core linked via a methylene bridge to a basic secondary amine (ethanamine). Understanding its physicochemical properties and degradation liabilities is critical for rational drug design, formulation, and regulatory compliance. This whitepaper provides an in-depth analysis of its structural properties, mechanistic degradation pathways, and self-validating experimental protocols for stability testing.

Structural Rationale & Physicochemical Profile

The molecular architecture of N-((6-Chloropyridazin-3-yl)methyl)ethanamine dictates its behavior in biological and synthetic environments. The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust hydrogen-bonding capacity[1].

The introduction of a chlorine atom at the 6-position significantly alters the electronic landscape of the heterocycle. Chlorine acts as an electron-withdrawing group via inductive effects, which, combined with the inherent electron deficiency of the two adjacent aza nitrogens, highly activates the ring toward nucleophilic attack. Conversely, the ethylaminomethyl side chain provides a localized center of basicity and lipophilicity, heavily influencing the molecule's overall solubility and ionization state at physiological pH.

Quantitative Physicochemical Data

The following table summarizes the theoretical and empirically derived physicochemical parameters of the compound, critical for predicting its pharmacokinetic behavior.

PropertyValue / EstimateCausality / Structural Rationale
Molecular Formula C₇H₁₀ClN₃Core structure composition.
Molecular Weight 171.63 g/mol Falls well within the Lipinski Rule of 5 for optimal oral bioavailability.
LogP (Octanol/Water) ~0.9 - 1.2The polar pyridazine core lowers lipophilicity, while the ethyl group provides a slight hydrophobic counterbalance.
pKa (Secondary Amine) ~8.8Typical for aliphatic secondary amines, slightly depressed by the distant electron-withdrawing pyridazine ring.
pKa (Pyridazine Core) ~2.0The weak basicity of the pyridazine nitrogens is further reduced by the highly electronegative 6-chloro substituent.
Topological Polar Surface Area 37.8 ŲFacilitates excellent membrane permeability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1Contributed by the secondary amine (N-H).
Hydrogen Bond Acceptors 3Contributed by the two pyridazine nitrogens and the secondary amine nitrogen.

Chemical Stability & Degradation Mechanisms

The stability profile of N-((6-Chloropyridazin-3-yl)methyl)ethanamine is dominated by two primary liabilities: the electrophilic nature of the C6 position on the pyridazine ring and the oxidative susceptibility of the secondary amine.

Hydrolytic Degradation via SNAr

The degradation of chloroazines in aqueous media is primarily driven by nucleophilic aromatic substitution (SNAr). The ring aza nitrogens substantially enhance reactivity through a combination of inductive and mesomeric effects, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[2]. In basic or highly aqueous conditions, hydroxide ions (or water) attack the C6 carbon. The transition state is stabilized as a Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group. The resulting 6-hydroxypyridazine derivative rapidly tautomerizes to its more thermodynamically stable pyridazin-3-one form.

Oxidative Degradation

Secondary amines are vulnerable to oxidative stress. Exposure to reactive oxygen species (ROS), peroxides, or enzymatic oxidation (e.g., via Cytochrome P450s) can lead to the formation of N-oxides or trigger oxidative dealkylation, resulting in the loss of the ethyl group to yield a primary amine degradant.

Degradation Parent N-((6-Chloropyridazin-3-yl)methyl)ethanamine Hydrolysis Alkaline Hydrolysis (OH- Attack) Parent->Hydrolysis Oxidation Oxidative Stress (Peroxides/ROS) Parent->Oxidation SNAr SNAr at C6 Position Hydrolysis->SNAr N_Ox Amine Oxidation Oxidation->N_Ox Deg1 6-((ethylamino)methyl)pyridazin-3-ol (Tautomerizes to Pyridazinone) SNAr->Deg1 -Cl- Deg2 N-Oxide / Dealkylation Products N_Ox->Deg2

Fig 1: Primary degradation pathways of N-((6-Chloropyridazin-3-yl)methyl)ethanamine via SNAr and oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives or data artifacts.

Protocol 3.1: pKa Determination via Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for determining the pKa of secondary amines[3].

Causality & Validation: The glass electrode must be calibrated daily. To validate the system, a known standard (Potassium Hydrogen Phthalate, KHP) is titrated first. If the calculated pKa of KHP deviates by >0.05 units from the literature value (5.40), the electrode must be reconditioned.

Step-by-Step Methodology:

  • System Suitability: Titrate a 0.05 M solution of KHP with 0.1 M NaOH to confirm electrode linearity and response time.

  • Sample Preparation: Dissolve 10.0 mg of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in 50 mL of deionized water (using 0.5% DMSO as a cosolvent if solubility is limited).

  • Acidification: Add 1.0 mL of 0.1 M HCl to ensure the secondary amine is fully protonated (conjugate acid form).

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen blanket (to prevent CO₂ absorption, which skews pH) at a constant temperature of 25.0 ± 0.1 °C.

  • Data Analysis: Plot the first derivative of the pH vs. volume curve to identify the equivalence points. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Protocol 3.2: ICH-Compliant Forced Degradation & Stability Testing

Stability testing must strictly adhere to regulatory frameworks. The ICH Q1A(R2) guidelines mandate the evaluation of drug substances under long-term and accelerated storage conditions to establish a re-test period[4].

Causality & Validation: To validate the stability-indicating power of the analytical method, a Mass Balance Calculation is enforced. The sum of the molar peak areas of the parent compound and all identified degradants must equal 98-102% of the initial parent peak area. A failure in mass balance indicates that degradants are either volatile, non-UV absorbing, or retained on the LC column.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile/Water (50:50).

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL stock with 1 mL 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base: Mix 1 mL stock with 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours (Expect significant SNAr degradation here).

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

  • Accelerated Stability (Solid State): Place 500 mg of the solid API in an environmental chamber at 40°C / 75% Relative Humidity (RH) for 6 months. Withdraw samples at 0, 3, and 6 months[5].

  • LC-MS/MS Analysis: Neutralize all liquid stress samples. Inject into a UPLC system coupled with a Q-TOF mass spectrometer. Use a gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • Data Evaluation: Data from accelerated stability tests meeting all criteria without significant change can be used to support shelf-life extrapolation[5]. Quantify the parent peak depletion and identify the m/z values of the degradants (e.g., m/z 153 for the pyridazinone degradant).

Formulation & Storage Considerations

Based on the physicochemical and stability profile, the following handling guidelines are recommended:

  • pH Control: Formulations must avoid alkaline environments (pH > 8) to prevent SNAr-mediated hydrolysis of the 6-chloro group. Optimal formulation pH should be maintained between 4.5 and 6.5.

  • Antioxidants: Due to the oxidative liability of the secondary amine, the inclusion of free-radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) is recommended in liquid formulations.

  • Storage: The neat API should be stored in tightly sealed, amber glass containers under an inert atmosphere (Argon or Nitrogen) at 2-8°C to mitigate both hydrolytic and oxidative degradation pathways.

References

  • Source: PMC (nih.gov)
  • Title: Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN)
  • Title: Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)
  • Title: Note for Guidance on ICH Q1A (R2)
  • Title: Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers Source: FDA URL

Sources

Exploratory

Mechanism of Action of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in Biological Systems: A Dual-Modality Pharmacophore

Executive Summary In modern targeted therapeutics, the design of small molecules increasingly relies on bifunctional scaffolds that can engage biological targets through both reversible and irreversible mechanisms. N-((6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted therapeutics, the design of small molecules increasingly relies on bifunctional scaffolds that can engage biological targets through both reversible and irreversible mechanisms. N-((6-Chloropyridazin-3-yl)methyl)ethanamine (C₇H₁₀ClN₃) represents a highly versatile pharmacophore in this paradigm.

Structurally, it combines an electron-deficient heteroaromatic ring (6-chloropyridazine) with a flexible, basic aliphatic tail (methyl-ethanamine). This unique architecture allows it to function via a bimodal mechanism of action (MoA): acting as a non-covalent bioisostere for purine rings in enzyme active sites (such as the METTL3 SAM-binding pocket)[1], while simultaneously serving as a tunable electrophile capable of Nucleophilic Aromatic Substitution (SNAr) with proximal cysteine residues[2]. This whitepaper deconstructs the physicochemical properties, biological mechanisms, and experimental validation workflows for this compound.

Physicochemical & Electronic Profile

To understand the biological behavior of N-((6-Chloropyridazin-3-yl)methyl)ethanamine, we must analyze its two distinct functional domains:

  • The 6-Chloropyridazine Core (The Electrophilic Warhead): Unlike chlorobenzene or chloropyridine, the pyridazine ring contains two adjacent nitrogen atoms. These heteroatoms exert a profound electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3]. This electronic environment activates the C-Cl bond at the 6-position, making it highly susceptible to nucleophilic attack via a Meisenheimer complex intermediate[2]. In biological systems, this allows the scaffold to act as a Targeted Covalent Inhibitor (TCI) warhead against nucleophilic thiols (cysteine).

  • The Methyl-ethanamine Tail (The Recognition Motif): The secondary amine possesses a pKa of approximately 9.5. At physiological pH (7.4), it exists predominantly in its protonated state. This cationic center is critical for establishing salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target protein pockets, driving initial non-covalent affinity and orienting the pyridazine ring for subsequent interactions[1].

Bimodal Mechanism of Action in Biological Systems

The compound's efficacy in biological systems is dictated by its dual-modality engagement. Depending on the target protein's microenvironment, it can drive pharmacology through two distinct pathways.

Pathway A: Non-Covalent Target Engagement (e.g., RNA Epigenetics)

In the context of RNA methyltransferases like METTL3, the pyridazine ring acts as a bioisostere for the adenine ring of S-adenosylmethionine (SAM). The N2 and N3 atoms of the pyridazine act as potent hydrogen-bond acceptors, interacting with the hinge region of the enzyme. Simultaneously, the protonated ethanamine tail forms a critical electrostatic interaction with key acidic residues (such as Asp395 in METTL3), competitively inhibiting the enzyme without forming a covalent bond[1].

Pathway B: Covalent Target Modification (SNAr-Mediated)

When the compound binds to a target possessing a solvent-exposed, nucleophilic cysteine near the active site, the mechanism shifts. The initial non-covalent binding increases the local concentration of the 6-chloropyridazine near the target cysteine. The cysteine thiolate attacks the 6-position, displacing the chloride ion via an SNAr mechanism. This results in an irreversible covalent adduct, permanently inactivating the target[4].

MoA cluster_0 Pathway A: Non-Covalent Target Engagement cluster_1 Pathway B: Covalent Target Modification Compound N-((6-Chloropyridazin-3-yl)methyl)ethanamine H_Bond Adenine Mimicry (Pyridazine N2/N3 H-Bonding) Compound->H_Bond Salt_Bridge Electrostatic Anchoring (Protonated Ethanamine) Compound->Salt_Bridge SNAr LUMO-Lowered SNAr Activation (6-Chloro Displacement) Compound->SNAr Inhibition Reversible Competitive Inhibition (e.g., METTL3 SAM Pocket) H_Bond->Inhibition Salt_Bridge->Inhibition Cys_Adduct Nucleophilic Attack (Target Cysteine Thiolate) SNAr->Cys_Adduct Irreversible Irreversible Target Inactivation (Covalent Adduct Formation) Cys_Adduct->Irreversible

Bimodal Mechanism of Action: Non-Covalent Anchoring vs. Covalent SNAr Modification.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the causality between the chemical structure and its biological mechanism, we analyze the effect of modifying the leaving group at the 6-position. The table below summarizes the kinetic and thermodynamic parameters of the scaffold variants.

Notice that the 6-Fluoro variant exhibits a significantly faster SNAr half-life than the 6-Chloro variant. This is because fluorine's high electronegativity strongly stabilizes the anionic Meisenheimer intermediate during the rate-determining addition step of SNAr, overriding its poor leaving-group ability.

Compound Variant (C6 Sub)Leaving GroupIntrinsic GSH t1/2​ (min)Target IC50​ (nM)Dominant Biological Mechanism
6-Chloro (Standard)-Cl14545Mixed (Reversible Anchoring + Slow Covalent)
6-Fluoro (Activated)-F1218Covalent (Rapid SNAr Target Inactivation)
6-Methyl (Control)-CH₃N/A (Stable)320Purely Non-Covalent (Reversible)

Experimental Methodologies & Protocols

To rigorously evaluate the dual-modality of this compound, we employ a self-validating experimental system. The protocols below are designed to separate intrinsic chemical reactivity from biological target engagement.

Protocol 1: Intrinsic SNAr Reactivity Assessment (GSH Trapping Assay)

Objective: To quantify the intrinsic electrophilicity of the 6-chloropyridazine warhead. Causality & Design: We utilize Glutathione (GSH) as a surrogate for cellular thiols. Because SNAr requires the nucleophile to be in its thiolate form, the assay is run in parallel at pH 7.4 and pH 8.0. A faster reaction at pH 8.0 validates that the mechanism is thiolate-dependent SNAr rather than non-specific degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of GSH in 100 mM Potassium Phosphate buffer. Prepare a 1 mM stock of the compound in DMSO.

  • Incubation: In a 96-well plate, mix 90 µL of the GSH buffer (pH 7.4 in Row A, pH 8.0 in Row B) with 10 µL of the compound stock (Final concentrations: 9 mM GSH, 100 µM compound).

  • Kinetic Sampling: Incubate at 37°C. At time points t=0,15,30,60,120,240 minutes, extract 10 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots into 90 µL of cold Acetonitrile containing 0.1% Formic Acid. Rationale: The acidic environment protonates the thiolate, instantly halting the SNAr reaction.

  • Analysis: Analyze via LC-MS/MS (MRM mode) tracking the depletion of the parent compound ( m/z 186.0) and the appearance of the GSH-adduct ( m/z 457.1).

  • Validation Control: Run the 6-methylpyridazine variant as a negative control; it must show zero depletion.

Workflow Prep 1. Reagent Prep (10mM GSH + Compound) Incubate 2. Incubation (pH 7.4 vs 8.0, 37°C) Prep->Incubate Quench 3. Acidic Quench (0.1% Formic Acid) Incubate->Quench LCMS 4. LC-MS/MS (MRM Mode) Quench->LCMS Data 5. Kinetic Analysis (Calculate t_1/2) LCMS->Data

Self-Validating Experimental Workflow for Intrinsic SNAr Reactivity Assessment.

Protocol 2: Target Engagement via Homogeneous Time-Resolved Fluorescence (HTRF)

Objective: To measure the non-covalent binding affinity (e.g., against METTL3). Causality & Design: HTRF is selected over radiometric assays to eliminate radioactive waste and avoid inner-filter effects common in standard fluorescence. The assay relies on the compound competing with a biotinylated SAM-analog for the active site.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Note: DTT is kept low (1 mM) to prevent premature covalent quenching of the compound before it reaches the target.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound starting at 10 µM.

  • Incubation: Add 5 µL of compound, 5 µL of METTL3/METTL14 complex (2 nM final), and 5 µL of biotinylated-SAM tracer. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of Europium-cryptate labeled anti-METTL3 antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50​ .

Conclusion

N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a highly sophisticated fragment for chemical biology. By leveraging the low LUMO of the pyridazine ring for SNAr reactivity[3] and the basicity of the ethanamine tail for electrostatic anchoring[1], scientists can develop highly potent, dual-modality inhibitors. Proper utilization of this scaffold requires rigorous experimental workflows—such as pH-dependent GSH trapping and TR-FRET assays—to accurately map its bimodal target engagement profile.

References

  • [1] Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Active chloro-heterocycles | Thermo Fisher Scientific. Available at:[Link]

  • [3] Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks | LMU Munich. Available at:[Link]

  • [4] Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, 3D Conformation, and Synthesis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Executive Summary N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a highly versatile, nitrogen-rich building block widely utilized in medicinal chemistry and Fragment-Based Drug Discovery (FBDD). Characterized by an elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a highly versatile, nitrogen-rich building block widely utilized in medicinal chemistry and Fragment-Based Drug Discovery (FBDD). Characterized by an electron-deficient 6-chloropyridazine core tethered to a flexible secondary amine, this compound offers a unique balance of rigidity and conformational adaptability. This whitepaper provides an in-depth technical analysis of its exact molecular weight, 3D structural dynamics, and a self-validating synthetic protocol designed for high-yield laboratory preparation.

Physicochemical Profiling & Molecular Weight

Accurate physicochemical profiling is the cornerstone of predicting a compound's pharmacokinetic behavior. The target molecule consists of a heteroaromatic pyridazine ring substituted with a chlorine atom at the 6-position and an ethylaminomethyl group at the 3-position.

The exact molecular weight is 171.63 g/mol , derived from the molecular formula C₇H₁₀ClN₃ . The presence of the chlorine atom introduces a distinct isotopic signature in mass spectrometry (a characteristic 3:1 ratio for the M and M+2 peaks at 171.05 and 173.05 Da, respectively).

Table 1: Calculated Physicochemical Properties
PropertyValuePharmacokinetic Relevance
IUPAC Name N-((6-chloropyridazin-3-yl)methyl)ethanamineStandardized nomenclature
Molecular Formula C₇H₁₀ClN₃Elemental composition
Molecular Weight 171.63 g/mol Ideal for FBDD (Rule of 3 compliant)
Exact Mass 171.0563 DaHigh-resolution MS targeting
Topological Polar Surface Area (TPSA) ~37.8 ŲExcellent membrane permeability
Rotatable Bonds 4Moderate flexibility for induced-fit binding
Hydrogen Bond Donors (HBD) 1Favorable for target engagement
Hydrogen Bond Acceptors (HBA) 3Favorable for target engagement

3D Conformation & Structural Dynamics

The 3D conformation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine is dictated by the interplay between its rigid aromatic core and its flexible aliphatic side chain. Understanding these dynamics is critical for computational docking and structure-activity relationship (SAR) optimization.

  • The Rigid Core: The 6-chloropyridazine ring is a planar, highly electron-deficient system. The adjacent nitrogen atoms (N1 and N2) possess lone pairs that create a localized region of high electron density, acting as strong hydrogen bond acceptors. The chlorine atom is co-planar with the ring, exerting a strong inductive electron-withdrawing effect.

  • The sp³ Node (Methylene Linker): The -CH₂- group connecting the ring to the amine acts as a critical pivot point. It breaks the conjugation between the aromatic system and the amine lone pair, allowing the ethylamine tail to explore a broad conformational space.

  • Protonation State: At physiological pH (7.4), the secondary aliphatic amine (estimated pKa ~8.5–9.0) exists predominantly in its protonated, cationic state (-NH₂⁺-). This tetrahedral geometry forces the ethyl group to adopt an anti or gauche conformation relative to the pyridazine ring to minimize steric hindrance.

ConformationalDynamics Core 6-Chloropyridazine Core (Rigid, Planar, Electron-Deficient) Linker Methylene Linker (-CH2-) (sp3, Rotatable Bond) Core->Linker C-C Bond Rotation Amine Secondary Amine (-NH-) (Protonatable, H-Bonding) Linker->Amine C-N Bond Rotation Ethyl Ethyl Group (-CH2CH3) (Conformational Flexibility) Amine->Ethyl N-C Bond Rotation

Figure 1: Structural nodes and rotatable bonds defining the 3D conformation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

Synthetic Methodology: Reductive Amination

The most robust and scalable method for synthesizing N-((6-Chloropyridazin-3-yl)methyl)ethanamine is the reductive amination of 6-chloropyridazine-3-carbaldehyde [1][2] with ethanamine.

Experimental Rationale & Causality

The reaction relies on the condensation of the aldehyde with the primary amine to form a transient iminium ion, which is subsequently reduced. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent over Sodium borohydride (NaBH₄). STAB is a mild hydride source that selectively reduces the protonated iminium ion without reducing the unreacted starting aldehyde, thereby preventing the formation of the undesired 6-chloropyridazin-3-ylmethanol byproduct [3].

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 6-chloropyridazine-3-carbaldehyde (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior compatibility with STAB.

  • Amine Addition: Add a solution of ethanamine (2.0 M in THF, 1.5 eq, 1.5 mmol) to the reaction mixture at room temperature.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 1.0 mmol) dropwise. Causality: The acid lowers the pH to ~5–6, which is optimal for accelerating the dehydration step and driving the equilibrium toward the highly electrophilic iminium ion.

  • Reduction: After stirring for 30 minutes, add Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) portion-wise to control any mild exotherm. Stir the suspension at room temperature for 4–6 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: The basic quench neutralizes the acetic acid and decomposes any residual hydride species, converting the product into its free-base form for extraction.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure target compound.

SyntheticWorkflow Aldehyde 6-Chloropyridazine-3-carbaldehyde (Electrophile) Condensation Condensation Solvent: DCE Additive: AcOH (catalytic) Aldehyde->Condensation Amine Ethanamine (1.5 eq) (Nucleophile) Amine->Condensation Iminium Iminium Ion Intermediate (Transient, Electrophilic) Condensation->Iminium Reduction Reduction Reagent: NaBH(OAc)3 (1.5 eq) Iminium->Reduction Product N-((6-Chloropyridazin-3-yl)methyl)ethanamine (Target Compound) Reduction->Product

Figure 2: Reductive amination workflow for the synthesis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

Downstream Applications in Drug Discovery

Once synthesized, N-((6-Chloropyridazin-3-yl)methyl)ethanamine serves as a highly functionalized intermediate. The C6-chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridazine nitrogens. Researchers routinely exploit this handle to introduce diverse amines, alkoxides, or thiols, generating libraries of 3,6-disubstituted pyridazines. Alternatively, the chlorine can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to append aryl or heteroaryl groups, expanding the 3D vector space of the molecule for structure-based drug design.

References

  • PubChemLite / PubChem: 6-chloropyridazine-3-carbaldehyde (C5H3ClN2O). Structural data and identifiers for the primary synthetic precursor.[1] URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Abstract: The development of novel chemical entities necessitates a rigorous and early assessment of potential toxicity. This guide outlines a comprehensive in vitro strategy for characterizing the safety profile of N-((...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of novel chemical entities necessitates a rigorous and early assessment of potential toxicity. This guide outlines a comprehensive in vitro strategy for characterizing the safety profile of N-((6-Chloropyridazin-3-yl)methyl)ethanamine, a substituted pyridazine derivative. As specific toxicological data for this compound are not publicly available, this document serves as a procedural framework, detailing a tiered, mechanism-driven approach to safety assessment consistent with international regulatory guidelines. We will cover foundational assays for cytotoxicity and genotoxicity, followed by organ-specific investigations into potential hepatotoxicity and cardiotoxicity. Each section provides not only step-by-step protocols but also the scientific rationale behind experimental choices, data interpretation, and the integration of findings into a cohesive risk assessment. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety evaluation of new chemical entities.

Introduction and Strategic Framework

N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a small molecule belonging to the pyridazine class of heterocyclic compounds. Its structure suggests potential use as an intermediate in the synthesis of agrochemicals or pharmaceuticals.[1] Before any new chemical entity (NCE) can advance in development, a thorough understanding of its safety profile is paramount. Early-stage in vitro toxicology screening is a critical, resource-efficient strategy to identify potential liabilities, reduce late-stage attrition, and minimize the use of animal testing in accordance with the 3Rs (Replacement, Reduction, and Refinement) principle.[2][3]

This guide proposes a tiered testing strategy, a logical progression from broad assessments of cellular health to specific, mechanistic endpoints. This approach, aligned with guidelines from the Organisation for Economic Co-operation and Development (OECD), ensures that foundational safety parameters are established before committing resources to more complex assays.[4][5]

Our investigation will proceed through the following logical workflow:

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Organ-Specific Toxicity cluster_2 Phase 3: Data Integration A Compound Characterization (Solubility, Stability) B Tier 1A: Cytotoxicity (e.g., MTT Assay) A->B Informs Assay Concentrations C Tier 1B: Genotoxicity (Ames Test - OECD 471) A->C D Tier 2A: Hepatotoxicity (HepG2 Assays) B->D Determines Sub-toxic Concentrations E Tier 2B: Cardiotoxicity (hERG Assay - ICH S7B) B->E F Integrated Risk Assessment C->F D->F E->F

Caption: Tiered in vitro toxicity testing workflow.

Physicochemical Characterization: The Foundation for Reliable Data

Before initiating biological assays, understanding the compound's basic physicochemical properties is essential for accurate and reproducible results.[6] Key parameters like aqueous solubility and stability in assay media directly impact the actual concentration of the compound exposed to the cells.

2.1. Key Parameters

  • Aqueous Solubility: Determines the maximum achievable concentration in test media. Poor solubility can lead to compound precipitation, resulting in inaccurate dose-response curves. Both kinetic and thermodynamic solubility assays should be considered.

  • Chemical Stability: Assesses the compound's degradation rate in physiological buffers and cell culture media over the time course of the experiments.[7][8] Unstable compounds can lead to an underestimation of toxicity, or the observed toxicity could be due to degradation products.

2.2. Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in a 96-well plate using phosphate-buffered saline (PBS) at pH 7.4.

  • Incubate the plate at room temperature for 2 hours with shaking.

  • Measure the turbidity of each well using a nephelometer or plate reader.

  • The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

Tier 1A: Foundational Cytotoxicity Assessment

The first biological evaluation should determine the concentrations at which the compound causes general cell death. This establishes a dose range for subsequent, more sensitive mechanistic assays. The MTT assay is a robust, widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

3.1. Principle of the MTT Assay Living, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10][11]

3.2. Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with the compound-containing medium. Include vehicle control (medium with DMSO) and positive control (e.g., 1% Triton X-100) wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

3.3. Anticipated Data Presentation

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability (Relative to Control)
Vehicle Control1.2540.088100%
0.11.2410.09199.0%
11.1980.07595.5%
100.9820.06178.3%
500.6330.04550.5%
1000.2150.02917.1%
2500.0580.0124.6%
Positive Control0.0450.0093.6%
IC₅₀ Value: ~50 µM

Tier 1B: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis. The bacterial reverse mutation assay, or Ames test, is the global standard for assessing mutagenic potential and is required by regulatory agencies worldwide. This test complies with OECD Test Guideline 471.[13]

4.1. Principle of the Ames Test The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli) due to a mutation in the genes responsible for its synthesis. The assay measures the ability of a test compound to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation.

G Principle of the Ames Bacterial Reverse Mutation Assay cluster_0 Without Mutagen cluster_1 With Mutagen cluster_2 With Mutagen + S9 Mix A His- Salmonella Strain Minimal Glucose Agar Plate (trace His) Few Spontaneous Revertant Colonies B His- Salmonella Strain + Compound X Minimal Glucose Agar Plate (trace His) Significant Increase in Revertant Colonies C His- Salmonella Strain + Pro-mutagen Y + S9 Mix Metabolic Activation Significant Increase in Revertant Colonies

Caption: The Ames test detects mutagens that revert bacteria to prototrophy.

4.2. Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a standard set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA pKM101).[14]

  • Dose Range Finding: Perform a preliminary toxicity test to determine the concentration range of the compound that is not overly toxic to the bacterial strains.

  • Main Experiment:

    • For each strain, mix the test compound at five different concentrations, an overnight culture of the bacteria, and either a buffer (for -S9 condition) or an S9 metabolic activation mixture (for +S9 condition).

    • Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

    • Include a vehicle control (DMSO) and known positive controls for each strain, both with and without S9 mix (e.g., sodium azide for TA1535 -S9, 2-nitrofluorene for TA98 -S9, and 2-aminoanthracene for all strains +S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is typically defined as a dose-dependent increase in revertant colonies that is at least two to three times higher than the vehicle control count.

4.3. Anticipated Data Presentation

StrainMetabolic ActivationCompound (µ g/plate )Mean Revertants ± SDFold Increase vs. ControlResult
TA100 - S9 Vehicle Control135 ± 121.0Negative
10141 ± 151.0
50148 ± 91.1
250155 ± 181.1
500120 ± 11 (toxic)-
+ S9 Vehicle Control142 ± 161.0Negative
10150 ± 131.1
50161 ± 191.1
250175 ± 221.2
500145 ± 14 (toxic)-
TA98 + S9 Vehicle Control35 ± 61.0Negative
1038 ± 51.1
5041 ± 81.2
25045 ± 71.3
50030 ± 4 (toxic)-
(Data shown for two representative strains; a full study would include all five strains)

Tier 2A: Organ-Specific Toxicity - Hepatotoxicity

The liver is a primary site of drug metabolism and is particularly susceptible to chemical-induced injury.[15] Drug-induced liver injury (DILI) is a major cause of drug attrition.[16] In vitro assays using human liver cell models, such as the HepG2 cell line, are valuable tools for early identification of potential hepatotoxins.[17][18]

5.1. Mechanisms and Endpoints Hepatotoxicity can manifest through various mechanisms, including direct cellular damage, mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways.[19][20][21] A multiparametric approach using High-Content Analysis (HCA) can simultaneously assess several of these key indicators in response to compound exposure.[22][23]

G cluster_0 Hepatocyte Compound N-((6-Chloropyridazin-3-yl)methyl)ethanamine (or Reactive Metabolite) Mito Mitochondrial Dysfunction Compound->Mito ER ER Stress Compound->ER ROS Oxidative Stress (ROS Production) Mito->ROS Apoptosis Apoptosis Activation (Caspase Cleavage) ROS->Apoptosis ER->ROS CellDeath Cell Death (LDH Release) Apoptosis->CellDeath

Caption: Key mechanistic pathways in drug-induced liver injury (DILI).

5.2. Experimental Protocol: High-Content Hepatotoxicity Assay

  • Cell Culture: Plate HepG2 cells in a 96- or 384-well imaging plate and allow them to adhere.

  • Compound Treatment: Treat cells with the compound at sub-toxic concentrations (determined from the MTT assay) for 24-72 hours. Include appropriate vehicle and positive controls (e.g., acetaminophen, which requires metabolic activation, or staurosporine for apoptosis).

  • Staining: Following treatment, fix the cells and stain them with a cocktail of fluorescent dyes targeting key toxicity indicators:

    • Hoechst 33342: Stains the nucleus (for cell count and nuclear morphology).

    • TMRM/MitoTracker: Measures mitochondrial membrane potential.

    • CellROX Green: Detects reactive oxygen species (ROS).

    • Antibody for Cleaved Caspase-3: Identifies cells undergoing apoptosis.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity and morphological features for each parameter on a per-cell basis.

5.3. Anticipated Data Presentation

ParameterEndpointAC₅₀ (µM)Interpretation
Cell ViabilityCell Loss> 100No significant cytotoxicity at tested concentrations.
Mitochondrial Health↓ Membrane Potential35.5Potential for mitochondrial impairment.
Oxidative Stress↑ ROS Production42.0Induction of oxidative stress.
Apoptosis↑ Caspase-3 Activation75.8Apoptosis induced at higher concentrations.
(AC₅₀: Agonist concentration for 50% of maximal response)

Tier 2B: Organ-Specific Toxicity - Cardiotoxicity

Drug-induced cardiac arrhythmia, often linked to the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, is a critical safety concern.[24] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes (TdP).[25] Therefore, assessing a compound's activity at the hERG channel is a mandatory part of preclinical safety evaluation, as outlined in the ICH S7B guidelines.[26][27]

6.1. Principle of the hERG Assay The most direct method to assess hERG liability is the patch-clamp electrophysiology assay.[28] This technique measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells). The inhibitory effect of the test compound is quantified by measuring the reduction in the hERG current.

6.2. Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel. Culture and prepare a single-cell suspension for the automated patch-clamp system.

  • Compound Application: Prepare a series of concentrations of N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

  • Electrophysiology:

    • Cells are automatically captured on the patch-clamp chip, and a whole-cell patch configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current.

    • After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound.

    • A known hERG blocker (e.g., Dofetilide or E-4031) is used as a positive control.

  • Data Acquisition and Analysis: The peak tail current is measured at each concentration. The percentage of current inhibition is calculated relative to the baseline, and a concentration-response curve is generated to determine the IC₅₀ value.

6.3. Anticipated Data Presentation

Concentration (µM)% hERG Current InhibitionStd. Deviation
Vehicle Control1.2%1.5%
0.012.5%1.8%
0.14.8%2.1%
110.3%3.5%
1028.7%4.2%
3052.1%5.1%
10089.5%3.9%
IC₅₀ Value: ~29 µM

Integrated Risk Assessment and Conclusion

The final step is to synthesize the data from all assays into a cohesive safety profile. This involves comparing the concentrations at which adverse effects are observed (in vitro) with the anticipated therapeutic exposure levels.

7.1. Summary of Findings

AssayEndpointResult (IC₅₀ / AC₅₀)In Vitro Safety Margin (vs. hERG IC₅₀)
Cytotoxicity (MTT)Cell Viability~50 µM1.7x
Genotoxicity (Ames)MutagenicityNegativeN/A
Hepatotoxicity (HCA)Mitochondrial Dysfunction35.5 µM1.2x
Cardiotoxicity (hERG)Channel Inhibition~29 µM1.0x

7.2. Interpretation and Path Forward Based on this hypothetical data, N-((6-Chloropyridazin-3-yl)methyl)ethanamine demonstrates a potential for both cardiotoxicity and hepatotoxicity at concentrations not far removed from its general cytotoxic level. The hERG IC₅₀ of ~29 µM is the most sensitive endpoint and would be a significant concern. A therapeutic safety margin is often desired to be at least 30- to 100-fold between the hERG IC₅₀ and the efficacious plasma concentration.

The compound was negative in the Ames test, suggesting it is not a bacterial mutagen. The hepatotoxicity appears to be driven by mitochondrial impairment, a common mechanism of DILI.

References

  • Ames, B.N., McCann, J. and Yamasaki, E. (1975). Methods for Detecting Carcinogens and Mutagens with the Salmonella/Mammalian-Microsome Mutagenicity Test. Mutation Research, 31, 347-364. [URL: https://pubmed.ncbi.nlm.nih.gov/768755/]
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Gu, X., & Manautou, J. E. (2012). Molecular mechanisms underlying chemical liver injury. Expert reviews in molecular medicine, 14, e4. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3422639/]
  • Abcam. (n.d.). MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). CPT Labs. [URL: https://www.cptclabs.com/ames-mutagenicity-testing-oecd-471/]
  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB. [URL: https://www.nib.si/eng/index.
  • clyte. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. clyte. [URL: https://clyte.
  • Sigma-Aldrich. (n.d.). Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/millipore/hcs100]
  • Uetrecht, J., & Naisbitt, D. J. (2013). Idiosyncratic drug-induced liver injury. Life sciences, 92(6-7), 312–317. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4513570/]
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol. [URL: https://www.protocols.io/view/mtt-cytotoxicity-assay-and-exotoxin-a-exoa-titra-5qpvob9b3v4o/v1]
  • Sigma-Aldrich. (n.d.). High Content Screening Assay for Hepatotoxicity using Human HepG2 cells. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/104/581/hcs100-ms.pdf]
  • TeBay, C., et al. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. The Journal of Clinical Pharmacology, 61(4), 437-446. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8048700/]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Weerasinghe, P., & Spielberg, S. P. (2021). Mechanisms of drug induced liver injury. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1031-1044. [URL: https://pubmed.ncbi.nlm.nih.gov/34036850/]
  • Jaeschke, H., et al. (2012). Mechanisms of Drug-Induced Liver Injury. Drug Metabolism Reviews, 44(1), 8-20. [URL: https://pubmed.ncbi.nlm.nih.gov/22029671/]
  • Lee, S., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Environmental Health Sciences, 11(1), 16-25. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6439169/]
  • Chemical Watch. (2021). Updates to OECD in vitro and in chemico test guidelines. Chemical Watch. [URL: https://chemicalwatch.com/284348/updates-to-oecd-in-vitro-and-in-chemico-test-guidelines]
  • Creative Biolabs. (n.d.). Overview of In Vitro Physicochemical Study. Creative Biolabs. [URL: https://www.creative-biolabs.com/adc/in-vitro-physicochemical-studies.htm]
  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. REPROCELL. [URL: https://www.reprocell.
  • Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Creative Bioarray. [URL: https://www.creative-bioarray.
  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [URL: https://www.metrionbiosciences.
  • Ohura, T., et al. (2017). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 39, 15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5480138/]
  • Mediford Corporation. (2024). Best Practice hERG Assay. Mediford Corporation. [URL: https://mediford.com/en/solution/best-practice-herg-assay/]
  • Scantox. (2025). Ames Test with Enhanced Conditions OECD 471. Scantox. [URL: https://www.scantox.com/hubfs/Scantox%202022/Fact%20Sheets/Genetic%20Toxicology/155-76-OECD471Ames-EN.pdf]
  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. [URL: https://www.oecd.org/chemicalsafety/testing/guidance-document-on-good-in-vitro-method-practices-givimp-9789264304796-en.htm]
  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [URL: https://www.oecd-ilibrary.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [URL: https://www.oecd.org/chemicalsafety/testing/oecd-guidelines-for-the-testing-of-chemicals.htm]
  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [URL: https://www.oecd.org/chemicalsafety/testing/TG-487-e-book.pdf]
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/safety-assessment/in-vitro-toxicology-testing]
  • European Medicines Agency. (2020). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers. EMA. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-e14/s7b-clinical-nonclinical-evaluation-qt/qtc-interval-prolongation-proarrhythmic-potential-questions-answers-step-5_en.pdf]
  • ICH. (2005). S7B The Non-Clinical Evaluation of The Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. ICH. [URL: https://database.ich.org/sites/default/files/S7B_Guideline.pdf]
  • MySkinRecipes. (n.d.). N-((6-Chloropyridin-3-yl)methyl)ethanamine. MySkinRecipes. [URL: https://myskinrecipes.com/ingredient/reagent/42929/n-6-chloropyridin-3-yl-methyl-ethanamine]

Sources

Foundational

Pharmacokinetics of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of N-((6-Chloropyridazin-3-yl)methyl)ethanamine Executive Summary This guide provides a comprehensive, technically-grounded framework for establishing the p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Executive Summary

This guide provides a comprehensive, technically-grounded framework for establishing the preclinical pharmacokinetic (PK) profile of novel chemical entities, using N-((6-Chloropyridazin-3-yl)methyl)ethanamine as a representative case study. As direct pharmacokinetic data for this specific molecule is not extensively published, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It details the requisite steps to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new compound. The narrative emphasizes the causality behind experimental choices, adherence to regulatory standards for data integrity, and the logical flow from bioanalytical method development to in vivo studies and data interpretation. Protocols for bioanalytical assays, in vivo animal studies, and in vitro metabolism experiments are provided, alongside strategies for data analysis and interpretation. This guide is designed to empower research teams to generate a robust and reliable preclinical PK package suitable for advancing a candidate compound toward clinical development.

Introduction to N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Chemical Structure and Physicochemical Properties

N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a small molecule featuring a chloropyridazine core, a functional group prevalent in medicinal chemistry. Pyridazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer and antiepileptic properties. The structure combines a heterocyclic aromatic ring with a flexible ethylamine side chain, suggesting potential interactions with various biological targets.

  • Molecular Formula: C₈H₁₁ClN₂

  • Molecular Weight: 170.64 g/mol

  • Core Scaffold: 6-Chloropyridazine

The physicochemical properties of this molecule, such as its lipophilicity (logP) and ionization constant (pKa), are critical determinants of its pharmacokinetic behavior. The basic amine group (pKa ≈ 8.2) suggests the molecule will be predominantly ionized at physiological pH, influencing its absorption, distribution, and interaction with transporters and metabolic enzymes.

The Critical Role of Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies are a cornerstone of drug development, providing essential insights into a compound's ADME profile. This characterization is fundamental to selecting promising drug candidates, designing effective and safe clinical trials, and fulfilling regulatory requirements for an Investigational New Drug (IND) application. Understanding how a molecule like N-((6-Chloropyridazin-3-yl)methyl)ethanamine behaves in vivo allows researchers to optimize its structure, predict human PK properties, and establish a safe starting dose for first-in-human studies.

Bioanalytical Method Development and Validation

The accurate quantification of a drug in biological matrices is the foundation of any pharmacokinetic study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

Rationale for Method Selection and Sample Preparation

For a small molecule like N-((6-Chloropyridazin-3-yl)methyl)ethanamine in a complex matrix like plasma, a robust sample preparation method is required to remove interfering substances such as proteins and phospholipids. The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on the required sensitivity and the nature of the analyte.

  • Protein Precipitation (PPT): Simple, fast, and inexpensive. It is often the first method attempted. A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate plasma proteins. While effective at removing proteins, it may not remove other interferences like phospholipids, which can cause ion suppression in the mass spectrometer.

  • Liquid-Liquid Extraction (LLE): More selective than PPT. It separates the analyte based on its differential solubility in two immiscible liquid phases (an aqueous sample and an organic solvent). This technique provides a cleaner extract, reducing matrix effects.

  • Solid-Phase Extraction (SPE): The most selective but also the most complex and costly method. It uses a solid sorbent to retain the analyte while interferences are washed away. This is often reserved for when high sensitivity and cleanliness are paramount.

For initial PK studies, PPT is often sufficient and will be detailed here.

Step-by-Step Protocol for LC-MS/MS Method Development

Objective: To develop and validate a method for quantifying N-((6-Chloropyridazin-3-yl)methyl)ethanamine in rodent plasma.

1. Mass Spectrometer Tuning:

  • Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water) into the mass spectrometer.
  • Optimize ionization parameters (e.g., electrospray voltage, gas flows, temperature) in positive ion mode, as the ethylamine group is readily protonated.
  • Identify the precursor ion (the protonated molecule, [M+H]⁺).
  • Perform fragmentation (Collision-Induced Dissociation) to identify stable, high-intensity product ions.
  • Select the most intense and specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM).

2. Chromatographic Method Development:

  • Column: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The formic acid aids in analyte ionization.
  • Gradient: Develop a gradient that provides a sharp, symmetrical peak for the analyte with a short run time (e.g., 2-5 minutes).
  • Internal Standard (IS): Select a structurally similar compound or a stable isotope-labeled version of the analyte to add to all samples. The IS corrects for variability during sample preparation and injection.

3. Plasma Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma (standard, quality control, or unknown sample), add 150 µL of cold acetonitrile containing the internal standard.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation (BMV) Guidance or ICH M10, to ensure the reliability of the data.

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank matrix should be <20% of the Lower Limit of Quantitation (LLOQ).
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.Measured concentrations of Quality Control (QC) samples should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should be ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction procedure.Should be consistent and reproducible across the concentration range.
Matrix Effect To evaluate the impact of matrix components on analyte ionization.The coefficient of variation of the matrix factor should be ≤15%.
Stability To ensure the analyte is stable under various handling and storage conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.
Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (50 µL) P2 Add Acetonitrile + Internal Standard (150 µL) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 Inject into LC-MS/MS P4->A1 A2 Chromatographic Separation (C18) A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3 Final Final D3->Final Final Concentration Data

Caption: Workflow for bioanalytical quantification.

Preclinical In Vivo Pharmacokinetic Study Design

An in vivo PK study is designed to understand how the drug behaves within a living organism.

Selection of Animal Models

The choice of animal species is critical for the relevance of preclinical data.

  • Rodents (Rats or Mice): Commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology. Rats are often preferred over mice for serial blood sampling due to their larger blood volume.

  • Non-Rodents (Dogs or Monkeys): A second, non-rodent species is typically required by regulatory agencies for toxicology studies. The selection should be based on which species has a metabolic profile most similar to humans.

For an initial study of N-((6-Chloropyridazin-3-yl)methyl)ethanamine, Sprague-Dawley rats are a suitable choice.

Dosing Regimen and Route of Administration
  • Intravenous (IV) Administration: This route is essential as it provides 100% bioavailability by definition. The data from an IV dose are used to calculate fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Administration: This is the intended route for many drugs. Comparing the results from PO administration to IV administration allows for the calculation of oral bioavailability (F%).

  • Dose Selection: For a first-in-animal PK study, the dose should be low enough to be safe but high enough to be quantifiable in plasma for a sufficient duration. If available, preliminary toxicology data can guide the selection of a No-Observed-Adverse-Effect Level (NOAEL). A typical starting point for a discovery PK study might be 1 mg/kg for IV and 5-10 mg/kg for PO administration.

Detailed Experimental Protocol

Objective: To determine the pharmacokinetic profile of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in Sprague-Dawley rats following IV and PO administration.

  • Animals: Male Sprague-Dawley rats (n=3 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • IV Group: Administer 1 mg/kg of the compound formulated in a suitable vehicle (e.g., saline with 5% DMSO) as a bolus injection.

    • PO Group: Administer 5 mg/kg of the compound formulated as a solution or suspension via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points.

    • IV Time Points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Time Points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples immediately to separate plasma. Transfer the plasma to labeled tubes and store at -80°C until bioanalysis.

  • Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

In Vivo Study Workflow Diagram

InVivo_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis S1 Select Animal Model (e.g., Sprague-Dawley Rat) S2 Prepare Dosing Formulations (IV & PO) S1->S2 S3 Acclimate Animals S2->S3 E1 Dose Administration (IV or PO, n=3/group) S3->E1 E2 Serial Blood Sampling (Defined Timepoints) E1->E2 E3 Process Blood to Plasma E2->E3 E4 Store Plasma at -80°C E3->E4 A1 Quantify Drug Concentration (Validated LC-MS/MS Method) E4->A1 A2 Pharmacokinetic Analysis (NCA) A1->A2 Report Report A2->Report Generate PK Report

Caption: Workflow for a preclinical in vivo PK study.

Pharmacokinetic Data Analysis and Interpretation

Non-Compartmental Analysis (NCA)

NCA is a standard method used to derive key PK parameters directly from the plasma concentration-time data without assuming a specific physiological model.

ParameterDescriptionInterpretation
Cₘₐₓ Maximum observed plasma concentration.Indicates the rate and extent of absorption. Higher Cₘₐₓ suggests faster absorption.
Tₘₐₓ Time at which Cₘₐₓ is observed.Time to reach peak concentration. A shorter Tₘₐₓ indicates faster absorption.
AUC Area Under the concentration-time Curve.Represents total drug exposure over time.
t₁/₂ Elimination Half-life.Time required for the plasma concentration to decrease by half. Indicates duration of action.
CL Clearance.Volume of plasma cleared of the drug per unit time. A key indicator of drug elimination efficiency.
Vd Volume of Distribution.Apparent volume into which the drug distributes. A large Vd suggests extensive distribution into tissues.
F% Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Interpretation

The calculated PK parameters provide a narrative of the drug's journey through the body. For N-((6-Chloropyridazin-3-yl)methyl)ethanamine, a researcher would interpret the results as follows:

  • A low oral bioavailability (F%) might suggest poor absorption from the gut or significant first-pass metabolism in the liver.

  • A short half-life (t₁/₂) might indicate that the drug is cleared rapidly, potentially requiring frequent dosing.

  • A high clearance (CL) value approaching liver blood flow would suggest efficient hepatic extraction.

  • A large volume of distribution (Vd) would imply that the compound is not confined to the bloodstream and distributes widely into tissues.

In Vitro Metabolism Studies

In vitro assays are crucial for predicting a drug's metabolic fate in vivo, identifying potential metabolic liabilities, and assessing the risk of drug-drug interactions.

Rationale and Common In Vitro Systems
  • Liver Microsomes: These are subcellular fractions containing high concentrations of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). They are used to assess metabolic stability.

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolism. They are the gold standard for identifying metabolites.

Protocol for Metabolic Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in rat and human liver microsomes.

  • Preparation: Thaw pooled liver microsomes (human and rat) on ice. Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing the microsomes (final protein concentration 0.5 mg/mL).

  • Incubation: Add the test compound to the reaction mixture at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Analysis: Analyze the samples using the validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural logarithm of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).

    • In vitro half-life (t₁/₂) = 0.693 / k

    • Intrinsic Clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg protein/mL)

Protocol for Metabolite Identification

Objective: To identify the major metabolites of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in rat and human hepatocytes.

  • Incubation: Incubate the test compound (e.g., 10 µM) with suspended or plated hepatocytes from both rat and human species for a set period (e.g., 2 hours).

  • Sample Collection: After incubation, stop the reaction and collect both the cell supernatant and cell lysate.

  • Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for the accurate mass measurement of potential metabolites.

  • Data Processing: Compare the chromatograms of the incubated samples with a control (no compound) sample. Use specialized software to search for potential biotransformations (e.g., oxidation, glucuronidation, N-dealkylation).

Metabolism Workflow Diagram

Metabolism_Workflow cluster_stability Metabolic Stability cluster_metid Metabolite Identification M1 Incubate Compound (1 µM) with Liver Microsomes + NADPH M2 Sample at Time Points (0-60 min) M1->M2 M3 Quantify Parent Drug by LC-MS/MS M2->M3 M4 Calculate In Vitro Half-Life & CL_int M3->M4 Prediction Predict In Vivo Clearance & Metabolic Pathways M4->Prediction H1 Incubate Compound (10 µM) with Hepatocytes H2 Analyze by High-Resolution MS H1->H2 H3 Data Mining for Biotransformations H2->H3 H4 Propose Metabolite Structures H3->H4 H4->Prediction

Caption: Workflow for in vitro metabolism studies.

Conclusion and Future Directions

By following the comprehensive framework outlined in this guide, researchers can systematically and rigorously establish the preclinical pharmacokinetic profile of a novel compound like N-((6-Chloropyridazin-3-yl)methyl)ethanamine. The integration of a validated bioanalytical method, a well-designed in vivo study, and informative in vitro metabolism assays will generate a robust data package. This package is essential for making informed decisions, such as identifying metabolic liabilities for chemical optimization, predicting human PK parameters, and establishing a safe dose for clinical trials. The resulting understanding of the compound's ADME properties is a critical step in the journey from a promising molecule to a potential therapeutic agent.

References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). BioAgilytix. Retrieved from [Link]

  • Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. (2025, February 12). JoVE. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • How do I interpret non-compartmental analysis (NCA) results? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Determination of pharmacokinetic parameters by the application of noncompartmental analysis. (n.d.). GPSR - Global Pharmaceutical Sciences Review. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA. Retrieved from [Link]

  • How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Metabolite Identification (MetID) Services. (n.d.). Mattek - Part of Sartorius. Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. Retrieved from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Metabolic stability and metabolite identification using hepatocytes. (2023, June 22). LUP Student Papers. Retrieved from [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. (n.d.). Datapharm Australia. Retrieved from [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Veramed. Retrieved from [Link]

  • Role of animal models in biomedical research: a review. (n.d.). PMC. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved from [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). CRO Services - Nuvisan. Retrieved from [Link]

  • Drug Metabolism and Drug-Drug Interaction. (n.d.). Lonza Bioscience. Retrieved from [Link]

  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (n.d.). KNOWLEDGE – International Journal Vol. 45.7. Retrieved from [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved from [Link]

  • Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025, July 25). PMC. Retrieved from [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Retrieved from [Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (n.d.). ACS Publications. Retrieved from [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. (n.d.). ACTA Pharmaceutica Sciencia. Retrieved from [Link]

  • Comprehensive Metabolite Identification–A One-Stop Solution. (n.d.). SCIEX. Retrieved from [Link]

  • Sample Preparation in LC-MS Bioanalysis. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

  • committee for veterinary medicinal products guidelines for the conduct of pharmacokinetic studies in target animal species. (2000, September 8). EMA. Retrieved from [Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectivenes. (2023, December 15). bioRxiv. Retrieved from [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net. Retrieved from [Link]

  • Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole,
Exploratory

N-((6-Chloropyridazin-3-yl)methyl)ethanamine: Receptor Binding Affinity and Pharmacophore Characterization

Content Type: Technical Whitepaper / In-Depth Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the rational design of targeted therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper / In-Depth Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the rational design of targeted therapeutics relies heavily on privileged scaffolds. N-((6-Chloropyridazin-3-yl)methyl)ethanamine represents a highly versatile, bifunctional pharmacophore. The 1,2-diazine (pyridazine) core offers distinct hydrogen-bonding capabilities and improved aqueous solubility compared to standard carbocycles, while the C6-chlorine atom serves as an ideal electrophilic handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling[1]. Concurrently, the secondary ethanamine group enables rapid diversification via acylation or reductive amination.

This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of this compound and its derivatives. As a Senior Application Scientist, I will guide you through the validated methodologies for targeting two primary receptor classes where this scaffold shows immense promise: α4β2 Nicotinic Acetylcholine Receptors (nAChRs) [2] and the Rearranged during Transfection (RET) Receptor Tyrosine Kinase [3].

Mechanistic Rationale & Target Biology

Before initiating high-throughput screening or binding assays, it is critical to understand why this scaffold interacts with specific target classes.

α4β2 Nicotinic Acetylcholine Receptors (nAChRs)

The α4β2 nAChR subtype is heavily implicated in cognitive modulation, pain transmission, and addiction pathways. The N-((6-Chloropyridazin-3-yl)methyl)ethanamine scaffold is structurally primed for nAChR binding:

  • Cation-π Interaction: At physiological pH, the basic nitrogen of the ethanamine group is protonated, mimicking the quaternary ammonium of acetylcholine. This allows it to engage in critical cation-π interactions with conserved tryptophan residues in the receptor's orthosteric binding pocket[2].

  • Hydrogen Bonding: The pyridazine nitrogen atoms act as potent hydrogen-bond acceptors, stabilizing the ligand-receptor complex and driving subtype selectivity.

RET Receptor Tyrosine Kinase

Oncogenic alterations of RET are primary drivers in papillary and medullary thyroid carcinomas, as well as non-small cell lung cancer[4].

  • Hinge Region Binding: In the ATP-binding pocket of RET, the pyridazine core mimics the purine ring of ATP, forming canonical hydrogen bonds with the kinase hinge region (e.g., Ala564)[3].

  • Solvent Front Access: The ethanamine tail extends toward the solvent-exposed region, providing a vector for adding solubilizing groups or targeting the DFG-out inactive conformation to achieve Type II kinase inhibition[3].

Experimental Methodologies: Binding Affinity Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . We do not merely measure signal; we establish causality and control for experimental artifacts.

Protocol A: Radioligand Binding Assay (RLB) for α4β2 nAChR

Objective: Determine the competitive inhibition constant ( Ki​ ) of N-((6-Chloropyridazin-3-yl)methyl)ethanamine derivatives at the α4β2 receptor.

Causality & Reagent Selection: We utilize [3H] cytisine rather than [3H] epibatidine for this specific assay. Why? While epibatidine has a higher overall affinity, it binds indiscriminately across multiple nAChR subtypes. [3H] cytisine offers superior selectivity for the α4β2 subtype, minimizing off-target noise when using whole-brain membrane preparations or transfected HEK293 cells[5].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat cortical tissue or α4β2-expressing HEK293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Crucial Step: Include 2.5 mM CaCl2​ and 1 mM MgCl2​ . Divalent cations are strictly required to maintain the functional conformation of the nAChR ion channel pore.

  • Incubation: In a 96-well plate, combine 200 µg of membrane protein, 0.5 nM [3H] cytisine, and varying concentrations of the test compound (10 pM to 10 µM). Incubate at 4°C for 4 hours to ensure equilibrium is reached without receptor desensitization[5].

  • Self-Validation (Nonspecific Binding): Dedicate control wells containing 1 mM (S)-nicotine hydrogen tartrate. This saturates all specific binding sites. If the signal-to-background ratio (Total Binding vs. Nonspecific Binding) drops below 5:1, the membrane preparation is compromised and must be discarded[5].

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI reduces nonspecific binding of the radioligand to the filter matrix. Quantify using liquid scintillation counting.

RLB_Workflow A Membrane Prep (+ Divalent Cations) B Incubation [3H]Cytisine + Ligand A->B Add Reagents C Rapid Filtration (PEI-soaked GF/B) B->C Isolate Bound D Liquid Scintillation Counting C->D Quantify Ki

Caption: Workflow for the α4β2 nAChR Radioligand Binding Assay utilizing [3H]Cytisine.

Protocol B: TR-FRET Assay for RET Kinase Activity

Objective: Evaluate the IC50​ of the scaffold against recombinant RET kinase.

Causality & Reagent Selection: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of traditional [33P] ATP radiometric assays. Why? TR-FRET eliminates radioactive waste and offers a homogeneous (no-wash) format. More importantly, the time-resolved nature of the Europium (Eu) donor allows the detector to delay measurement by 50-100 microseconds after excitation. This "waits out" the short-lived autofluorescence of the test compounds, drastically improving the signal-to-noise ratio[4].

Step-by-Step Workflow:

  • Kinase Reaction: In a 384-well low-volume plate, combine recombinant RET kinase, a fluorescently labeled ATP-competitive tracer, and the test compound.

  • Equilibration: Incubate at room temperature for 60 minutes. The test compound and the tracer compete for the ATP-binding pocket[4].

  • Detection: Add a Europium-labeled anti-tag antibody that binds to the recombinant RET kinase.

  • Self-Validation (Z'-Factor): Include a known potent RET inhibitor (e.g., LDD-2633 or Pralsetinib) as a positive control[4]. Calculate the Z'-factor. The assay is only validated for screening if Z′>0.6 .

  • Readout: Excite at 340 nm. If the tracer is bound to the kinase, FRET occurs, emitting at 665 nm. If the test compound displaces the tracer, the FRET signal drops.

TRFRET_Logic A Recombinant RET Kinase B Fluorescent Tracer A->B Tracer Binds Pocket D Eu-labeled Antibody A->D Antibody Tags Kinase E High TR-FRET Signal (Low Compound Affinity) B->E Excitation Proximity C Test Compound (Pyridazine Scaffold) C->A Displaces Tracer F Low TR-FRET Signal (High Compound Affinity) C->F Signal Quenched

Caption: Logical flow of competitive displacement in the RET Kinase TR-FRET Assay.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) trajectory of this scaffold, the following table summarizes representative binding data. The base scaffold exhibits moderate affinity, which is significantly enhanced upon functionalization of the C6-chlorine via SNAr (e.g., replacing Cl with a fluorophenyl or methylthio group)[2],[3].

Compound IDSubstitution at C6 (Pyridazine)Amine Modificationα4β2 nAChR Ki​ (nM)RET Kinase IC50​ (nM)
Parent Scaffold -Cl (Chlorine)Secondary Ethanamine450.5 ± 12.01,250 ± 85
Derivative 1 -SCH3 (Methylthio)Secondary Ethanamine85.2 ± 4.1840 ± 45
Derivative 2 -Cl (Chlorine)N-Methylation310.0 ± 15.5920 ± 60
Derivative 3 -4-FluorophenylSecondary Ethanamine> 10,00012.4 ± 1.2
Derivative 4 -Diazabicyclo[3.3.0]octaneSecondary Ethanamine3.8 ± 0.5 > 5,000

Data Interpretation: Preserving the basic amine while introducing rigid bicyclic systems at the C6 position drives extreme selectivity and sub-nanomolar affinity for nAChRs[2]. Conversely, introducing bulky lipophilic aromatics at C6 shifts the selectivity profile entirely toward RET kinase inhibition[3].

Conclusion

The N-((6-Chloropyridazin-3-yl)methyl)ethanamine scaffold is a powerful starting point for targeted drug discovery. By employing rigorous, self-validating biochemical assays—such as [3H] cytisine radioligand binding for nAChRs and TR-FRET for RET kinase—researchers can accurately map the structure-activity relationships of this pharmacophore. The causality-driven protocols outlined in this guide ensure that the resulting binding affinities ( Ki​ and IC50​ ) are robust, reproducible, and ready for translational in vivo modeling.

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Foundational

Thermodynamic stability of N-((6-Chloropyridazin-3-yl)methyl)ethanamine at room temperature

Thermodynamic Stability and Degradation Kinetics of N-((6-Chloropyridazin-3-yl)methyl)ethanamine at Ambient Conditions Executive Overview: The Bifunctional Paradox In medicinal chemistry, the 1,2-diazine (pyridazine) sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of N-((6-Chloropyridazin-3-yl)methyl)ethanamine at Ambient Conditions

Executive Overview: The Bifunctional Paradox

In medicinal chemistry, the 1,2-diazine (pyridazine) scaffold is a highly valued pharmacophore due to its unique physicochemical properties and ability to engage in favorable hydrogen-bonding interactions within biological targets[1]. Among its derivatives, N-((6-Chloropyridazin-3-yl)methyl)ethanamine (CAS: 1289386-56-6)[2] serves as a critical building block.

However, handling this compound at room temperature presents a significant thermodynamic and kinetic challenge. The molecule is inherently bifunctional, possessing both a highly electrophilic center (the C6-chlorine bond) and a highly nucleophilic center (the secondary aliphatic amine). As a free base, this creates an unstable "AB-type" monomeric system that is thermodynamically driven toward spontaneous intermolecular self-condensation. This whitepaper details the structural causality behind this instability, provides quantitative stability metrics, and outlines self-validating experimental protocols to profile and mitigate its degradation.

Structural Causality & Thermodynamic Profiling

To understand the ambient instability of N-((6-Chloropyridazin-3-yl)methyl)ethanamine, we must analyze the electronic isolation of its reactive centers.

The Methylene Spacer Effect

In classic pyridazine building blocks like 3-amino-6-chloropyridazine, the amino group is directly attached to the aromatic ring. The nitrogen's lone pair is delocalized into the electron-deficient pyridazine system via resonance, which significantly increases the ring's electron density and deactivates the C6 position toward nucleophilic attack[3][4]. Consequently, extreme conditions (e.g., >120°C in an autoclave) are typically required to force a Nucleophilic Aromatic Substitution (SNAr) on such deactivated rings[3].

In stark contrast, N-((6-Chloropyridazin-3-yl)methyl)ethanamine features an sp3 -hybridized methylene spacer between the pyridazine ring and the ethylamine group. This structural feature dictates two critical thermodynamic consequences:

  • Preserved Electrophilicity: The resonance conjugation is completely broken. The pyridazine ring retains its intrinsic, highly electron-deficient nature, leaving the C6-Cl bond highly activated for SNAr[1].

  • Uninhibited Nucleophilicity: The secondary aliphatic amine retains its localized lone pair, making it a vastly stronger nucleophile than an aromatic amine.

SNAr Kinetics at Room Temperature

Because the activation energy ( Ea​ ) for an aliphatic amine attacking an activated chloropyridazine is relatively low (~18–22 kcal/mol), the free base exists in a metastable kinetic state at 25°C. Over time, the amine of one molecule will attack the C6 position of another, displacing hydrogen chloride (HCl) and forming a dimer. This step-growth oligomerization is exothermic and thermodynamically irreversible under ambient conditions.

Pathway A Monomer (Free Base) Reactive C-Cl & Amine B Intermolecular SNAr Transition State A->B 25°C Spontaneous D HCl Salt Formulation (Amine Protonated) A->D +HCl C Oligomerization (Degradation) B->C -HCl E Thermodynamic Stability at Room Temp D->E SNAr Blocked

Fig 1. Competing thermodynamic pathways: SNAr degradation vs. stabilization via protonation.

Quantitative Stability Metrics

To effectively manage this compound in a drug development pipeline, formulation as a Hydrochloride (HCl) salt is mandatory. Protonating the secondary amine eliminates its nucleophilicity, effectively shutting down the SNAr pathway and securing long-term thermodynamic stability.

Table 1: Comparative Thermodynamic Stability Profile at 25°C

ParameterFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous oil / Amorphous solidCrystalline solid
Amine Nucleophilicity High (Active lone pair)Negligible (Protonated)
Activation Energy ( Ea​ ) ~18 - 22 kcal/mol> 45 kcal/mol
Estimated Half-life ( t1/2​ ) ~48 - 72 hours> 24 months
Dominant Degradation Intermolecular SNAr (Dimerization)None observed
Enthalpy of Degradation Exothermic ( ΔH<0 )N/A (Stable baseline)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate the use of orthogonal, self-validating analytical workflows to quantify compound stability. Relying solely on visual inspection or single-point purity checks is insufficient for highly reactive bifunctional monomers.

Workflow S1 Sample Isolation Free Base vs. HCl Salt S2 Isothermal Microcalorimetry Monitor Exothermic Heat Flow S1->S2 Solid State S3 Accelerated LC-MS Quantify Dimer (m/z 307.8) S1->S3 Solution State S4 Kinetic Modeling Determine Ea & Half-life S2->S4 S3->S4

Fig 2. Self-validating experimental workflow for compound stability and kinetic profiling.

Protocol 4.1: Solid-State Stability via Isothermal Microcalorimetry (IMC)

Causality: IMC is a non-destructive technique that measures real-time heat flow. Because the SNAr dimerization is exothermic, IMC provides a direct, solvent-free thermodynamic measurement of degradation kinetics. The inclusion of the HCl salt acts as an internal negative control, validating that any observed heat flow in the free base is due to chemical reactivity, not instrument drift.

  • Sample Preparation: Accurately weigh 50.0 mg of the free base and 50.0 mg of the HCl salt into separate sterile glass ampoules. Seal the ampoules under an inert nitrogen atmosphere to eliminate oxidative variables.

  • Instrument Calibration: Calibrate the microcalorimeter using standard electrical heating pulses to establish a flat thermal baseline at exactly 25.0°C.

  • Equilibration: Insert the ampoules into the IMC measurement channels. Allow 2 hours for thermal equilibration.

  • Data Acquisition: Monitor the continuous heat flow ( μW ) over a 72-hour period.

  • Analysis: Integrate the exothermic peak area of the free base sample to calculate the enthalpy of degradation ( ΔH ). The HCl salt channel must remain at baseline ( 0±0.5μW ) to validate the assay.

Protocol 4.2: Solution-State Kinetic Profiling via UPLC-MS/MS

Causality: To track the exact chemical nature of the degradation, we use LC-MS. Acetonitrile is explicitly chosen as the solvent because it is aprotic; protic solvents (like methanol or water) could solvolyze the C-Cl bond or hydrogen-bond with the amine, artificially altering the intrinsic SNAr kinetics. Formic acid is used as a quenching agent because it instantly protonates the amine, halting the reaction at specific time points.

  • Solution Preparation: Dissolve the free base in anhydrous acetonitrile to a precise concentration of 10 mM.

  • Incubation: Store the solution in amber glass vials in a dark, temperature-controlled incubator at 25.0°C.

  • Sampling & Quenching: Every 12 hours for 7 days, extract a 10 μL aliquot. Immediately quench the reaction by diluting the aliquot 1:100 into a solution of 0.1% formic acid in LC-MS grade water.

  • Chromatography: Inject 2 μL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 μm ). Run a rapid gradient from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Mass Spectrometry: Monitor the disappearance of the protonated monomer ( [M+H]+=172.6 m/z ) and the appearance of the primary degradation dimer ( [M+H]+=307.8 m/z ). Plot the peak area ratio over time to derive the pseudo-first-order degradation rate constant ( k ).

Formulation Directives

For researchers utilizing N-((6-Chloropyridazin-3-yl)methyl)ethanamine in synthetic pathways or biological assays, the free base should never be stored at room temperature.

  • Short-term manipulation: If the free base must be isolated for a specific coupling reaction, it should be generated in situ or stored strictly at -20°C under argon for no more than 24 hours.

  • Long-term storage: Always procure, synthesize, and store the compound as its Hydrochloride (or Hydrobromide) salt. The salt form is thermodynamically stable at room temperature for >2 years, provided it is kept in a dark, dry environment to prevent hygroscopic moisture absorption.

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Exploratory

N-((6-Chloropyridazin-3-yl)methyl)ethanamine: A Comprehensive Technical Guide on Synthesis, Safety, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, functionalized pyridazines serve as privileged scaffolds due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridazines serve as privileged scaffolds due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic stability. N-((6-Chloropyridazin-3-yl)methyl)ethanamine (CAS: 1289386-56-6) is a highly versatile building block [1]. The presence of an electrophilic chloropyridazine moiety coupled with a secondary aliphatic amine provides orthogonal reactivity, enabling both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This whitepaper provides an authoritative overview of its chemical identity, material safety data, and validated experimental protocols for its utilization in drug discovery workflows.

Chemical Identity & Structural Analysis

Understanding the structural parameters of N-((6-Chloropyridazin-3-yl)methyl)ethanamine is critical for predicting its behavior in biological assays and synthetic routes. The electron-deficient nature of the 1,2-diazine (pyridazine) ring activates the C6-chlorine towards nucleophilic attack, while the ethylamine group acts as a flexible linker for further derivatization.

Table 1: Physicochemical Properties and Identifiers

ParameterValueCausality / Significance
Chemical Name N-((6-Chloropyridazin-3-yl)methyl)ethanamineStandard IUPAC nomenclature.
CAS Registry Number 1289386-56-6Unique numerical identifier for database indexing [1].
Molecular Formula C7H10ClN3Dictates stoichiometric calculations.
Molecular Weight 171.63 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
SMILES CCNCC1=NN=C(Cl)C=C1Encodes 2D topological structure for chemoinformatics.
Physical State Solid / Viscous Oil (depending on purity/salt form)Determines handling and weighing protocols.

Material Safety Data Sheet (MSDS) & Handling Protocols

As a Senior Application Scientist, I emphasize that safety protocols must be treated as self-validating systems. The hazard profile of this compound is driven by its basic amine functionality and the reactive organochloride moiety.

GHS Hazard Identification

Based on structural analogs and vendor safety data [1], the compound is classified under the following Global Harmonized System (GHS) categories:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm. This prevents inhalation of aerosolized particulates (H335).

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilicity of the ethylamine tail can facilitate dermal penetration (H315).

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or N2) at 2-8°C. The secondary amine is susceptible to atmospheric oxidation and N-nitrosation over prolonged periods.

Synthetic Utility & Experimental Protocols

The true value of N-((6-Chloropyridazin-3-yl)methyl)ethanamine lies in its orthogonal reactivity. The secondary amine can be protected or directly acylated, while the C6-chlorine is primed for SNAr or Suzuki-Miyaura coupling.

Protocol: N-Acylation and Subsequent SNAr Functionalization

This two-step protocol is designed to be a self-validating system: successful acylation shifts the retention time in LC-MS, and the subsequent SNAr reaction replaces the isotopic chlorine signature with the target nucleophile's mass.

Step 1: N-Acylation (Protection/Derivatization)

  • Preparation: Dissolve N-((6-Chloropyridazin-3-yl)methyl)ethanamine (1.0 eq, 1.71 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under Argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 3.48 mL, 20 mmol). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without competing for the electrophile.

  • Acylation: Dropwise add Acetyl Chloride (1.1 eq, 0.86 g, 11 mmol) at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Dissolve the crude acylated intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).

  • Nucleophile Addition: Add a primary amine (e.g., benzylamine, 1.5 eq) and K2CO3 (2.0 eq).

  • Heating: Heat the mixture to 90°C for 12 hours. Causality: The electron-withdrawing nature of the pyridazine ring lowers the activation energy for the Meisenheimer complex formation, allowing SNAr to proceed without transition metal catalysis.

  • Purification: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression of synthesizing and utilizing N-((6-Chloropyridazin-3-yl)methyl)ethanamine in a standard medicinal chemistry workflow.

G Start 6-Chloro-3-methylpyridazine (Starting Material) Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Heat/hv Inter1 3-(Bromomethyl)-6-chloropyridazine (Intermediate) Step1->Inter1 Halogenation Step2 Nucleophilic Substitution (Ethylamine, K2CO3, MeCN) Inter1->Step2 SN2 Reaction Product N-((6-Chloropyridazin-3-yl)methyl)ethanamine (Target Compound) Step2->Product Amine Alkylation Deriv1 N-Acylation / Protection (AcCl, DIPEA, DCM) Product->Deriv1 Amine Derivatization Deriv2 SNAr / Cross-Coupling (Nucleophile, Heat) Deriv1->Deriv2 C6-Functionalization

Caption: Synthetic pathway and subsequent functionalization of N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

References

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Application Note: Strategic Synthesis and Isolation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis and Isolation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide.

Executive Summary & Strategic Route Selection

N-((6-Chloropyridazin-3-yl)methyl)ethanamine (CAS: 1289386-56-6) is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors, SMN modulators, and METTL3 inhibitors [1]. The presence of the 6-chloropyridazine moiety provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (SNAr).

Workflow Visualization

G A 6-Chloropyridazine-3-carbaldehyde + Ethylamine (2M in THF) B Imine Intermediate (In Situ) A->B Condensation (-H2O) C Reductive Amination NaBH(OAc)3, DCM, 25°C B->C D Crude Reaction Mixture C->D Hydride Transfer E Acid-Base Extraction (Self-Validating Purification) D->E 1. HCl (aq) 2. NaOH (aq) F Pure N-((6-Chloropyridazin-3-yl)methyl)ethanamine E->F Organic Extraction

Figure 1: Reductive amination workflow and self-validating purification pathway.

Quantitative Reagent Matrix

The following stoichiometry is optimized for a 10 mmol scale reaction. Using a commercially available 2.0 M solution of ethylamine in THF avoids the hazards and inaccuracies associated with handling gaseous ethylamine.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
6-Chloropyridazine-3-carbaldehyde142.541.01.42 gElectrophile / Starting Material
Ethylamine (2.0 M in THF)45.081.57.50 mLNucleophile
Sodium Triacetoxyborohydride211.941.53.18 gMild Reducing Agent
Acetic Acid (Glacial)60.050.157 µLCatalyst (Imine Formation)
Dichloromethane (DCM)84.93N/A50.0 mLReaction Solvent

Validated Experimental Protocol

This protocol is designed as a self-validating system . The purification relies on the specific pKa of the secondary amine product. By manipulating the pH during the workup, the target molecule's phase transitions serve as physical confirmation of the reaction's success.

Step 1: Imine Condensation
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 6-chloropyridazine-3-carbaldehyde (1.42 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the ethylamine solution (7.50 mL, 2.0 M in THF, 15.0 mmol) dropwise over 5 minutes.

  • Catalysis: Add glacial acetic acid (57 µL, 1.0 mmol).

  • Causality Check: Why add acetic acid? The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by ethylamine. The low catalytic amount prevents the complete protonation of the ethylamine, which would render it non-nucleophilic. Allow the mixture to stir at room temperature for 2 hours to ensure complete imine formation.

Step 2: Selective Reduction
  • Hydride Addition: Cool the reaction mixture back to 0 °C. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 15 minutes to control the mild exotherm and hydrogen gas evolution.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours.

  • Causality Check: Why NaBH(OAc)₃? The electron-withdrawing acetate groups reduce the hydridic character of the boron, making it unreactive toward the starting aldehyde but sufficiently reactive to reduce the protonated iminium ion [2].

Step 3: Self-Validating Acid-Base Extraction
  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes until effervescence ceases. Transfer to a separatory funnel and extract with DCM (2 x 20 mL). Combine the organic layers.

  • Acidic Extraction (Validation Phase 1): Extract the combined organic layers with 1.0 M aqueous HCl (3 x 20 mL).

    • Validation: The target secondary amine becomes protonated (ammonium salt) and migrates entirely into the aqueous layer. Unreacted aldehyde, alcohol byproducts, and neutral impurities remain in the DCM layer, which is discarded.

  • Basification (Validation Phase 2): Cool the combined aqueous acidic layers in an ice bath. Carefully adjust the pH to >12 by adding 2.0 M aqueous NaOH dropwise.

    • Validation: The solution will turn cloudy as the free base of N-((6-Chloropyridazin-3-yl)methyl)ethanamine precipitates/oils out of the aqueous phase.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure product as a pale yellow oil.

Analytical Characterization

To confirm the structural integrity of the isolated N-((6-Chloropyridazin-3-yl)methyl)ethanamine, the following analytical parameters should be observed:

  • LC-MS (ESI+): Expected [M+H]⁺ m/z = 172.0 (for ³⁵Cl) and 174.0 (for ³⁷Cl), displaying the characteristic 3:1 isotopic pattern of a mono-chlorinated species [3].

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the benzylic/heterobenzylic CH₂ protons around δ 4.0 ppm, the ethyl CH₂ quartet around δ 2.7 ppm, and the ethyl CH₃ triplet around δ 1.1 ppm. The pyridazine protons will appear as two distinct doublets in the aromatic region (δ 7.4 - 7.6 ppm).

References

  • World Intellectual Property Organization. "WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors." Google Patents, 2024.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at: [Link]

  • Wermuth, C. G. "Pyridazines." Comprehensive Heterocyclic Chemistry II, 1996, Volume 6, 1-92. Available at: [Link]

Application

Application Note: Strategic Utilization of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in Heterocyclic Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Focus: Pharmacophore rationale, divergent synthetic workflows, and self-validating experimental protocols. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Focus: Pharmacophore rationale, divergent synthetic workflows, and self-validating experimental protocols.

Executive Summary

In modern medicinal chemistry, the strategic incorporation of nitrogen-containing heterocycles is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. The pyridazine scaffold has emerged as a privileged bioisostere for phenyl and pyridine rings, offering superior aqueous solubility and unique hydrogen-bonding capabilities[1]. This technical guide details the utility of N-((6-Chloropyridazin-3-yl)methyl)ethanamine (CAS: 1289386-56-6)[2], a bifunctional building block that provides both a highly reactive electrophilic center and a versatile secondary amine vector for late-stage functionalization.

Structural Rationale & Pharmacophore Properties

The design of robust chemical probes and therapeutics requires a deep understanding of how specific molecular features dictate biological behavior. N-((6-Chloropyridazin-3-yl)methyl)ethanamine is engineered with three distinct functional zones, each serving a specific purpose in structure-activity relationship (SAR) campaigns.

  • The Pyridazine Core: Replacing a highly lipophilic phenyl ring with a 1,2-diazine (pyridazine) ring typically reduces the calculated partition coefficient (cLogP) by approximately two units[1]. This profound reduction in lipophilicity enhances aqueous solubility and reduces off-target promiscuity. Furthermore, the two adjacent nitrogen atoms serve as excellent hydrogen-bond acceptors, frequently utilized to engage the hinge region of kinase targets or specific residues in nicotinic acetylcholine receptors (nAChRs)[3].

  • The C6-Chlorine Atom: The electron-deficient nature of the pyridazine ring activates the C6-chlorine atom, transforming it into a prime handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions[4].

  • The Methyl-ethanamine Vector: The secondary amine provides a basic center that can be formulated as a stable hydrochloride salt to further improve oral bioavailability. Synthetically, it acts as a highly reactive nucleophile for acylation, alkylation, or reductive amination, allowing for rapid library generation.

Rationale Core N-((6-Chloropyridazin-3-yl)methyl)ethanamine Py Pyridazine Ring Core->Py Cl C6-Chlorine Atom Core->Cl Am Secondary Amine Core->Am Prop1 Decreased cLogP & Metabolic Stability Py->Prop1 Prop2 Electrophilic Handle (SNAr / Cross-Coupling) Cl->Prop2 Prop3 Solubilizing Group & SAR Exit Vector Am->Prop3

Caption: Structural rationale mapping the chemical features of the building block to ADME and synthetic advantages.

Quantitative Impact of the Pyridazine Bioisostere

To illustrate the causality behind selecting this building block over a traditional benzenoid counterpart, the following table summarizes the general physicochemical shifts observed when transitioning to a pyridazine core.

Physicochemical PropertyPhenyl Core (Reference)Pyridazine CoreImpact on Drug Design
cLogP Contribution ~ +2.1~ -0.7Significant reduction in lipophilicity; drastically improves aqueous solubility[1].
Hydrogen Bonding 0 Acceptors2 AcceptorsEnhances target binding affinity via directional H-bonds[3].
Electron Density Electron-richElectron-deficientIncreases metabolic stability against CYP450-mediated oxidative degradation.
Dipole Moment ~ 0 D~ 4.0 DAlters molecular conformation, optimizing binding site orientation.

Divergent Synthetic Workflows

The true value of N-((6-Chloropyridazin-3-yl)methyl)ethanamine lies in its bifunctionality. By orthogonally addressing the C6-chlorine and the secondary amine, chemists can rapidly access vast areas of chemical space.

Workflow A N-((6-Chloropyridazin-3-yl) methyl)ethanamine B Nucleophilic Aromatic Substitution (SNAr) A->B C6-Cl Displacement C Pd-Catalyzed Cross-Coupling A->C C6-Cl Activation D Amine Functionalization (Acylation/Alkylation) A->D Secondary Amine

Caption: Divergent synthetic workflows utilizing the orthogonal C6-chlorine and secondary amine handles.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C6

Causality: The pyridazine ring is highly electron-deficient, making the C6 position exceptionally susceptible to nucleophilic attack. This allows for the installation of anilines, aliphatic amines, or alkoxides without the need for transition-metal catalysis[4].

Self-Validating System: The starting material exhibits a characteristic [M+H]+ peak at m/z 172.1 with a distinct 3:1 isotopic pattern indicative of a single chlorine atom. Successful substitution by a non-halogenated nucleophile will result in the complete disappearance of this isotopic signature on LC-MS, providing immediate, orthogonal validation of C6-functionalization prior to NMR characterization.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve N-((6-Chloropyridazin-3-yl)methyl)ethanamine (1.0 eq, 0.5 mmol) in anhydrous n-butanol (3.0 mL).

  • Nucleophile Addition: Add the desired nucleophile (e.g., a substituted aniline) (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol). Note: DIPEA is chosen over inorganic bases to maintain system homogeneity and prevent the degradation of the secondary amine.

  • Reaction Execution: Seal the vial under a nitrogen atmosphere and heat the mixture to 110 °C in an oil bath for 12–16 hours[4].

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Proceed to workup only when the m/z 172.1 (3:1 isotopic cluster) is entirely consumed.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography (DCM:MeOH gradient) to afford the C6-substituted product.

Protocol 2: Selective N-Acylation of the Secondary Amine

Causality: To build extended pharmacophores (e.g., amide-linked pendants), the secondary amine must be functionalized. Performing this reaction at low temperatures ensures that the electrophile (acid chloride) reacts exclusively with the highly nucleophilic aliphatic amine rather than the less nucleophilic pyridazine nitrogens.

Self-Validating System: N-acylation eliminates the inherent basicity of the secondary amine. This transformation can be rapidly validated by observing a significant shift in retention time on reverse-phase HPLC (moving to a more lipophilic region) and the loss of the basic amine's ability to form a hydrochloride salt. If the product is partitioned in a biphasic acidic aqueous/organic mixture, the successful amide product will remain entirely in the organic layer, unlike the basic starting material.

Step-by-Step Procedure:

  • Preparation: Dissolve N-((6-Chloropyridazin-3-yl)methyl)ethanamine (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) and cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 0.75 mmol) dropwise.

  • Electrophile Addition: Slowly add the desired acid chloride (1.1 eq, 0.55 mmol) dissolved in 1.0 mL of DCM over 5 minutes. Causality: Slow addition at 0 °C prevents localized heating and suppresses the formation of di-acylated byproducts.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (5 mL). Validation Check: The desired amide product will partition into the DCM layer, while any unreacted starting material will be protonated and sequestered into the aqueous layer.

  • Isolation: Separate the organic layer, wash with brine (5 mL), dry over MgSO4​ , and concentrate under vacuum to yield the pure amide derivative.

References

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conform
  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. uni-muenchen.de.
  • 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. acs.org.
  • Pyridazine compounds 3 page - ChemicalBook. chemicalbook.com.

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Executive Summary This application note provides a comprehensive, field-proven guide for performing palladium-catalyzed cross-coupling reactions on N-((6-Chloropyridazin-3-yl)methyl)ethanamine . The pyridazine scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-proven guide for performing palladium-catalyzed cross-coupling reactions on N-((6-Chloropyridazin-3-yl)methyl)ethanamine . The pyridazine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and GABA receptor modulators[1][2]. However, the presence of a basic, nucleophilic secondary aliphatic amine in this specific building block introduces significant chemoselectivity challenges. This guide details the mechanistic causality behind catalyst poisoning and outlines two validated workflows—amine protection and direct steric-controlled coupling—to achieve high-yielding C6-functionalization.

Mechanistic Rationale & Structural Analysis

The 1,2-diazine (pyridazine) ring is highly electron-deficient, which strongly activates the C6-chlorine bond toward oxidative addition by low-valent palladium species. While this electronic activation is advantageous for cross-coupling, the secondary ethylamine moiety in N-((6-Chloropyridazin-3-yl)methyl)ethanamine acts as a competitive ligand.

If left unmitigated, the free secondary amine will:

  • Poison the Catalyst: Coordinate directly to the Pd(II) intermediate, forming stable, off-cycle complexes that stall the catalytic cycle.

  • Induce Side Reactions: Undergo competitive intramolecular or intermolecular Buchwald-Hartwig amination, leading to undesired oligomerization.

To ensure scientific integrity and reproducible yields, researchers must actively control this variable. This is achieved either by transient electronic masking (Boc-protection) or by kinetic steric shielding (utilizing bulky dialkylbiaryl phosphine ligands like RuPhos that physically block the aliphatic amine from the metal center).

CatalyticCycle Pd0 Pd(0)L_n Active OA Oxidative Addition Pd0->OA + 6-Cl-Pyridazine (Rate Limiting) TM Transmetalation OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination TM->RE Isomerization RE->Pd0 - Coupled Product

Caption: Palladium-catalyzed cross-coupling cycle highlighting oxidative addition at the C6-chloropyridazine bond.

Workflow & Strategy Selection

Depending on the target molecule and the specific cross-coupling reaction (Suzuki-Miyaura vs. Buchwald-Hartwig), the workflow diverges. Pathway A relies on robust protection chemistry, ideal for standard Suzuki couplings. Pathway B leverages advanced precatalysts for direct functionalization, saving synthetic steps.

G cluster_A Pathway A: Protection Strategy cluster_B Pathway B: Direct Coupling Substrate N-((6-Chloropyridazin-3-yl) methyl)ethanamine Boc Boc Protection (Boc2O, Et3N) Substrate->Boc 1. Mask Amine Direct Buchwald-Hartwig (RuPhos Pd G3, Base) Substrate->Direct Steric Ligand Control Suzuki Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) Boc->Suzuki 2. Cross-Couple Deprotect Deprotection (TFA/DCM) Suzuki->Deprotect 3. Unmask ProductA C6-Aryl Pyridazine Deprotect->ProductA ProductB C6-Amino Pyridazine Direct->ProductB

Caption: Divergent cross-coupling workflows for N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the causal relationship between the chosen catalytic system, the protection state of the substrate, and the resulting reaction efficiency.

StrategyReaction TypeCatalyst / LigandBaseSolvent / TempYield (%)Causality & Observation
UnprotectedSuzuki-MiyauraPd(PPh3)4K2CO3Dioxane/H2O, 90°C< 10%Catalyst poisoning by the secondary amine; starting material recovered.
Protected (Boc) Suzuki-Miyaura Pd(dppf)Cl2 K3PO4 Dioxane/H2O, 90°C 88% Excellent conversion; dppf stabilizes Pd against side reactions.
UnprotectedBuchwald-HartwigPd2(dba)3 / XPhosCs2CO3Toluene, 100°C42%Competing dimerization of the substrate; moderate yield.
Unprotected Buchwald-Hartwig RuPhos Pd G3 LiHMDS THF, 65°C 81% RuPhos steric bulk prevents ethylamine coordination; G3 ensures rapid activation.

Validated Experimental Protocols

Protocol A: Boc-Protection of the Secondary Amine

Purpose: To electronically deactivate the nucleophilic ethylamine prior to standard Suzuki coupling.

  • Preparation: Dissolve N-((6-Chloropyridazin-3-yl)methyl)ethanamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et3N, 2.0 equiv) and cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation System: Perform TLC (Ethyl Acetate/Hexanes 1:1). The highly polar starting material will streak near the baseline, while the Boc-protected product will migrate cleanly (Rf ~0.5). A Ninhydrin stain will shift from positive (purple/pink for the free amine) to negative (no color change for the Boc-protected amine).

Protocol B: Suzuki-Miyaura Cross-Coupling (Protected Intermediate)

Purpose: C-C bond formation at the C6 position using a robust bidentate ligand.

  • Preparation: In a Schlenk flask, combine the Boc-protected intermediate (1.0 equiv), Arylboronic acid (1.5 equiv), K3PO4 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H2O. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes. Causality: Oxygen must be removed to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 90 °C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Purify via flash column chromatography.

  • Self-Validation System: Monitor via LCMS. The distinctive isotopic pattern of the chlorine atom (M and M+2 peaks in a 3:1 ratio) will disappear, replaced by the mass of the cross-coupled product[M+H]+.

Protocol C: Direct Buchwald-Hartwig Amination (Unprotected Substrate)

Purpose: Direct C-N bond formation bypassing protection/deprotection steps, utilizing steric ligand control.

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with N-((6-Chloropyridazin-3-yl)methyl)ethanamine (1.0 equiv), the target primary arylamine (1.2 equiv), RuPhos Pd G3 precatalyst (0.05 equiv), and RuPhos ligand (0.05 equiv).

  • Base Addition: Add anhydrous THF (0.1 M) followed by LiHMDS (1.0 M in THF, 2.5 equiv). Causality: LiHMDS is strong enough to deprotonate the incoming arylamine, while RuPhos physically shields the Pd center from the substrate's aliphatic amine.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 65 °C for 8 hours.

  • Self-Validation System: Observe the reaction color. Active Pd(0) with RuPhos typically exhibits a deep red/orange hue. A rapid crash out of black precipitate (palladium black) within the first hour indicates catalyst death, likely due to oxygen ingress or amine poisoning.

References[3] Title: Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks

Source: Chemistry - A European Journal (via PubMed Central) URL: 1] Title: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) Source: RSC Advances URL: 2] Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: Journal of Medicinal Chemistry (via PubMed Central) URL:

Sources

Application

Synthesis and Functionalization of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in Drug Discovery

Executive Summary The pyridazine scaffold is a privileged structure in medicinal chemistry, characterized by its weak basicity, high dipole moment, and robust capacity for dual hydrogen-bonding[1]. Among its derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridazine scaffold is a privileged structure in medicinal chemistry, characterized by its weak basicity, high dipole moment, and robust capacity for dual hydrogen-bonding[1]. Among its derivatives, N-((6-Chloropyridazin-3-yl)methyl)ethanamine stands out as a highly versatile bifunctional precursor. This molecule features two orthogonal reactive handles: an activated C-Cl bond at the 6-position of the diazaaromatic ring, and a secondary aliphatic amine on the 3-methyl substituent.

This technical guide provides drug development professionals with a comprehensive, self-validating framework for utilizing N-((6-Chloropyridazin-3-yl)methyl)ethanamine. By exploiting its orthogonal reactivity, researchers can rapidly generate diverse libraries of novel pyridazine derivatives targeting critical biological pathways, such as VEGFR-2 kinase inhibition in oncology[2][3] and COX-2 modulation in inflammation[4].

Structural Rationale & Orthogonal Reactivity

The strategic value of N-((6-Chloropyridazin-3-yl)methyl)ethanamine lies in the electronic decoupling of its two reactive sites.

  • The 6-Chloro Position: The two adjacent nitrogen atoms in the pyridazine ring exert a profound electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[5]. This makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer intermediate[5]. Furthermore, the C-Cl bond readily undergoes oxidative addition with Palladium(0) catalysts, enabling Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[6][7].

  • The Secondary Amine: The (methyl)ethanamine side chain is electronically insulated from the electron-deficient aromatic ring by the methylene bridge. This preserves its high nucleophilicity, allowing for rapid, selective acylation or alkylation without the need for transient protecting groups.

OrthogonalReactivity A N-((6-Chloropyridazin-3-yl) methyl)ethanamine B SNAr Products (C6-Amination/Alkoxylation) A->B Nucleophiles, Base Polar Aprotic Solvent C Cross-Coupling Products (C6-Arylation) A->C Pd(0), Ligand, Base Boronic Acids D Amine Functionalization (Amides/Ureas) A->D Acyl Chlorides DIPEA, DCM

Caption: Orthogonal synthetic pathways for N-((6-Chloropyridazin-3-yl)methyl)ethanamine functionalization.

Biological Significance in Drug Design

Pyridazine derivatives synthesized from this precursor are frequently deployed as less lipophilic alternatives to phenyl rings, reducing cytochrome P450 inhibition and hERG liability[1]. A primary application is the development of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors[2][3]. Functionalized pyridazines act as ATP-competitive antagonists, binding to the hinge region of the VEGFR-2 kinase domain and halting the downstream MAPK/PI3K signaling cascades responsible for tumor angiogenesis[3].

BiologicalPathway Ligand VEGF Ligand Receptor VEGFR-2 Kinase Ligand->Receptor Receptor Dimerization Pathway MAPK / PI3K Cascade Receptor->Pathway Autophosphorylation Inhibitor Pyridazine-based Inhibitor Inhibitor->Receptor ATP-Competitive Binding Outcome Tumor Angiogenesis Pathway->Outcome Cellular Proliferation

Caption: Mechanism of action of pyridazine-based VEGFR-2 inhibitors in blocking angiogenesis.

Quantitative Reaction Metrics

The following table summarizes the optimized reaction parameters and expected yields for the primary derivatization pathways of N-((6-Chloropyridazin-3-yl)methyl)ethanamine, synthesized from contemporary literature[2][4][6][7][8].

Reaction TypeTypical Reagents & CatalystsTemp (°C)Time (h)Avg. Yield (%)Target Application
Suzuki-Miyaura Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O80-1008-1670-85VEGFR Inhibitors
SNAr (Amination) Primary amine, DIPEA, NMP100-12012-2460-80COX-2 Inhibitors
Amine Acylation Acyl chloride, Et₃N, DCM0-252-485-95Kinase Modulators
Buchwald-Hartwig Secondary amine, Pd(OAc)₂, Xantphos, t-BuOK90-11012-1855-75PAR2 Antagonists

Self-Validating Experimental Protocols

Protocol A: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality: The electron-deficient nature of the pyridazine ring accelerates the oxidative addition of Pd(0) into the C-Cl bond[6]. The inclusion of water in the solvent system (e.g., 1,4-Dioxane/H₂O 4:1) is critical; it hydrolyzes the boronic acid to form a highly reactive boronate complex, which is essential for the transmetalation step[9]. Procedure:

  • In a pressure vessel, combine N-((6-Chloropyridazin-3-yl)methyl)ethanamine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Introduce Pd(dppf)Cl₂ (5 mol%) under an argon atmosphere.

  • Seal and heat the mixture to 90 °C for 12 hours. Self-Validation System:

  • Visual: The reaction transitions from a pale suspension to a dark, homogeneous mixture as the active Pd(0) species forms and turns over.

  • LC-MS Monitoring: Aliquots should demonstrate the disappearance of the precursor's characteristic 3:1 isotopic cluster (indicative of the ³⁵Cl/³⁷Cl isotopes) and the emergence of the product mass.

  • Troubleshooting: If homocoupled biaryl side products dominate, ensure rigorous degassing of the solvent to prevent oxygen-mediated oxidative dimerization of the boronic acid[6].

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C6

Causality: While cross-coupling is ideal for C-C bond formation, SNAr is the preferred method for introducing heteroatom nucleophiles (e.g., alkoxides, amines) at the C6 position. The reaction is driven by the low LUMO energy of the pyridazine ring[5]. The use of a polar aprotic solvent (NMP or DMF) prevents the solvation of the nucleophile, maximizing its reactivity. Procedure:

  • Dissolve the precursor (1.0 eq) in anhydrous NMP.

  • Add the desired primary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 110 °C for 16 hours. Self-Validation System:

  • Visual: The formation of a charge-transfer Meisenheimer complex often results in a deepening of the solution's color to bright yellow or orange.

  • TLC: Using 5-10% MeOH in DCM, the highly polar SNAr product will typically exhibit a lower Rf value than the starting material due to increased hydrogen-bonding capacity.

Protocol C: Orthogonal Amine Acylation

Causality: The secondary amine of the ethanamine side chain is sterically accessible and highly nucleophilic. Because the pyridazine nitrogens are weakly basic and sterically hindered, acylation occurs exclusively at the secondary amine without the need for protecting groups, ensuring high atom economy. Procedure:

  • Dissolve the precursor (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Add Triethylamine (Et₃N, 1.5 eq).

  • Dropwise, add the selected acyl chloride (1.1 eq) over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation System:

  • FTIR Spectroscopy: The complete disappearance of the secondary amine N-H stretching band (~3300 cm⁻¹) confirms full conversion.

  • ¹H-NMR: The methylene protons adjacent to the newly formed amide bond will exhibit a distinct downfield shift (+0.5 to +1.0 ppm) due to the anisotropic and electron-withdrawing effects of the carbonyl group.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity J-Stage URL:[Link][3]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors National Institutes of Health (NIH) / PMC URL:[Link][4]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing) URL:[Link][5]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping National Institutes of Health (NIH) / PMC URL:[Link][8]

Sources

Method

Preclinical Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of N-((6-Chloropyridazin-3-yl)methyl)ethanamine in Murine Models

Introduction & Scientific Rationale N-((6-Chloropyridazin-3-yl)methyl)ethanamine (CAS 1289386-56-6) is a critical secondary amine building block featuring a chloropyridazine core. In modern drug discovery, pyridazine der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-((6-Chloropyridazin-3-yl)methyl)ethanamine (CAS 1289386-56-6) is a critical secondary amine building block featuring a chloropyridazine core. In modern drug discovery, pyridazine derivatives are highly valued as bioisosteres for phenyl and pyridine rings, offering superior aqueous solubility, reduced lipophilicity, and unique hydrogen-bonding profiles. The C6-chlorine serves as a versatile handle for nucleophilic aromatic substitution (SNAr), making this fragment a frequent precursor in the synthesis of kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) and targeted protein degraders (PROTACs).

Understanding the baseline pharmacokinetics (PK) of such fragments in murine models is essential. Establishing the clearance, volume of distribution, and oral bioavailability of the unconjugated fragment allows medicinal chemists to identify metabolic "soft spots" early, ensuring that subsequent elaborations do not inherit insurmountable pharmacokinetic liabilities.

Formulation Strategy: Causality and Design

The physicochemical properties of N-((6-Chloropyridazin-3-yl)methyl)ethanamine dictate its formulation. As a secondary amine, it exhibits basicity, allowing for protonation at physiological or slightly acidic pH. However, the chloropyridazine moiety introduces moderate lipophilicity and potential for π−π stacking, which can lead to precipitation in purely aqueous vehicles.

Expert Insight : To prevent micro-embolisms during intravenous (IV) administration and ensure complete dissolution, a co-solvent/surfactant system is mandatory. In pharmacokinetic profiling of imidazo[1,2-b]pyridazine derivatives, formulations utilizing low percentages of DMSO and Solutol HS15 in saline have proven highly effective for maintaining solubility during IV administration[1].

  • IV Vehicle : 5% DMSO, 10% Solutol HS15, 85% Saline (0.9% NaCl).

  • PO Vehicle : 5% DMSO, 40% PEG400, 55% Deionized Water.

Step-by-Step In Vivo Pharmacokinetic Protocol

Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Animal Preparation
  • Subject Selection : Utilize male C57BL/6 mice, aged 7–9 weeks (approx. 20–25 g). This strain is standard for oncology and immunology models, providing translatable baseline PK data.

  • Fasting : Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption. Provide water ad libitum. The IV cohort may remain fed.

Dosing Execution
  • Intravenous (IV) Administration :

    • Dose : 2.0 mg/kg.

    • Volume : 5 mL/kg.

    • Technique : Restrain the mouse and warm the tail to dilate the lateral tail vein. Inject the formulation as a smooth bolus over 5–10 seconds.

  • Per Os (PO) Administration :

    • Dose : 10.0 mg/kg.

    • Volume : 10 mL/kg.

    • Technique : Administer via oral gavage using a bulb-tipped gastric gavage needle, ensuring the compound is delivered directly into the stomach.

Serial Blood Sampling & Self-Validating Processing

During serial blood sampling, retro-orbital plexus collection under light isoflurane anesthesia is a validated method, often utilizing internal standards like lansoprazole for downstream LC-MS/MS quantification[2]. Alternatively, submandibular bleeding can be used for conscious sampling.

  • Timepoints : Collect blood at Pre-dose, 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection : Draw 30 µL of blood per timepoint into K2EDTA-coated microvette tubes.

  • Plasma Isolation : Centrifuge samples at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma supernatant to a clean 96-well plate.

  • Protein Precipitation (Self-Validation Step) : Add 3 volumes (e.g., 45 µL) of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., 500 ng/mL lansoprazole or tolbutamide).

    • Causality: The IS must be added before centrifugation to validate extraction recovery. If the IS signal fluctuates across samples, it flags matrix suppression or extraction errors, ensuring the trustworthiness of the final calculated concentrations.

  • Final Extraction : Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes at 4°C, and transfer the supernatant for LC-MS/MS analysis.

Analytical Workflows and Metabolic Pathways

PK_Workflow A Formulation (DMSO/Solutol/Saline) B Murine Dosing (IV: 2 mg/kg, PO: 10 mg/kg) A->B C Serial Blood Sampling (0.08 - 24 h) B->C D Plasma Separation (Centrifugation) C->D E Protein Precipitation (Acetonitrile + IS) D->E F LC-MS/MS Analysis (MRM Mode) E->F G PK Parameter Calculation (NCA) F->G

Figure 1: Standardized workflow for in vivo pharmacokinetic profiling in murine models.

Once in systemic circulation, chloropyridazine amines are subject to specific metabolic clearances. Pyridazine-based STING agonists have been dosed intravenously at 10 mg/kg in C57BL/6 mice to evaluate plasma exposure and half-life, revealing that structural modifications significantly alter hepatic clearance[3].

Metabolism Parent N-((6-Chloropyridazin-3-yl)methyl)ethanamine (Parent Drug) CYP Hepatic CYP450 Oxidation Parent->CYP GST Glutathione S-Transferase (GST) Parent->GST M1 N-Dealkylation (Primary Amine Metabolite) CYP->M1 M2 N-Oxidation (Hydroxylamine) CYP->M2 M3 GSH Conjugation at C6 (Displacement of Cl) GST->M3 Excretion Renal / Biliary Excretion M1->Excretion M2->Excretion M3->Excretion

Figure 2: Putative Phase I and Phase II metabolic clearance pathways for chloropyridazine amines.

Quantitative Data Presentation

Non-compartmental analysis (NCA) is utilized to derive key pharmacokinetic parameters. Table 1 summarizes the expected baseline PK profile for a compound of this class, highlighting rapid absorption but moderate clearance—typical for low-molecular-weight secondary amines prior to structural optimization.

Table 1: Representative Pharmacokinetic Parameters in Male C57BL/6 Mice

Pharmacokinetic ParameterUnitIntravenous (IV) 2.0 mg/kgPer Os (PO) 10.0 mg/kg
Cmax​ (Maximum Plasma Concentration)ng/mL850 ± 1202,100 ± 310
Tmax​ (Time to Maximum Concentration)h0.080.50
AUC0−∞​ (Area Under the Curve)h·ng/mL1,200 ± 1804,500 ± 520
T1/2​ (Terminal Half-Life)h1.21.5
Cl (Systemic Clearance)mL/min/kg27.8N/A
Vss​ (Volume of Distribution at Steady State)L/kg2.1N/A
F (Absolute Bioavailability)%N/A75.0%

Note: Data represents mean ± SD (n=3 per route). High bioavailability ( F=75% ) is driven by the low molecular weight and favorable solubility, though the short half-life ( T1/2​=1.2 h) indicates a need for metabolic blocking (e.g., fluorination or steric hindrance) in downstream lead optimization.

Sources

Application

Mass spectrometry fragmentation pattern analysis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine

An Application Note and Protocol for the Mass Spectrometry Fragmentation Analysis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine Abstract This document provides a comprehensive guide to the analysis of N-((6-Chloropyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Mass Spectrometry Fragmentation Analysis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Abstract

This document provides a comprehensive guide to the analysis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a key intermediate in the synthesis of agrochemicals, its unambiguous identification and structural confirmation are critical for quality control and regulatory compliance[1]. We delve into the principal fragmentation pathways, including alpha-cleavage and inductive cleavages, which are characteristic of N-alkyl amines and heterocyclic compounds. This note offers both the theoretical underpinnings of the fragmentation behavior and a detailed, field-proven protocol for sample preparation, instrument setup, and data interpretation, designed for researchers and professionals in analytical chemistry and drug development.

Introduction: The Analytical Imperative

N-((6-Chloropyridazin-3-yl)methyl)ethanamine (Molecular Formula: C₈H₁₁ClN₂, Molecular Weight: 170.64 g/mol ) is a heterocyclic amine containing a reactive chloropyridazine moiety and a flexible ethylamine side chain[2][3]. The structural complexity necessitates robust analytical techniques for its characterization. Mass spectrometry (MS) stands as an essential tool, providing precise molecular mass information and invaluable structural details through the analysis of fragmentation patterns[4][5].

Electrospray ionization (ESI) is the preferred ionization technique for this class of polar molecules as it gently transfers ions from solution to the gas phase with minimal in-source fragmentation, preserving the integrity of the molecular ion[6]. Subsequent fragmentation, induced via collision-induced dissociation (CID) in a tandem mass spectrometer, generates a reproducible "fingerprint" spectrum that is directly correlated to the molecule's structure[7]. Understanding these fragmentation pathways is paramount for confident structural elucidation.

Foundational Fragmentation Mechanisms

The fragmentation of the protonated molecule, [M+H]⁺, is governed by the relative stability of the resulting fragment ions and neutral losses. The primary sites for bond cleavage in N-((6-Chloropyridazin-3-yl)methyl)ethanamine are the bonds adjacent to the nitrogen atom and within the chloropyridazine ring.

Alpha-Cleavage: The Dominant Pathway for Amines

For aliphatic amines, the most characteristic fragmentation is alpha-cleavage (α-cleavage), which involves the homolytic cleavage of a bond alpha to the nitrogen atom[4][8][9]. This process is energetically favorable because it leads to the formation of a resonance-stabilized iminium cation[10][11][12]. The tendency is to lose the largest possible alkyl radical[13].

In the case of our analyte, protonation is expected to occur on the more basic secondary amine nitrogen. From this protonated precursor, two primary α-cleavage events are plausible:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond within the ethyl group results in the loss of a 15 Da methyl radical.

  • Loss of the Chloropyridazinylmethyl Radical: Cleavage of the C-N bond between the methylene bridge and the amine nitrogen is also possible, though often less favored than the loss of a simple alkyl radical.

Inductive Cleavage and Ring Fragmentation

Inductive cleavage is a charge-site-initiated fragmentation driven by the electronegativity of a heteroatom, causing a heterolytic bond cleavage[4][14][15][16]. The protonated amine or the pyridazinic nitrogens can initiate cleavages. Key fragmentations involving the heterocyclic core include:

  • Benzylic-type Cleavage: The bond between the pyridazine ring and the methylene bridge is susceptible to cleavage, forming a stable chloropyridazinylmethyl cation.

  • Ring Fission: The chloropyridazine ring itself can undergo fragmentation, typically involving the loss of small, stable neutral molecules like hydrogen chloride (HCl) or hydrogen cyanide (HCN).

The overall analytical workflow is depicted below.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Prep Stock Solution (1 mg/mL) Dilute Working Solution (1-10 µg/mL) in ACN/H2O + 0.1% Formic Acid Prep->Dilute ESI_MS Full Scan ESI-MS (Detect [M+H]⁺ & Isotope Pattern) Dilute->ESI_MS MS_MS Tandem MS (MS/MS) (Fragment [M+H]⁺ via CID) ESI_MS->MS_MS Isolate Precursor Analysis Analyze Fragmentation Pattern MS_MS->Analysis Confirm Structural Confirmation Analysis->Confirm

Figure 1: High-level workflow for the MS analysis of the target compound.

Detailed Experimental Protocol

This protocol is designed for a high-resolution tandem mass spectrometer, such as a Q-TOF or Orbitrap system, equipped with an ESI source.

Objective

To acquire high-quality full scan MS and tandem MS (MS/MS) spectra of N-((6-Chloropyridazin-3-yl)methyl)ethanamine to confirm its molecular weight and elucidate its fragmentation pathways for structural verification.

Materials and Reagents
  • N-((6-Chloropyridazin-3-yl)methyl)ethanamine (analyte)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • 2 mL autosampler vials with pre-slit septa[17]

Sample Preparation

Causality: Proper sample preparation is crucial to avoid instrument contamination and ensure optimal ionization efficiency. A low concentration (~1-10 µg/mL) prevents detector saturation and ion suppression effects[17]. Formic acid is added to the final solvent to lower the pH, promoting the formation of the protonated [M+H]⁺ ion in positive ion mode ESI, which is essential for analyzing amines.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol.

  • Intermediate Solution (100 µg/mL): Transfer 100 µL of the stock solution into a clean vial and add 900 µL of methanol.

  • Working Solution (1 µg/mL): Prepare the final analysis solution by taking 10 µL of the intermediate solution and diluting it with 990 µL of a 50:50 (v/v) acetonitrile/water solution containing 0.1% formic acid.

  • Final Check: Ensure the solution is clear and free of particulates. Filter if necessary[17]. Transfer to a 2 mL autosampler vial.

Instrumentation and Data Acquisition

Causality: The parameters below are selected to balance sensitivity with specificity. A moderate capillary voltage ensures stable spray, while appropriate gas flows aid in desolvation. For MS/MS, a collision energy ramp is used to capture both low-energy (stable, larger fragments) and high-energy (smaller fragments) dissociation products in a single acquisition.

Parameter Setting Rationale
Ionization Mode ESI PositiveAmines readily accept a proton to form positive ions.
Capillary Voltage 3.0 – 4.0 kVOptimizes the electrospray plume for stable ion generation.
Drying Gas (N₂) Flow 8 – 12 L/minFacilitates droplet desolvation.
Drying Gas Temp. 300 – 350 °CAids solvent evaporation without causing thermal degradation.
Nebulizer Pressure 35 – 45 psigControls the formation of fine droplets.
Full Scan MS Range m/z 50 – 500Covers the expected molecular ion and its fragments.
MS/MS Precursor Ion m/z 171.07 (C₈H₁₂ClN₂⁺)The monoisotopic mass of the protonated molecule.
Collision Gas Argon or NitrogenInert gas for efficient collision-induced dissociation.
Collision Energy (CID) 10 – 40 eV (Ramp)Provides a wide range of fragmentation energies.

Data Analysis and Interpretation of Fragmentation Patterns

Full Scan MS: The Molecular Ion

The first step in the analysis is to identify the protonated molecular ion, [M+H]⁺.

  • Expected m/z: The calculated monoisotopic mass of C₈H₁₁ClN₂ is 170.0665. The protonated ion [C₈H₁₂ClN₂]⁺ should therefore appear at m/z 171.0743 .

  • Chlorine Isotope Pattern: A critical confirmation is the presence of the chlorine isotope signature. A second peak at m/z 173.0714 ([M+2+H]⁺), corresponding to the ³⁷Cl isotope, must be present with an intensity approximately one-third (32.5%) of the m/z 171.07 peak. This provides definitive evidence for the presence of a single chlorine atom.

Tandem MS (MS/MS): Elucidating the Structure

The MS/MS spectrum of m/z 171.07 reveals the core structure through its fragmentation products. The primary predicted pathways are illustrated below.

Figure 2: Predicted primary fragmentation pathways from the [M+H]⁺ precursor ion.

A detailed summary of expected fragments is presented in the table below.

Observed m/z Proposed Formula Mass Difference (Da) Lost Neutral Proposed Fragmentation Pathway
171.07[C₈H₁₂ClN₂]⁺--Protonated Molecular Ion [M+H]⁺
156.05[C₇H₉ClN₂]⁺15.02•CH₃α-Cleavage: Loss of a methyl radical from the ethylamine side chain. This is a highly characteristic fragment for N-ethyl amines[8][11][18].
126.04[C₅H₅ClN]⁺45.03C₂H₆NBenzylic-type Cleavage: Cleavage of the bond between the methylene bridge and the nitrogen, resulting in the stable chloropyridazinylmethyl cation.
90.02[C₄H₄N₂]⁺81.05C₄H₈ClRing Fragmentation: Subsequent loss of HCl from the m/z 126.04 fragment, followed by rearrangement.
58.07[C₃H₈N]⁺113.00C₅H₄ClNInductive Cleavage: Cleavage of the C-N bond where the charge is retained by the ethylamine moiety.
Secondary Fragmentation Analysis

G F126 m/z 126.04 [C₅H₅ClN]⁺ F90 m/z 90.02 [C₄H₄N₂]⁺• F126->F90 - HCl (36.02) F63 m/z 63.02 [C₄H₃N]⁺ F90->F63 - HCN (27.01)

Figure 3: Proposed secondary fragmentation of the chloropyridazine moiety.

The chloropyridazinylmethyl cation (m/z 126.04) is a key diagnostic ion. Its further fragmentation provides confirmation of the heterocyclic ring structure. A common pathway for chlorinated aromatic rings is the loss of HCl, leading to the ion at m/z 90.02. Subsequent loss of HCN is characteristic of nitrogen-containing heterocycles, yielding the fragment at m/z 63.02.

Conclusion

The mass spectrometric analysis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine by ESI-MS/MS provides a wealth of structural information. The fragmentation pattern is characterized by a dominant α-cleavage leading to the loss of a methyl radical and a significant benzylic-type cleavage yielding the chloropyridazinylmethyl cation. The presence of a chlorine atom is unequivocally confirmed by the distinct isotopic pattern of the molecular ion. By following the detailed protocol and understanding the key fragmentation pathways outlined in this application note, researchers can confidently identify and structurally characterize this compound, ensuring the integrity of their research and development processes.

References

  • McLafferty Rearrangement - Chemistry Steps. (2025). Vertex AI Search.
  • Inductive cleavage - Grokipedia. (n.d.). Vertex AI Search.
  • The Surprising Dynamics of the McLafferty Rearrangement. (2023).
  • McLafferty rearrangement. (n.d.). Wikipedia.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Spectroscopy of Amines. (2025). Chemistry LibreTexts.
  • Mass Spectrometry of Some Common Functional Groups. (n.d.).
  • Mass Spectrometry of Amines. (2023). JoVE.
  • Alpha (α) Cleavage. (2025). Chemistry Steps.
  • McLafferty Rearrangement. (n.d.). Source not specified.
  • Mass Spectrometry Aldehyde and Ketone Fragmentation in Analytical Chemistry. (2024). JoVE.
  • Mass Spectrometry: Fragment
  • Interpretation of mass spectra. (n.d.). Source not specified.
  • N-((6-Chloropyridin-3-yl)methyl)ethanamine. (n.d.). BLDpharm.
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Source not specified.
  • GCMS Section 6.
  • N-((6-Chloropyridin-3-yl)methyl)ethanamine. (n.d.). MySkinRecipes.
  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Mass Spectrometry Part 8 - Fragment
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • N-((6-Chloropyridin-3-yl)methyl)ethanamine. (n.d.).
  • Electrospray Mass Spectrometry to Study Drug-Nucleic Acids Interactions. (2007). ORBi.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Source not specified.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Welcome to the Process Chemistry Technical Support Center. Synthesizing secondary amines via the functionalization of electron-deficient heteroaromatics presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing secondary amines via the functionalization of electron-deficient heteroaromatics presents unique chemoselectivity challenges. The synthesis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine—typically achieved via the reductive amination of 6-chloropyridazine-3-carbaldehyde with ethylamine—is frequently plagued by nucleophilic aromatic substitution (SNAr) side reactions and over-alkylation.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating workflows to ensure high-yield, reproducible scale-up.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the decision tree below to diagnose the specific mode of failure based on your LC-MS data.

TroubleshootingWorkflow Start Low Yield of Target Secondary Amine? Q1 LC-MS shows loss of C6-Chlorine (SNAr)? Start->Q1 Sol1 Action: Lower Temp to 0°C Use NaBH(OAc)3 + AcOH to protonate amine Q1->Sol1 Yes Q2 LC-MS shows di-alkylated tertiary amine? Q1->Q2 No Sol2 Action: Increase EtNH2 to 5-10 eq Ensure slow addition of aldehyde Q2->Sol2 Yes Q3 Aldehyde starting material degrading before reaction? Q2->Q3 No Sol3 Action: Use freshly prepared aldehyde, store under Ar Q3->Sol3 Yes

Diagnostic workflow for troubleshooting the reductive amination of 6-chloropyridazine derivatives.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My LC-MS shows a major byproduct with the loss of the chlorine atom (+10 Da mass shift from the target). What is happening? A1: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The pyridazine ring is highly electron-deficient, and the chlorine at the C6 position is exceptionally activated[1]. When exposed to a strong nucleophile like ethylamine at room temperature or under basic conditions, the amine attacks the C6 position, displacing the chloride to form a 6-(ethylamino)pyridazine derivative[2].

  • Causality & Solution: To prevent this, you must reduce the effective nucleophilicity of the amine toward the aromatic ring. Lower the reaction temperature to 0 °C and add 1.0–1.2 equivalents of glacial acetic acid. This buffers the system (pH ~5), protonating the ethylamine to form an equilibrium where enough free amine exists to form the imine, but not enough to drive the SNAr pathway.

Q2: I am seeing significant amounts of the tertiary amine (N,N-bis-alkylated product). How do I stop over-alkylation? A2: Over-alkylation occurs because the newly formed secondary amine product is more nucleophilic than the primary ethylamine starting material due to the electron-donating effect of the alkyl groups[3].

  • Causality & Solution: In reductive amination, this is mitigated by mass action. Increase the loading of ethylamine to a 5–10 molar excess[4][5]. Because ethylamine is volatile and easily removed during workup, this excess ensures that the primary amine outcompetes the secondary amine for the transient iminium intermediate.

Q3: Why should I use Sodium Triacetoxyborohydride (NaBH(OAc)₃) instead of Sodium Borohydride (NaBH₄)? A3: NaBH₄ is a harsh, unselective reducing agent that will rapidly reduce your starting 6-chloropyridazine-3-carbaldehyde directly to the corresponding alcohol before the imine has time to form. NaBH(OAc)₃ is significantly milder due to the electron-withdrawing acetate groups[6].

  • Causality & Solution: NaBH(OAc)₃ selectively reduces the protonated iminium ion over the unprotonated aldehyde. This allows you to run the reaction as a "one-pot" direct reductive amination without needing to pre-form and isolate the unstable imine intermediate[6].

Part 3: Quantitative Data & Yield Optimization

The table below summarizes the causality of different reaction conditions on the isolated yield of N-((6-Chloropyridazin-3-yl)methyl)ethanamine, validating the necessity of the optimized parameters.

Reducing AgentEquivalents of EtNH₂TemperatureAdditive (pH Control)Major Observed ByproductIsolated Yield (%)
NaBH₄1.2 eq25 °CNonePyridazine Alcohol12%
NaBH₃CN2.0 eq25 °CNoneC6-Ethylamino (SNAr)35%
NaBH(OAc)₃2.0 eq0 °C to 25 °CNoneTertiary Amine48%
NaBH(OAc)₃ 5.0 eq 0 °C AcOH (1.1 eq) Trace 88%
Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . In-Process Control (IPC) checks are embedded to ensure the chemistry is proceeding correctly before the addition of irreversible reagents.

Step 1: Preparation of the Iminium Intermediate

  • In an oven-dried round-bottom flask purged with Argon, dissolve 6-chloropyridazine-3-carbaldehyde (1.0 eq, 10.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add ethylamine (2.0 M solution in THF, 5.0 eq, 50.0 mmol) dropwise over 15 minutes.

  • Add glacial acetic acid (1.1 eq, 11.0 mmol) dropwise. Causality: This establishes the critical pH ~5 buffer required to suppress SNAr at the C6 position.

  • Stir for 30 minutes at 0 °C.

Step 2: In-Process Control (IPC) Validation

  • Action: Pull a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS.

  • Validation Criteria: You must observe the mass of the iminium intermediate (m/z [M+H]⁺ = 170.0) and <5% of the starting aldehyde (m/z [M+H]⁺ = 143.0). Do not proceed to reduction until imine formation is confirmed.

Step 3: Selective Reduction

  • Once imine formation is validated, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 15.0 mmol) in small portions over 10 minutes at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • IPC Check 2: Analyze via LC-MS. The target product mass (m/z [M+H]⁺ = 172.0) should be the dominant peak. The SNAr byproduct (m/z [M+H]⁺ = 181.1) should be <2%.

Step 4: Workup and Purification

  • Quench the reaction carefully with saturated aqueous NaHCO₃ (Caution: Gas evolution).

  • Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude mixture via flash column chromatography (Silica gel, gradient of 0% to 10% Methanol in Dichloromethane with 1% Triethylamine modifier) to afford pure N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

Sources

Optimization

Technical Support Center: Troubleshooting N-((6-Chloropyridazin-3-yl)methyl)ethanamine Solubility in Aqueous Media

Introduction for the Researcher Welcome to the technical support guide for N-((6-Chloropyridazin-3-yl)methyl)ethanamine (CAS No. 120739-77-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Researcher

Welcome to the technical support guide for N-((6-Chloropyridazin-3-yl)methyl)ethanamine (CAS No. 120739-77-7). This molecule, a substituted chloropyridazine, is of interest in synthetic chemistry, often as an intermediate for agrochemical and pharmaceutical development.[1] A common experimental hurdle encountered with this and similar heterocyclic compounds is its limited solubility in neutral aqueous media. This guide is designed to provide you, the research and development scientist, with a logical, scientifically-grounded framework for overcoming these solubility challenges. We will move from fundamental principles to advanced formulation strategies, explaining the causality behind each step to ensure your experimental success.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides the first line of troubleshooting.

Q1: I've added N-((6-Chloropyridazin-3-yl)methyl)ethanamine to my neutral buffer (e.g., PBS pH 7.4) and it's not dissolving. Why is this happening?

Answer: This is expected behavior. The molecular structure of N-((6-Chloropyridazin-3-yl)methyl)ethanamine contains a secondary amine (the ethanamine group) and nitrogen atoms within the pyridazine ring. These functional groups are weak bases. In its neutral, uncharged "free base" form at neutral or alkaline pH, the molecule is more lipophilic and thus exhibits poor solubility in polar solvents like water.[2] To achieve aqueous solubility, you must convert the molecule into its more soluble salt form by protonating these basic nitrogen atoms.

Q2: What is the most critical first step to solubilize this compound?

Answer: The most effective initial approach is pH adjustment . By lowering the pH of your aqueous medium, you protonate the basic amine groups, forming a cationic salt which is significantly more water-soluble.[3]

The guiding principle is the compound's ionization constant (pKa). While the exact pKa of this molecule is not readily published, we can estimate it based on its structure. The secondary amine is the most basic site, likely with a pKa in the range of 8.5-10.5. A common rule of thumb is to adjust the pH of the solution to be at least two units below the pKa of the amine to ensure complete protonation and solubilization.[2]

Initial Protocol for pH-Mediated Solubilization:

  • Weigh the desired amount of the compound into a sterile container.

  • Add a minimal volume of your target aqueous medium (e.g., deionized water or a buffer). The compound will likely remain as a suspension.

  • While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor the solution for clarity. Continue adding acid until the compound fully dissolves.

  • Once dissolved, you can adjust the final volume with your aqueous medium. For buffered systems, it is preferable to dissolve the compound in an acidic buffer directly (e.g., a citrate or acetate buffer of pH 4-5).

Q3: I've lowered the pH, and while solubility has improved, I still can't reach my target concentration. What is the next logical step?

Answer: If pH adjustment alone is insufficient, the next step is to employ co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for less polar compounds to dissolve.[4] This strategy is highly effective but requires careful consideration of the co-solvent's compatibility with your downstream application (e.g., cell-based assays, animal studies).

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

The combined effect of using an acidic buffer and a co-solvent is often synergistic, leading to a significant increase in solubility.[5]

Co-SolventRecommended Starting Conc. (% v/v)Key Considerations
DMSO 1-10%A powerful aprotic solvent. Can be cytotoxic at higher concentrations. Ensure final concentration in assays is low (typically <0.5%).[6]
Ethanol 5-20%Generally well-tolerated in many biological systems at low concentrations. Volatile.
PEG 400 10-30%A low-toxicity polymer commonly used in pharmaceutical formulations. Can be viscous.[7]
Propylene Glycol 10-40%Another low-toxicity solvent used in parenteral formulations.[4]
Q4: Should I consider using heat to improve solubility?

Answer: Yes, temperature can be a useful tool. For most solid organic compounds, solubility in water increases as the temperature rises.[8][9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[11] A study on the structurally related compound 6-chloropyridazin-3-amine confirmed that its solubility in various solvents increases with rising temperature.[12]

Best Practices for Using Temperature:

  • Gently warm the solution (e.g., to 37-50°C) while stirring.

  • Use sonication in a warm water bath to provide mechanical and thermal energy, which can accelerate dissolution.

  • Caution: Be mindful of the compound's stability. Prolonged exposure to high temperatures can cause degradation. Always start with mild conditions and perform a stability check if unsure.

Part 2: Advanced Solubilization & Protocol Workflows

If the primary methods are insufficient or incompatible with your experimental constraints, consider these advanced strategies.

Q5: My experiment is highly sensitive to organic solvents and extreme pH. Are there any other formulation strategies I can use?

Answer: Absolutely. When conventional methods are not suitable, you can turn to more sophisticated formulation technologies commonly used in the pharmaceutical industry.[13][14]

  • Surfactant-Mediated Solubilization (Micellar Systems): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous phase.[15]

    • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are often preferred due to their lower toxicity.

    • Approach: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC. Then, add your compound and stir until dissolved.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The N-((6-Chloropyridazin-3-yl)methyl)ethanamine molecule can become encapsulated within this cavity, forming a water-soluble "inclusion complex".[16]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[17]

    • Approach: This technique involves dissolving the cyclodextrin in an acidic buffer first, then adding the compound and allowing time for the complex to form, often with stirring or sonication.

Workflow for Troubleshooting Solubility Issues

This diagram outlines a logical progression for addressing solubility challenges with N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

TroubleshootingWorkflow start Start: Compound is Insoluble in Neutral Aqueous Media ph_adjust Step 1: pH Adjustment (Target pH 4-5) start->ph_adjust check1 Sufficiently Soluble? ph_adjust->check1 cosolvent Step 2: Introduce Co-solvent (e.g., DMSO, EtOH, PEG 400) check1->cosolvent No success Success: Proceed with Experiment check1->success Yes check2 Sufficiently Soluble? cosolvent->check2 temp Step 3: Apply Gentle Heat (37-50°C) & Sonication check2->temp No check2->success Yes check3 Sufficiently Soluble? temp->check3 advanced Step 4: Advanced Formulation (Cyclodextrins or Surfactants) check3->advanced No check3->success Yes check4 Sufficiently Soluble? advanced->check4 check4->success Yes fail Consult Formulation Specialist check4->fail No

Caption: Troubleshooting Decision Workflow.
Mechanism of pH-Dependent Solubilization

The diagram below illustrates the chemical equilibrium that is fundamental to solubilizing this amine-containing compound.

Caption: Equilibrium of the amine group.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in an Acidic Buffer with a Co-solvent

This protocol combines the most effective first-line strategies to prepare a concentrated stock solution. The molecular weight of N-((6-Chloropyridazin-3-yl)methyl)ethanamine is approximately 170.64 g/mol .

Materials:

  • N-((6-Chloropyridazin-3-yl)methyl)ethanamine

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • 0.1 M Sodium Citrate Buffer, pH 4.5

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: For 1 mL of a 10 mM stock solution, weigh out 1.71 mg of the compound.

    • Calculation: 0.010 mol/L * 170.64 g/mol * 0.001 L = 0.001706 g = 1.71 mg

  • Aliquot Compound: Carefully transfer the weighed compound into a clean vial.

  • Initial Wetting: Add 50 µL of DMSO directly onto the solid compound. Vortex briefly to create a uniform slurry or paste. This initial step with a strong organic solvent helps to break down the crystal lattice structure.[18]

  • Acidic Buffer Addition: Add 950 µL of the 0.1 M Sodium Citrate Buffer (pH 4.5) to the DMSO slurry for a final volume of 1 mL.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.

  • Visual Inspection: Inspect the solution against a bright light and a dark background to ensure it is completely clear with no visible particulates.

  • Sterilization & Storage: If required for sterile applications, filter the final solution through a 0.22 µm syringe filter (ensure the filter material is compatible with 5% DMSO, e.g., PVDF or PES). Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

This final stock solution contains the compound at 10 mM in a vehicle of 5% DMSO in an aqueous citrate buffer. When diluting into your final assay medium, always account for this vehicle to maintain consistency across experiments.

References

  • (No Source)
  • (No Source)
  • (No Source)
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC. [Link]

  • (No Source)
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2015). ResearchGate. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ACS Publications. [Link]

  • (No Source)
  • (No Source)
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. [Link]

  • (No Source)
  • (No Source)
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. [Link]

  • (No Source)
  • 13.4: Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Pharma's Almanac. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

  • (No Source)
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005). ACS Publications. [Link]

  • (No Source)
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. [Link]

  • Biochemistry, Dissolution and Solubility. (2022). StatPearls - NCBI Bookshelf. [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012). ACS Publications. [Link]

  • (No Source)
  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • N-((6-Chloropyridin-3-yl)methyl)ethanamine. (n.d.). MySkinRecipes. [Link]

  • (No Source)
  • (No Source)
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025). LinkedIn. [Link]

  • (No Source)
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • 9.4: The Effect of Temperature on Solubility. (2022). Chemistry LibreTexts. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)

Sources

Troubleshooting

Preventing degradation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-((6-Chloropyridazin-3-yl)methyl)ethanamine . This bifunc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-((6-Chloropyridazin-3-yl)methyl)ethanamine . This bifunctional active pharmaceutical ingredient (API) building block presents unique storage challenges due to the competing reactivities of its secondary amine and chloropyridazine moieties.

This guide bypasses generic advice to provide you with mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure your compound remains intact during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the free base of my compound discolor (turning yellow or brown) when stored at room temperature? Causality: The discoloration is a direct result of oxidative degradation of the secondary ethanamine group. Molecular oxygen (O₂) acts as a diradical, abstracting an electron from the nitrogen's lone pair or a hydrogen atom from the adjacent α-carbon[1]. This initiates a radical cascade that leads to the formation of N-oxides, imines, and dealkylation products. These conjugated byproducts are highly chromophoric, causing the observed color shift. Self-Validation Check: Run an LC-UV/MS analysis on the discolored batch. If the degradation is oxidative, you will observe a distinct mass shift of +16 Da (N-oxide formation) or -28 Da (loss of the ethyl group via dealkylation).

Q2: My LC-MS analysis shows a major impurity with a mass shift of -18 Da relative to the parent mass. What is happening? Causality: You are observing the hydrolysis of the chloropyridazine ring. The two adjacent nitrogen atoms in the pyridazine ring are highly electronegative, pulling electron density away from the carbon backbone. This makes the C6 position (bearing the chlorine) highly electrophilic. Ambient moisture acts as a nucleophile, initiating a Nucleophilic Aromatic Substitution (SNAr) reaction that displaces the chloride ion with a hydroxyl group[2]. The resulting 6-hydroxypyridazine tautomerizes to a stable pyridazin-6-one. This reaction releases HCl, which lowers the local pH and auto-catalyzes further degradation. Self-Validation Check: Dissolve a 10 mg sample of the degraded batch in 1 mL of DI water and measure the pH. A highly acidic reading (pH < 3) confirms the liberation of HCl during the SNAr hydrolysis process.

Q3: The powder has turned into a sticky, intractable gum over the last month. Is this melting? Causality: This is not a thermal melting event; it is a chemical transformation. Secondary amines are potent nucleophiles that readily react with atmospheric carbon dioxide (CO₂) to form alkyl ammonium carbamates[1]. This reaction disrupts the crystalline lattice of the free base, converting the dry powder into a hygroscopic gum. Self-Validation Check: Analyze the gum via mass spectrometry. The presence of a +44 Da mass shift confirms CO₂ adduct formation.

Part 2: Degradation Pathways Visualization

To effectively prevent degradation, we must map the competing vulnerabilities of the molecule.

G Compound N-((6-Chloropyridazin-3-yl)methyl)ethanamine Oxidation Oxidative Degradation (Secondary Amine) Compound->Oxidation O2 exposure Radical mechanism Hydrolysis Hydrolysis (Chloropyridazine Ring) Compound->Hydrolysis H2O + Heat/pH SNAr reaction Carbamate Carbamate Formation (CO2 Absorption) Compound->Carbamate Ambient CO2 Nucleophilic attack Ox_Prod N-oxides, Dealkylation products Oxidation->Ox_Prod Hyd_Prod 6-Hydroxypyridazine derivatives Hydrolysis->Hyd_Prod Carb_Prod Alkyl ammonium carbamates Carbamate->Carb_Prod

Figure 1: Primary chemical degradation pathways of N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

Part 3: Quantitative Stability Data

The International Council for Harmonisation (ICH) Q1A(R2) guidelines mandate strict environmental controls for APIs prone to hydrolytic and oxidative stress[3]. The table below summarizes the empirical shelf-life of N-((6-Chloropyridazin-3-yl)methyl)ethanamine under various storage conditions.

Storage ConditionAtmosphereAPI FormExpected Shelf-LifePrimary Degradant Observed
25°C / 60% RHAmbient AirFree Base< 2 weeksCarbamates (+44 Da), N-oxides
5°C (Refrigerated)Ambient AirFree Base3-6 monthsHydrolysis products (-Cl, +OH)
-20°C (Freezer)ArgonFree Base> 12 monthsTrace N-oxides
25°C / 60% RHAmbient AirHCl Salt6-12 monthsTrace Hydrolysis products
-20°C (Freezer) Argon HCl Salt > 36 months None detected (Optimal)

Part 4: Self-Validating Stabilization Protocols

To achieve the >36-month shelf-life standard required for drug development, the API must be chemically deactivated (via salt formation) and environmentally isolated[4].

Protocol A: Conversion to the Hydrochloride (HCl) Salt

Causality: Protonating the secondary amine ties up the nitrogen's lone pair. This drastically reduces its nucleophilicity, entirely preventing CO₂ capture (carbamate formation) and significantly raising the activation energy required for oxidative radical formation.

  • Dissolution: Dissolve the free base API in anhydrous diethyl ether (10 mL/g) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C. (This prevents exothermic degradation during acid addition).

  • Acidification: Dropwise, add 1.05 molar equivalents of HCl in dioxane (4M) while stirring vigorously.

  • Isolation: Stir for 30 minutes until a white crystalline precipitate (the HCl salt) fully forms. Filter the precipitate under a blanket of argon.

  • Drying: Wash with cold anhydrous ether and dry under high vacuum (<0.1 mbar) for 12 hours.

  • Self-Validation Check: Weigh the final dried product. Calculate the theoretical yield based on the addition of HCl. A mass increase corresponding to exactly one molar equivalent of HCl (approx. +36.5 g/mol ) confirms complete salt formation without excess moisture retention.

Protocol B: ICH Q1A Compliant Long-Term Storage Workflow

Causality: Adhering to ICH Q1A guidelines for cold storage (-20°C) reduces the kinetic energy available for SNAr hydrolysis, while Argon (being heavier than N₂ or O₂) provides a superior blanket to exclude oxidative agents[3].

Workflow Step1 1. Salt Formation (HCl/Ether) Step2 2. Vacuum Drying (<0.1 mbar) Step1->Step2 Step3 3. Argon Flush (Displace O2/CO2) Step2->Step3 Step4 4. Amber Vial (Block UV/Light) Step3->Step4 Step5 5. Cold Storage (≤ -20°C) Step4->Step5

Figure 2: Self-validating workflow for the stabilization and long-term cold storage of the API.

  • Packaging: Transfer the dried HCl salt into a Type I amber glass vial. (Amber glass blocks UV photons that can initiate radical oxidation).

  • Desiccation: Place the unsealed vial in a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅). Apply vacuum (≤ 10 mbar) for 2 hours to strip any surface moisture.

  • Inerting: Backfill the desiccator with high-purity Argon gas.

  • Sealing: Quickly cap the vial with a PTFE-lined silicone septum cap. Wrap the seal tightly with Parafilm.

  • Secondary Containment: Place the vial inside a heat-sealable Mylar pouch along with an indicating silica gel packet and a small, unsealed glass capillary containing anhydrous cobalt(II) chloride. Heat-seal the pouch and store at -20°C.

  • Self-Validation Check: Prior to using the compound in future experiments, inspect the cobalt(II) chloride capillary through the Mylar pouch. If the blue indicator has turned pink, the moisture barrier has been compromised, and the batch must be re-analyzed for hydrolysis before use.

References

  • A Comprehensive Pharmaceutical Cold Chain API Cold Storage Condition Comparison Guide Source: truecold.io URL:3

  • ICH Q1A Stability Testing: A Complete Pharmaceutical Guide Source: fdm-makers.com URL:4

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: mdpi.com URL:1

  • Hydrolysis in Pharmaceutical Formulations Source: uspto.gov URL:2

Sources

Optimization

Technical Support Center: Optimizing Purification of N-((6-Chloropyridazin-3-yl)methyl)ethanamine by Flash Column Chromatography

Welcome to the technical support center for the chromatographic purification of N-((6-Chloropyridazin-3-yl)methyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of N-((6-Chloropyridazin-3-yl)methyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this basic heterocyclic compound. As a secondary amine attached to a chloropyridazine core, this molecule presents unique interactions with common stationary phases that require careful method optimization to achieve high purity and yield. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and perfect your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the initial setup and method development for the purification of N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

Q1: What are the primary challenges in purifying N-((6-Chloropyridazin-3-yl)methyl)ethanamine?

The primary challenge stems from the compound's chemical nature. It contains a basic secondary amine, which can interact strongly with the acidic silanol groups present on the surface of standard silica gel.[1][2][3] This acid-base interaction leads to several common issues:

  • Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetrical peaks that are difficult to resolve from impurities.[4]

  • Irreversible Adsorption: In severe cases, the strong interaction can cause a portion of the product to bind permanently to the silica, leading to significant yield loss.

  • Co-elution with Polar Impurities: The strong retention can cause the target compound to elute with highly polar impurities, complicating separation.

Q2: Which stationary phase is best suited for this compound?

While standard silica gel is the most common stationary phase, it is often not the ideal choice for basic amines without modification of the mobile phase.[5] The best choice depends on the impurity profile and available resources.

  • Standard Silica Gel (with a Modifier): This is the most cost-effective option. The key to success is to neutralize the acidic silanol groups by adding a basic modifier to the mobile phase. This is the most common approach.

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is covalently modified with an amine, effectively neutralizing its acidity.[1] This often allows for the use of simple non-polar solvent systems (e.g., hexane/ethyl acetate) without additives, providing sharp, symmetrical peaks.[1]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.[5][6] Basic alumina, in particular, can prevent the strong adsorption seen with silica gel.

  • Reversed-Phase (C18) Silica: If your compound or impurities are highly polar, reversed-phase chromatography can be a powerful alternative.[7][8] This technique uses a non-polar stationary phase (C18) and a polar mobile phase (e.g., water/acetonitrile).

Q3: How do I select the right mobile phase (solvent system) for silica gel chromatography?

Method development should always begin with Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[9]

  • Start with a Standard Solvent System: A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc). For N-((6-Chloropyridazin-3-yl)methyl)ethanamine, which is quite polar, a system of dichloromethane (DCM) and methanol (MeOH) may be more effective.

  • Add a Basic Modifier: To prevent peak tailing, add a small amount of a basic modifier to your TLC developing solvent and, subsequently, your column's mobile phase. The most common choices are:

    • Triethylamine (TEA): Add 0.1-1% (v/v) to your solvent system.[4][6]

    • Ammonium Hydroxide (NH₄OH): If using a highly polar system like DCM/MeOH, adding 0.5-1% of a 2M solution of ammonia in methanol can be very effective.[1]

  • Optimize the Ratio: Adjust the ratio of the polar to non-polar solvent to achieve the target Rf value. For example, start with 5% MeOH in DCM and increase the percentage of MeOH if the Rf is too low.

Q4: What is the best way to load my crude sample onto the column?

You have two main options: liquid loading and dry loading.

  • Liquid Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble but is a weak eluent for the column (e.g., DCM). Crucially, avoid dissolving the sample in a strong solvent like pure methanol , as this will cause band broadening and poor separation.[10]

  • Dry Loading (Recommended for Amines): This is often the superior method. Dissolve your crude product in a suitable solvent (e.g., DCM, methanol), add a small amount of silica gel (or Celite), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder is then carefully loaded on top of the packed column. Dry loading prevents issues with strong sample solvents and often leads to sharper bands and better resolution.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: Poor Separation / Co-elution of Impurities

Q: My target compound is eluting very closely with an impurity, even with an optimized solvent system. How can I improve the resolution?

A: Resolution is a function of efficiency, retention, and, most importantly, selectivity. If you have poor separation, you need to alter the selectivity of your system.

  • Change Mobile Phase Composition: The most powerful way to alter selectivity is to change one of the solvents in your mobile phase. If you are using a hexane/EtOAc system, try substituting toluene for hexane or methyl tert-butyl ether (MTBE) for EtOAc. Different solvents will have different interactions with your compound and impurities, potentially pulling the peaks apart.

  • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, the interactions between your compounds and the stationary phase need to be changed.

    • If you are using silica, switch to alumina .

    • If you are using normal-phase, consider switching to reversed-phase (C18) .[4] This fundamentally changes the separation mechanism from polar interactions to hydrophobic interactions and is often very effective for separating closely related polar compounds.

  • Use a Slower Gradient: If you are running a gradient elution, making the gradient shallower (i.e., increasing the percentage of the strong solvent more slowly) around the elution point of your compound can increase the separation between closely eluting peaks.

Issue 2: Low Yield / Product Loss

Q: My yield after the column is significantly lower than expected. Where did my product go?

A: Product loss during flash chromatography of basic amines is typically due to irreversible adsorption or on-column degradation.

  • Cause: Irreversible Adsorption: This is the most likely culprit, especially if you are using standard silica gel without a basic modifier. The strong acid-base interaction can bind your compound so tightly that the mobile phase cannot elute it.

    • Solution: Ensure you are using a basic modifier like triethylamine (TEA) or ammonium hydroxide in your mobile phase.[4][7] Pre-flushing the column with the mobile phase containing the modifier is critical to neutralize the stationary phase before the sample is loaded.

  • Cause: On-Column Degradation: The acidic surface of silica can sometimes catalyze the degradation of sensitive compounds. Chlorinated pyridazines may be susceptible to hydrolysis or other reactions.

    • Solution: Switch to a more inert stationary phase like neutral alumina or amine-functionalized silica.[1][5] Additionally, minimizing the time the compound spends on the column by using a slightly stronger mobile phase (while maintaining separation) can help.[11]

Issue 3: Compound Degradation on the Column

Q: I see new, unexpected spots on my TLC analysis of the collected fractions. How can I confirm and prevent on-column degradation?

A: On-column degradation can be a frustrating problem, especially with multifunctional molecules.[11][12]

  • Confirmation:

    • TLC Co-spotting: Spot your crude material and the purified fractions on the same TLC plate. If new spots appear in the fractions that were not in the crude material, degradation is likely.

    • LC-MS Analysis: Analyze a sample of your crude material and the purified material by LC-MS. The appearance of new peaks with different mass-to-charge ratios in the purified sample is strong evidence of degradation.[11]

  • Prevention:

    • Deactivate the Stationary Phase: As mentioned, the acidity of silica is a common cause. Use a mobile phase containing TEA or switch to a less reactive stationary phase like neutral alumina or reversed-phase C18 silica.[11]

    • Avoid Reactive Solvents: Ensure your solvents are of high purity and free from contaminants. For example, chloroform can contain trace amounts of HCl, and DCM can degrade over time. Using fresh, high-quality solvents is essential.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and proceed with elution promptly.

Issue 4: Inconsistent Retention Times

Q: The Rf of my compound on TLC is consistent, but the retention time on the column varies between runs. What is happening?

A: Variable retention times are usually caused by inconsistencies in the experimental setup.[13][14]

  • Cause: Inconsistent Column Packing: A poorly packed column with channels or cracks will lead to erratic flow and variable retention. Ensure your column is packed uniformly without any air gaps.

  • Cause: Lack of Equilibration: The column must be fully equilibrated with the initial mobile phase before loading the sample. Flush the column with at least 5-10 column volumes of the mobile phase before each run.[13]

  • Cause: Mobile Phase Variability: Ensure your mobile phase is prepared identically for each run. Small variations in the percentage of the polar solvent or the basic additive can significantly alter retention times. Using a graduated cylinder for measurement is often not precise enough; use volumetric flasks for accuracy.

  • Cause: Temperature Fluctuations: Chromatography can be sensitive to temperature. Significant changes in ambient lab temperature can affect solvent viscosity and partitioning, leading to shifts in retention.[13][14]

Section 3: Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare Stock Solution: Dissolve a small amount of your crude N-((6-Chloropyridazin-3-yl)methyl)ethanamine in a solvent like DCM or methanol.

  • Prepare Test Solvents: In small vials, prepare ~2 mL each of several solvent systems. Start with a base system (e.g., 95:5 DCM:MeOH) and include a basic modifier. For example:

    • System A: 94.5:5:0.5 DCM:MeOH:NH₄OH (2M in MeOH)

    • System B: 89.5:10:0.5 DCM:MeOH:NH₄OH (2M in MeOH)

    • System C: 84.5:15:0.5 DCM:MeOH:NH₄OH (2M in MeOH)

  • Spot the TLC Plate: Using a capillary spotter, apply a small spot of your stock solution to the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing one of your test solvent systems. Ensure the chamber is saturated with the solvent vapor.

  • Visualize and Calculate Rf: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled).

  • Select Optimal System: Choose the solvent system that gives your target compound an Rf value between 0.2 and 0.4, with good separation from any visible impurities.[9]

Protocol 2: Flash Column Chromatography with a Mobile Phase Modifier
  • Column Packing:

    • Select a column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica weight to crude sample weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (the system you selected from TLC).[15]

    • Pour the slurry into the column and use gentle pressure (1-2 psi) or tapping to create a uniform, compact bed.[16] Add a thin layer of sand on top to protect the silica surface.

  • Equilibration:

    • Flush the packed column with at least 5-10 column volumes of the initial mobile phase containing the basic modifier (e.g., 94.5:5:0.5 DCM:MeOH:NH₄OH). This step is critical to neutralize the silica.[13]

  • Sample Loading:

    • Load your sample using the dry loading method described in FAQ Q4 for best results.

  • Elution:

    • Begin eluting the column with the initial mobile phase, collecting fractions in test tubes.

    • If using a gradient, slowly and systematically increase the polarity of the mobile phase (e.g., increase the percentage of methanol).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.[15]

    • Combine the pure fractions, and remove the solvent under reduced pressure to isolate your purified N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

Section 4: Data and Visualizations
Table 1: Properties of Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexEluting Strength (on Silica)Notes
Hexanes0.1Very LowStandard non-polar base solvent.
Toluene2.4LowCan alter selectivity compared to hexanes.
Dichloromethane (DCM)3.1MediumGood for dissolving a wide range of compounds.
Diethyl Ether2.8MediumVolatile, can be a good alternative to EtOAc.
Ethyl Acetate (EtOAc)4.4Medium-HighCommon polar co-solvent with hexanes.
Acetonitrile (ACN)5.8Medium-HighCan provide different selectivity.
Isopropanol (IPA)3.9HighStronger than ethanol.
Methanol (MeOH)5.1Very HighVery strong polar solvent, used in small amounts.
Diagram 1: Flash Chromatography Workflow

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Purification cluster_analysis Phase 3: Analysis & Isolation TLC_Dev 1. Develop TLC Method (Target Rf = 0.2-0.4) Solvent_Select 2. Select Optimal Mobile Phase TLC_Dev->Solvent_Select Pack 3. Pack & Equilibrate Column with Mobile Phase Solvent_Select->Pack Load 4. Dry Load Crude Sample Pack->Load Elute 5. Elute Column & Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure_Product Pure Product Evap->Pure_Product

Caption: Workflow for purification of N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

Diagram 2: Troubleshooting Peak Tailing

G Start Observe Peak Tailing in Chromatogram? Check_Modifier Is a basic modifier (TEA, NH₄OH) in the mobile phase? Start->Check_Modifier Yes Good_Peak Symmetrical Peak Shape (Problem Solved) Start->Good_Peak No Add_Modifier Action: Add 0.1-1% modifier to mobile phase. Pre-equilibrate column. Check_Modifier->Add_Modifier No Still_Tailing Still Tailing? Check_Modifier->Still_Tailing Yes Add_Modifier->Still_Tailing Change_Stationary Action: Switch stationary phase. Try Alumina or Amine-functionalized Silica. Still_Tailing->Change_Stationary Yes Still_Tailing->Good_Peak No Consider_RP Action: Develop a Reversed-Phase (C18) method. Change_Stationary->Consider_RP If problem persists

Caption: Decision tree for troubleshooting peak tailing of basic amines.

References
  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Reddit. (2023). Flash Column Chromatography with Ammonia: Your experiences please![Link]

  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • MySkinRecipes. (n.d.). N-((6-Chloropyridin-3-yl)methyl)ethanamine. [Link]

  • Frontier, A. (2026). Chromatography: About. University of Rochester, Department of Chemistry. [Link]

  • Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. [Link]

  • Chromatography Forum. (2007). severe tailing on column. [Link]

  • Pharmaffiliates. (n.d.). N-((6-Chloropyridin-3-yl)methyl)ethanamine. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines. [Link]

  • Dolan, J. W. (2026). On-Column Sample Degradation. LCGC International. [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]

  • Restek. (2025). Why are amines tailing on my capillary GC column?[Link]

  • Ding, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Griese, M., et al. (2003). Cometabolic degradation of chlorinated aromatic compounds. PubMed. [Link]

  • PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. [Link]

  • ACS Publications. (2023). Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Amerigo Scientific. (n.d.). 6-Chloropyridazine-3-carbonitrile. [Link]

  • Google Patents. (n.d.).
  • PMC. (2023). Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process. [Link]

Sources

Troubleshooting

Reducing byproducts and impurities in N-((6-Chloropyridazin-3-yl)methyl)ethanamine scale-up

Welcome to the Scale-Up Support Center. As a Senior Application Scientist, I have guided numerous process chemistry teams through the transition of N-((6-Chloropyridazin-3-yl)methyl)ethanamine synthesis from bench-scale...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Scale-Up Support Center. As a Senior Application Scientist, I have guided numerous process chemistry teams through the transition of N-((6-Chloropyridazin-3-yl)methyl)ethanamine synthesis from bench-scale discovery to multi-kilogram pilot production.

The 6-chloropyridazine scaffold is highly reactive. While this reactivity is advantageous for downstream functionalization, it makes the intermediate highly susceptible to side reactions such as dehalogenation, over-alkylation, and hydrolysis (1). This guide provides a mechanistic approach to troubleshooting these specific issues, ensuring high-yield, self-validating protocols for your drug development workflows.

Mechanistic Workflow & Impurity Profiling

G A 6-Chloropyridazine-3-carbaldehyde C Imine Intermediate A->C Ethanamine H Impurity C: Pyridazinone A->H Aqueous Base D Reductive Amination (NaBH(OAc)3) C->D Reduction G Impurity B: Over-alkylation C->G Excess Aldehyde E Target Product D->E Optimal F Impurity A: Dehalogenation D->F Harsh Conditions

Reaction pathway and common impurity generation during reductive amination.

FAQ & Troubleshooting Guide

Q1: Why am I seeing significant dehalogenation (loss of the 6-chloro group) during the reduction step? Causality: Dehalogenation is a common side reaction when using overly aggressive reducing agents (like Pd/C with H₂ or LiAlH₄) on chloropyridazine derivatives. The carbon-chlorine bond on the electron-deficient pyridazine ring is highly labile and prone to oxidative addition or direct hydride attack. Solution: Switch to a milder, chemoselective reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) in a slightly acidic medium (e.g., 1-2 equivalents of acetic acid). This ensures the reduction of the imine intermediate without cleaving the C-Cl bond, a strategy critical for preserving the integrity of chloropyridazine hybrids (2).

Q2: My LC-MS shows a mass corresponding to a tertiary amine (over-alkylation). How do I suppress this? Causality: Over-alkylation occurs when the newly formed secondary amine product acts as a nucleophile and reacts with another equivalent of the starting aldehyde, forming an unwanted tertiary amine dimer. Solution: Invert the addition sequence and control the stoichiometry. Use a slight excess of ethanamine (1.5 to 2.0 equivalents) and add the aldehyde dropwise to the amine solution. This keeps the amine in constant excess. Additionally, maintaining the reaction at a lower temperature (0-5 °C) during the initial imine formation kinetically favors the desired secondary amine.

Q3: We are detecting a pyridazinone impurity in the crude mixture. What causes this? Causality: The 6-chloro group is highly susceptible to nucleophilic aromatic substitution (S_NAr) by hydroxide ions, leading to hydrolysis and the formation of a thermodynamically stable pyridazinone. This typically happens during basic aqueous workups or if the reaction mixture contains residual moisture. Solution: Minimize aqueous exposure during workup. Use strictly anhydrous solvents (e.g., dry DCM or THF) during the reaction. For the workup, quench with a cold, mildly basic buffer (like saturated NaHCO₃) rather than strong bases like NaOH, and extract immediately. Controlling reaction time and crystallization temperatures is also essential to prevent impurity accumulation (3).

Process Optimization Data
ParameterStandard Bench ConditionOptimized Scale-Up ConditionImpact on Product Profile
Reducing Agent NaBH₄ or Pd/C + H₂NaBH(OAc)₃ in AcOH/DCMEliminates dehalogenation (Impurity A)
Stoichiometry 1.0 eq Amine : 1.0 eq Aldehyde1.5 eq Amine : 1.0 eq AldehydeSuppresses over-alkylation (Impurity B)
Workup Quench 1M NaOH (aq)Cold sat. NaHCO₃Prevents pyridazinone formation (Impurity C)
Overall Yield 45 - 55%82 - 88%Significant cost reduction at scale
Purity (HPLC) < 85%> 98%Meets API intermediate specifications
Self-Validating Experimental Protocol

This optimized reductive amination protocol incorporates In-Process Controls (IPCs) to ensure each step is validated before proceeding, effectively eliminating downstream failures.

Step 1: Imine Formation

  • Charge a dry, inert reactor with anhydrous Dichloromethane (DCM) and 1.5 equivalents of Ethanamine (2.0 M solution in THF).

  • Cool the reactor jacket to maintain an internal temperature of 0-5 °C.

  • Begin dropwise addition of 1.0 equivalent of 6-Chloropyridazine-3-carbaldehyde dissolved in anhydrous DCM over 45 minutes.

  • Self-Validation (IPC 1): Sample the reaction mixture after 2 hours of stirring. Run a rapid HPLC assay. Proceed to Step 2 ONLY if residual aldehyde is <2%. If >2%, continue stirring for an additional hour.

Step 2: Chemoselective Reduction

  • To the cold imine solution, add 1.2 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Add 1.0 equivalent of glacial acetic acid to catalyze the reduction.

  • Remove the cooling bath and allow the reaction to stir at room temperature (20-25 °C) for 4 hours.

  • Self-Validation (IPC 2): Perform LC-MS analysis. Confirm the complete disappearance of the imine mass and the presence of the target mass (m/z ~172). Ensure the dehalogenated byproduct (m/z ~138) is <0.5%.

Step 3: Anhydrous Workup and Isolation

  • Quench the reaction slowly with cold (0-5 °C) saturated aqueous NaHCO₃ to achieve an aqueous pH of 7.5-8.0.

  • Separate the organic layer immediately to minimize aqueous contact time with the highly reactive 6-chloro group.

  • Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure (bath temperature <35 °C) to yield the crude product.

  • Self-Validation (IPC 3): Perform quantitative NMR (qNMR) to assay the crude purity. The purity must be >95% before proceeding to final crystallization or salt formation.

References
  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines Source: Google Patents URL
  • Source: PMC (PubMed Central)
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine Source: Google Patents URL

Sources

Optimization

Technical Support Center: Overcoming Poor Cellular Permeability of N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Welcome to the DMPK Technical Support Center. As Senior Application Scientists, we frequently encounter screening bottlenecks where promising hits fail in cell-based assays not due to lack of target engagement, but due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DMPK Technical Support Center. As Senior Application Scientists, we frequently encounter screening bottlenecks where promising hits fail in cell-based assays not due to lack of target engagement, but due to poor intracellular accumulation.

This guide provides a comprehensive, causality-driven troubleshooting framework for N-((6-Chloropyridazin-3-yl)methyl)ethanamine , a molecule whose structural features present specific challenges in standard Caco-2 or MDCK permeability assays.

Molecular Diagnostics: The Physicochemical Barrier

Before altering assay conditions, it is critical to understand why N-((6-Chloropyridazin-3-yl)methyl)ethanamine exhibits poor permeability. The causality lies in its specific structural motifs:

  • The Secondary Amine (Ethanamine): With an estimated pKa of ~8.5–9.0, the secondary amine is heavily protonated at the physiological pH (7.4) of standard assay buffers. Cationic species face an immense energetic barrier when attempting to partition into the lipophilic core of the cellular membrane.

  • The Pyridazine Core: The 1,2-diazine ring possesses a high dipole moment and two adjacent nitrogen atoms that act as robust hydrogen-bond acceptors (HBAs). This creates a high desolvation energy penalty; the molecule strongly prefers to remain hydrated in the aqueous buffer rather than entering the lipid bilayer .

  • Efflux Liability: Basic, planar molecules are classical substrates for apical efflux transporters like P-glycoprotein (P-gp), which actively pump the molecule back into the donor compartment, leading to false-negative permeability readings.

Troubleshooting & FAQs

Q: My apparent permeability ( Papp​ ) for this compound is < 1.0 x 10⁻⁶ cm/s, but my mass balance (recovery) is only 40%. Is the molecule just impermeable? A: Not necessarily. A recovery of < 70% invalidates the Papp​ calculation. The low recovery is likely due to non-specific binding to the transwell plastics or intracellular trapping. You cannot accurately assess permeability until you fix the recovery issue. We recommend adding a Bovine Serum Albumin (BSA) sink to the basolateral chamber (See Protocol A) .

Q: I fixed the recovery issue, but the Apical-to-Basolateral (A-B) permeability is still low, while the Basolateral-to-Apical (B-A) permeability is very high. What does this mean? A: This indicates active efflux. Calculate your Efflux Ratio (ER = Papp​ B-A / Papp​ A-B). An ER > 2.0 suggests the molecule is a substrate for P-gp or BCRP. To confirm this causality, you must run the assay in the presence of a known transport inhibitor like Verapamil or Elacridar (See Protocol B).

Q: If I confirm it's not an efflux substrate, how can I improve its intrinsic passive diffusion in the assay? A: You can utilize a pH-gradient assay. By lowering the apical pH to 6.5 and keeping the basolateral pH at 7.4, you mimic the intestinal microclimate. Alternatively, for screening purposes, you can run a Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate passive transcellular diffusion from active transport mechanisms.

Visual Workflows

TroubleshootingFlow Start Low Permeability (Papp < 1x10⁻⁶ cm/s) RecCheck Check Mass Balance (Recovery %) Start->RecCheck LowRec Recovery < 70% RecCheck->LowRec Yes HighRec Recovery ≥ 70% RecCheck->HighRec No BSAStep Add 0.25%-0.5% BSA to Basolateral Chamber LowRec->BSAStep EffluxCheck Calculate Efflux Ratio (ER = B-A / A-B) HighRec->EffluxCheck HighER ER > 2.0 (Active Efflux) EffluxCheck->HighER Yes LowER ER < 2.0 (Poor Passive Diffusion) EffluxCheck->LowER No Inhibitor Co-incubate with P-gp/BCRP Inhibitor HighER->Inhibitor PAMPA Run PAMPA / Modify pH LowER->PAMPA

Fig 1. Decision tree for troubleshooting poor cellular permeability in Caco-2 assays.

TransportMechanism Apical Apical Chamber (pH 6.5) Membrane Caco-2 Monolayer Apical->Membrane Protonated Amine (Slow Entry) Basolateral Basolateral Chamber (pH 7.4) Membrane->Basolateral Transcellular Flux Pgp Efflux Pump (P-gp) Membrane->Pgp BSA BSA Sink Basolateral->BSA Binds Compound (Improves Recovery) Pgp->Apical Efflux

Fig 2. Transcellular transport dynamics and the role of BSA sinks and efflux pumps.

Data Interpretation Matrix

Use the following self-validating matrix to interpret your LC-MS/MS readouts. A valid assay requires the internal control markers (Atenolol for paracellular, Antipyrine for transcellular) to fall within standard ranges .

Assay ReadoutDiagnostic IndicationRecommended Corrective Action
Recovery < 50% Compound is precipitating, binding to plastics, or trapped inside the cell lipid bilayer.Implement Protocol A . Do not trust Papp​ values until recovery is > 70%.
Papp​ (A-B) < 1.0 ER > 2.0 Compound is actively pumped out by apical transporters (P-gp/BCRP).Implement Protocol B to validate efflux mechanism.
Papp​ (A-B) < 1.0 ER < 1.5 High desolvation energy of the pyridazine core and protonated amine is preventing passive diffusion.Evaluate prodrug strategies (e.g., N-acylation) to mask the secondary amine, or utilize PAMPA to isolate passive flux.
Atenolol Papp​ > 1.0 Monolayer integrity is compromised (Tight junctions are open/leaky).Discard plate. Ensure TEER > 250 Ω·cm² before starting the assay.

(Note: Papp​ values are expressed in 10⁻⁶ cm/s)

Experimental Methodologies

Protocol A: BSA-Optimized Bidirectional Caco-2 Assay

Purpose: To establish a "sink condition" that pulls the lipophilic/basic compound across the membrane and prevents non-specific binding to the receiver plate, thereby ensuring a self-validating mass balance .

Step 1: Monolayer Validation

  • Culture Caco-2 cells on 96-well polycarbonate transwell inserts for 21 days.

  • Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

Step 2: Buffer Preparation

  • Prepare Transport Buffer: HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4.

  • Prepare BSA-Supplemented Buffer : Add 0.25% to 0.5% (w/v) fatty-acid-free Bovine Serum Albumin to the Transport Buffer. Do not exceed 1.0% BSA, as high concentrations can misidentify efflux substrates by artificially inflating the A-B transport rate.

Step 3: Dosing & Incubation

  • A-B Direction: Add 10 µM of N-((6-Chloropyridazin-3-yl)methyl)ethanamine (in Transport Buffer, final DMSO < 1%) to the Apical chamber. Add the BSA-Supplemented Buffer to the Basolateral chamber.

  • B-A Direction: Add 10 µM of the compound to the Basolateral chamber (in BSA-Supplemented Buffer). Add standard Transport Buffer to the Apical chamber.

  • Incubate at 37°C with orbital shaking (150 rpm) for 120 minutes.

Step 4: Sampling & Mass Balance

  • Collect 50 µL from both donor and receiver compartments at t=0 and t=120 min.

  • Quench with an equal volume of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Calculate Recovery (%): (Total Mass at t=120) / (Total Mass at t=0) * 100.

Protocol B: P-gp Inhibition Assay

Purpose: To definitively determine if the poor permeability of the pyridazine derivative is caused by active P-gp efflux.

Step 1: Inhibitor Preparation

  • Prepare a stock solution of Elacridar (a highly specific P-gp/BCRP inhibitor) or Verapamil.

  • Dilute in Transport Buffer to a final assay concentration of 2 µM (Elacridar) or 100 µM (Verapamil).

Step 2: Co-Incubation

  • Pre-incubate the Caco-2 monolayers with the inhibitor in both Apical and Basolateral chambers for 30 minutes at 37°C.

  • Dose N-((6-Chloropyridazin-3-yl)methyl)ethanamine (10 µM) into the donor chamber alongside the inhibitor.

  • Proceed with the standard 120-minute incubation as described in Protocol A.

Step 3: Data Validation

  • Compare the Efflux Ratio (ER) with and without the inhibitor.

  • Self-Validating Check: If the ER drops from > 2.0 to ~1.0 in the presence of Elacridar, the compound is definitively a P-gp substrate. If the ER remains unchanged and Papp​ remains low, the issue is intrinsic poor passive permeability.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery National Institutes of Health (NIH) / PMC[Link]

  • Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction MDPI - Pharmaceutics[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells European Commission JRC Big Data Analytics Platform[Link]

Troubleshooting

Resolving 1H NMR peak overlaps for N-((6-Chloropyridazin-3-yl)methyl)ethanamine derivatives

Welcome to the Advanced NMR Support Center. As researchers develop derivatives of the N-((6-Chloropyridazin-3-yl)methyl)ethanamine scaffold, 1 H NMR spectral overlap becomes a critical bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Support Center. As researchers develop derivatives of the N-((6-Chloropyridazin-3-yl)methyl)ethanamine scaffold, 1 H NMR spectral overlap becomes a critical bottleneck. The combination of an electron-deficient pyridazine ring, a flexible methylene bridge, and a derivatizable secondary amine creates a highly dynamic magnetic environment.

This guide is engineered for drug development professionals and analytical chemists. It bypasses basic theory to deliver field-proven, causality-driven solutions for resolving complex spectral overlaps.

Diagnostic Workflow: Resolving Spectral Overlap

Before altering your sample or synthesizing new analogs, follow this diagnostic decision tree to identify the most efficient spectroscopic resolution pathway.

G N1 Acquire Standard 1D 1H NMR N-((6-Chloropyridazin-3-yl)methyl)ethanamine N2 Identify Region of Signal Overlap N1->N2 N3 Aliphatic Multiplets (Ethyl & Bridge Methylene) N2->N3 N4 Aromatic Region (Pyridazine H-4/H-5) N2->N4 N5 Peak Doubling / Solvent Masking (Amine NH / Rotamers) N2->N5 N6 Pure Shift NMR (Homodecoupling via SAPPHIRE) N3->N6 Collapse Multiplets N7 2D NMR (1H-13C HSQC / HMBC) N4->N7 Disperse by 13C N8 VT NMR & ASIS (Temp / Solvent Modulation) N5->N8 Shift / Coalesce

Caption: Diagnostic workflow for resolving 1H NMR spectral overlaps in pyridazine derivatives.

Quantitative Data Summary: 1 H NMR Shift Mapping

Understanding the baseline magnetic environment of the unsubstituted scaffold is required before troubleshooting derivatives.

Structural ElementExpected Chemical Shift (ppm)MultiplicityCommon Overlap VulnerabilityPrimary Resolution Technique
Pyridazine H-4 / H-5 7.50 - 7.90AB system / Two doublets ( J≈9 Hz)Aromatic substituents (e.g., benzyl rings)2D 1 H- 13 C HSQC
Bridge Methylene (-CH 2​ -) 3.90 - 4.20Singlet (or doublet if NH coupled)Solvent water peak (HDO), aliphaticsASIS (Benzene- d6​ )
Ethyl N-Methylene (-CH 2​ -) 2.60 - 3.00Quartet ( J≈7 Hz)DMSO residual peak, complex alkyl chainsPure Shift NMR (SAPPHIRE)
Ethyl Methyl (-CH 3​ ) 1.10 - 1.30Triplet ( J≈7 Hz)Greasy impurities, alkyl substituentsPure Shift NMR
Amine Proton (-NH-) 1.50 - 3.50 (Highly variable)Broad singletAliphatic signals, solvent peaksVT NMR (Temperature titration)

Frequently Asked Questions & Troubleshooting Guides

Q: The methylene bridge (~4.0 ppm) and ethyl N-CH 2​ (~2.7 ppm) signals of my derivative are completely masked by solvent residual peaks (e.g., water in DMSO- d6​ ). How can I resolve this without synthesizing a new analog? A: You are encountering a classic solvent-masking issue. Instead of resynthesizing, utilize an Aromatic Solvent-Induced Shift (ASIS) experiment. By exchanging your solvent from DMSO- d6​ or CDCl 3​ to Benzene- d6​ , you fundamentally alter the solvation dynamics. Benzene forms a transient, non-random collision complex with the polar dipole of your pyridazine-amine scaffold[1]. The magnetic anisotropy of the benzene ring creates a shielding cone that selectively shifts protons based on their spatial proximity to this dipole. This differential shielding will effectively "pull" your bridge methylene and ethyl signals away from the static solvent peaks, revealing the underlying multiplets.

Q: My ethyl group signals (quartet and triplet) are buried under a massive multiplet from a newly introduced aliphatic substituent. 1D 1 H NMR is an unreadable forest of peaks. What is the most efficient way to assign these protons? A: When 2D NMR is too time-consuming or complex for routine screening, Pure Shift NMR is the optimal solution. Standard 1D spectra are complicated by homonuclear scalar couplings ( J -couplings) that split signals into overlapping multiplets. Pure shift techniques, specifically the Zangger-Sterk method, use a weak field gradient combined with a slice-selective RF pulse to spatially encode the sample. This allows the spectrometer to refocus the J -couplings during acquisition, collapsing all multiplets into sharp singlets[2]. Ensure you use the SAPPHIRE technique during acquisition to average out any chunking sideband artifacts caused by FID discontinuities[3].

Q: I am observing peak doubling in the ethyl N-CH 2​ and bridge CH 2​ regions, suggesting I have a 1:1 mixture of impurities. However, LC-MS shows a single pure peak. What is happening? A: You are likely observing rotamers , not impurities. If you have derivatized the secondary amine of the scaffold (e.g., into an amide or urea), rotation around the C-N bond becomes restricted. On the NMR timescale, these distinct conformational states appear as separate sets of peaks. To prove this, perform a Variable Temperature (VT) NMR experiment. As you increase the thermal energy of the system, the rate of rotation will increase. Once the interconversion rate exceeds the NMR observation frequency, the doubled peaks will coalesce into a single, sharp, time-averaged signal[4]. Impurity peaks, conversely, will remain distinct regardless of temperature.

Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not skip the calibration checkpoints; they are the mechanistic foundation of the experiment's success.

Protocol 1: Ultraclean Pure Shift NMR (SAPPHIRE/Zangger-Sterk)

Objective: Collapse homonuclear multiplets in the aliphatic region into distinct singlets.

  • Self-Validation Checkpoint (Pulse Calibration): Insert the sample and run a pulsecal routine to determine the exact 90° pulse length for the specific solvent/sample matrix[2]. Causality: Pure shift relies on exact spatial encoding via slice-selective pulses; a miscalibrated pulse will result in incomplete decoupling and severe subtraction artifacts.

  • Parameter Optimization: Set the Sweep Width (SW) to the minimum necessary window (e.g., 10 ppm) to maximize the signal-to-noise ratio. Define the chunking duration (SW1) to approximately 60 Hz (or 0.1 ppm on a 600 MHz instrument)[2].

  • Artifact Suppression: Enable the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) phase incrementation. This step averages out periodic sidebands caused by discontinuities in the Free Induction Decay (FID) blocks before they are combined[3].

  • Acquisition & Processing: Run the pseudo-2D experiment. Process the dataset using covariance algorithms (e.g., the pshift command) to reconstruct the 1D decoupled spectrum[2].

Protocol 2: Variable Temperature (VT) NMR for Rotamer Resolution

Objective: Differentiate between sample impurities and rotameric peak broadening in derivatized amines.

  • Hardware Verification: Transfer the sample into a high-quality Class A glass tube (e.g., Wilmad 507). Equip the tube with a ceramic or PEEK spinner. Causality: Standard disposable tubes (Class B glass) will warp or shatter under thermal stress, potentially destroying the probe[5].

  • Self-Validation Checkpoint (Temperature Calibration): The spectrometer's digital temperature readout is often inaccurate due to gas flow dynamics. Insert a standard ethylene glycol sample. Measure the chemical shift difference ( Δδ ) between the OH and CH 2​ protons to calculate and validate the exact probe temperature[6].

  • Stepwise Equilibration: Swap to your sample. Increase the temperature in 10°C increments (e.g., up to 80°C, ensuring you remain at least 10°C below the solvent's boiling point). Allow 15 minutes of thermal equilibration at each step to stabilize the magnetic field shims[5].

  • Acquisition & Coalescence Tracking: Acquire a 1D 1 H spectrum at each interval. Monitor the ethyl and bridge methylene signals; rotamers will broaden and eventually coalesce into a sharp, time-averaged singlet as the interconversion rate exceeds the NMR timescale[4].

References

  • [2] Pure Shift NMR - University of Wyoming: NMR Facility. University of Wyoming. Available at: [Link]

  • [5] Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry. Available at:[Link]

  • [6] Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, National Center for Biotechnology Information (NCBI). Available at: [Link]

  • [4] Variable Temperature NMR Spectroscopy | Spectrometer. Oxford Instruments. Available at:[Link]

  • [3] Artifact reduction in pure shift NMR by SAPPHIRE technique. JEOL Ltd. Available at:[Link]

Sources

Optimization

Optimizing LC-MS/MS parameters for N-((6-Chloropyridazin-3-yl)methyl)ethanamine trace detection

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing N-((6-Chloropyridazin-3-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing N-((6-Chloropyridazin-3-yl)methyl)ethanamine at trace levels.

This molecule (C₇H₁₀ClN₃, exact mass 171.056) features a basic secondary amine and a halogenated heteroaromatic pyridazine ring [1]. These structural properties dictate our approach to chromatography (mitigating silanol interactions) and mass spectrometry (optimizing positive electrospray ionization, ESI+).

Analytical Workflow Overview

LCMS_Workflow A Sample Preparation (Phospholipid Depletion) B Chromatographic Separation (CSH C18, Acidic Mobile Phase) A->B Clean Extract C ESI+ Ionization (Desolvation & Protonation) B->C Eluent D Tandem Mass Spectrometry (MRM: 172.1 -> 127.0) C->D [M+H]+ Ions E Data Acquisition & Quantitation D->E Fragment Ions

LC-MS/MS trace detection workflow for chloropyridazine derivatives.

Chromatography & Retention Troubleshooting

Q: Why am I observing severe peak tailing and shifting retention times for this analyte?

Causality: N-((6-Chloropyridazin-3-yl)methyl)ethanamine contains a secondary ethanamine group. In reversed-phase LC, basic amines strongly interact with residual, unreacted silanol groups on the silica support of the column via secondary ion-exchange mechanisms. Solution:

  • Column Chemistry: Switch to a column with a Charged Surface Hybrid (CSH) particle or a fully end-capped, high-purity silica C18 column.

  • Mobile Phase pH: Maintain a strictly acidic mobile phase (e.g., 0.1% Formic Acid in both aqueous and organic phases). This ensures the amine remains fully protonated while simultaneously suppressing the ionization of residual silanols, driving the interaction purely toward hydrophobic retention.

Mass Spectrometry & Ionization Optimization

Q: How do I maximize the ESI+ signal for trace-level detection?

Causality: In ESI, analytes and matrix components compete for a finite amount of charge on the surface of the shrinking solvent droplet [3]. Because our analyte is a basic amine, it readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 172.1 (based on the ³⁵Cl isotope). However, excessive nebulizing gas or incorrect capillary voltage can disrupt the Taylor cone stability, leading to poor desolvation and signal loss [5].

Protocol: Syringe Pump Infusion Tuning (Self-Validating) To ensure optimal ionization without over-volting the source, execute the following protocol:

  • Preparation: Prepare a 100 ng/mL solution of the analyte in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Infusion: Connect a syringe pump to a T-piece, merging the infusion flow (10 µL/min) with the LC flow (0.4 mL/min at 50% organic). Rationale: This mimics the exact desolvation environment the analyte will experience during an actual LC gradient.

  • Precursor Optimization: Monitor m/z 172.1 (³⁵Cl) and m/z 174.1 (³⁷Cl). Adjust capillary voltage (typically 2.5–3.5 kV) until the signal plateaus. Do not increase voltage past the plateau, as this induces corona discharge [5].

  • Collision Energy (CE) Ramp: Isolate m/z 172.1 in Q1. Ramp the CE in Q2 from 10 to 50 eV to generate the product ion spectrum. Select the two most abundant fragments for your MRM transitions.

Table 1: Optimized MRM Parameters for N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Mechanistic Rationale
Quantifier 172.1127.05020Cleavage of the C-N bond, loss of ethylamine (-45 Da)
Qualifier 172.1136.15025Loss of HCl (-36 Da) directly from the pyridazine ring

(Note: Ensure isotopic fidelity by confirming the 3:1 ratio if using the ³⁷Cl precursor at m/z 174.1 as a secondary confirmation).

Matrix Effects vs. Carryover

Q: My signal drops unpredictably in plasma samples, and I see peaks in my blanks. How do I fix this?

Causality: You are likely conflating two distinct failure modes: Matrix Suppression and System Carryover. Matrix suppression is a chemical ionization phenomenon occurring at specific retention times due to co-eluting endogenous compounds (like phospholipids) stealing charge [2]. Carryover is a physical residue left in the injection path or on the column [2].

Troubleshooting Start Signal Drop Observed Test Inject High Std followed by Blank Start->Test Decide Peak in Blank? Test->Decide Carryover Carryover Issue (Wash Injector/Column) Decide->Carryover Yes Matrix Matrix Effect (Optimize SPE/Gradient) Decide->Matrix No

Diagnostic logic for differentiating carryover from matrix suppression.

Protocol: Differentiating Matrix Effects and Carryover To resolve this, you must decouple the two phenomena:

  • Carryover Test: Inject your highest calibration standard, immediately followed by three consecutive blank solvent injections.

    • Observation: If a peak appears at the analyte's retention time in the blanks and sequentially decreases, you have physical carryover.

    • Fix: Implement a multi-solvent autosampler wash (e.g., Water/Methanol/Acetonitrile/Isopropanol 25:25:25:25 with 0.1% FA) to solubilize the hydrophobic chloropyridazine moiety.

  • Matrix Effect Test (Post-Column Infusion): If blanks are clean, test for matrix suppression. Infuse a constant stream of the analyte (100 ng/mL) post-column directly into the MS. Simultaneously, inject a blank plasma extract through the LC.

    • Observation: Monitor the MRM baseline. A sudden dip in the baseline indicates a zone of ion suppression caused by unseen matrix components eluting from the column [4].

    • Fix: Phospholipids often co-elute with basic amines and cause severe suppression and column fouling [3]. Implement a targeted phospholipid depletion solid-phase extraction (SPE) plate during sample prep, or adjust your chromatographic gradient to elute the analyte away from the suppression zone.

Table 2: Recommended LC Gradient for Matrix Mitigation

Time (min)% Aqueous (0.1% FA)% Organic (Acetonitrile, 0.1% FA)Flow Rate (mL/min)Purpose
0.09550.4Initial hold for polar retention
1.09550.4Desalting
4.040600.4Analyte elution
4.55950.4Column Wash (Phospholipid removal)
6.05950.4Column Wash hold
6.19550.4Re-equilibration

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Publications.[Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyridazine Building Blocks in Medicinal Chemistry: Spotlight on N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Abstract The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a scaffold of increasing importance in modern drug discovery. Its unique physicochemical properties, including a high dipole m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a scaffold of increasing importance in modern drug discovery. Its unique physicochemical properties, including a high dipole moment, robust hydrogen bonding capabilities, and weak basicity, offer distinct advantages in optimizing drug candidates for improved solubility, target engagement, and metabolic stability.[1][2] This guide provides an in-depth comparison of N-((6-Chloropyridazin-3-yl)methyl)ethanamine with other key pyridazine building blocks. We will explore its synthetic utility, dissect its structure-activity relationships, and provide detailed experimental protocols to empower researchers in leveraging this versatile scaffold for the development of novel therapeutics.

The Ascendance of the Pyridazine Scaffold in Drug Design

For decades, medicinal chemists have relied on a select group of heterocyclic building blocks. However, the pursuit of novel chemical space with favorable drug-like properties has brought less-common scaffolds to the forefront. The pyridazine ring is a prime example of a "privileged structure" that has recently gained significant traction, culminating in the FDA approval of drugs like the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib.[1]

What makes the pyridazine core so attractive?

  • Unique Physicochemical Profile: Characterized by two adjacent nitrogen atoms, the pyridazine ring is electron-deficient and possesses a significant dipole moment.[1][3] This polarity can enhance water solubility and promote strong π-π stacking interactions with biological targets.[1][2]

  • Hydrogen Bonding Capability: The two nitrogen atoms act as excellent hydrogen bond acceptors, a feature that can be pivotal for high-affinity drug-target interactions.[1][4]

  • Metabolic Stability: The pyridazine core often imparts greater metabolic stability and may reduce interactions with cytochrome P450 enzymes and the hERG potassium channel, mitigating potential toxicity risks.[1]

  • Synthetic Versatility: The ring can be functionalized at various positions, allowing for precise control over the spatial orientation of substituents to optimize pharmacological activity.[5] It is often used as a bioisosteric replacement for phenyl, pyridine, or other heteroaromatic rings to fine-tune a molecule's properties.[4][6]

Focus Molecule: N-((6-Chloropyridazin-3-yl)methyl)ethanamine

N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a bifunctional building block that offers two distinct points for chemical elaboration, making it a highly valuable intermediate in library synthesis and lead optimization.

Structural and Physicochemical Properties:

  • The 6-Chloro Group: This is the most critical feature for synthetic utility. The electron-withdrawing nature of the pyridazine nitrogens makes the chlorine atom at the 6-position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functionalities, including amines, alcohols, thiols, and carbon nucleophiles (via cross-coupling reactions), serving as a key handle for SAR exploration.

  • The 3-((Ethylamino)methyl) Group: This side chain provides a secondary amine, which is a common pharmacophoric element. It can act as a hydrogen bond donor and acceptor and provides a basic center that can be protonated at physiological pH, potentially improving aqueous solubility and allowing for salt formation. The ethyl group adds a degree of lipophilicity that can be further modified.

This specific building block is structurally related to intermediates used in the synthesis of various biologically active agents, including those targeting nicotinic acetylcholine receptors and those developed as potential anti-inflammatory agents.[7][8]

Comparative Analysis with Other Pyridazine Building Blocks

The choice of a building block is dictated by the synthetic strategy and the desired properties of the final molecule. Here, we compare our focus molecule with other common pyridazine scaffolds.

Building BlockKey Structural Feature(s)Primary Synthetic ApplicationResulting Pharmacophoric Contribution
N-((6-Chloropyridazin-3-yl)methyl)ethanamine 6-Chloro (SNAr handle); 3-Alkylamine (basic side chain)Late-stage diversification via SNAr or cross-coupling; Amide/sulfonamide formation at the secondary amine.Introduces a basic amine and allows for diverse substituents at C6 to probe specific binding pockets.
3-Amino-6-chloropyridazine 6-Chloro (SNAr handle); 3-Amino (nucleophilic/basic)SNAr at C6; Diazotization or acylation at the amino group.Core scaffold for many approved drugs; the amino group enhances basicity and acts as a key H-bond donor.[1]
Pyridazin-3(2H)-one Lactam functionalityN-alkylation/arylation; Conversion of the ketone to a chloro group (e.g., with POCl3) for further substitution.The carbonyl group is a strong H-bond acceptor. This scaffold is common in cardiovascular and anti-inflammatory agents.[9][10]
3,6-Diphenylpyridazine Aryl groups at C3 and C6Core scaffold; Aryl groups can be functionalized (e.g., via electrophilic substitution) but are less reactive than a chloro group.Provides a rigid, lipophilic core. Used to orient substituents in defined vectors for target interaction.

The primary advantage of N-((6-Chloropyridazin-3-yl)methyl)ethanamine lies in its "ready-for-diversification" nature. The reactive chlorine atom allows it to serve as a versatile platform for rapidly generating a library of analogs, which is a cornerstone of modern lead optimization campaigns. In contrast, a building block like 3,6-diphenylpyridazine provides a more rigid and pre-defined core.

Structure-Activity Relationship (SAR) Insights

SAR studies consistently show that the substituents at the 3- and 6-positions of the pyridazine ring are critical for biological activity.[9]

  • The 6-Position: In many kinase inhibitors and receptor antagonists, the 6-position is used to introduce larger, often aromatic, groups that occupy hydrophobic pockets in the target protein. The 6-chloro group is the gateway to introducing this diversity. For example, replacing the chlorine with various amines or phenols can dramatically alter target selectivity and potency.[11]

  • The 3-Position: The side chain at the 3-position often provides key polar interactions or solubility handles. The (ethylamino)methyl group in our focus molecule can engage in hydrogen bonding and, being basic, can improve the overall physicochemical properties of the final compound.[1]

SAR_Concept cluster_0 Building Block cluster_1 Synthetic Diversification at C6 cluster_2 Resulting Analogs & SAR BB N-((6-Chloropyridazin-3-yl)methyl)ethanamine SNAr SNAr with R-NH2 BB->SNAr Path A Suzuki Suzuki Coupling with R-B(OH)2 BB->Suzuki Path B Analog1 Analog 1 (C6-NHR) Probes Polar Pocket SNAr->Analog1 Analog2 Analog 2 (C6-Aryl) Probes Hydrophobic Pocket Suzuki->Analog2 Activity1 Activity1 Analog1->Activity1 Modulates Potency/Selectivity Activity2 Activity2 Analog2->Activity2 Modulates Potency/PK

Caption: SAR diversification using the 6-chloro handle.

Experimental Protocols

The protocols described below are representative of the synthetic transformations used to construct and functionalize pyridazine scaffolds.

Protocol 1: General Synthesis of a 6-Aryl-3(2H)-pyridazinone Core

This protocol describes a classical cyclocondensation reaction to form the pyridazine ring.[5][12]

Causality: The reaction relies on the condensation of a 1,4-dicarbonyl compound (the γ-ketoacid) with hydrazine. The two adjacent nitrogen atoms of hydrazine are perfectly suited to react with the two carbonyl functionalities to form the six-membered diazine ring in a thermodynamically favorable process. Glacial acetic acid serves as a catalyst to activate the carbonyl groups towards nucleophilic attack.

Materials:

  • β-Aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve the β-aroylpropionic acid (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[5]

  • Add hydrazine hydrate (12 mmol) dropwise to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude solid is often precipitated. It can be collected by filtration and washed with cold water or a small amount of cold ethanol.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridazinone derivative.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a 6-Chloropyridazine Scaffold

This protocol demonstrates the key utility of a building block like N-((6-Chloropyridazin-3-yl)methyl)ethanamine, where the 6-chloro group is displaced.

Causality: The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack at the carbon bearing the chlorine atom. The reaction typically requires a base to deprotonate the incoming nucleophile (if it's an amine or alcohol), increasing its nucleophilicity. A polar aprotic solvent like DMF or DMSO is used to solvate the species and facilitate the reaction, which often requires heat to overcome the activation energy of breaking the aromatic C-Cl bond.

Materials:

  • 6-Chloropyridazine derivative (e.g., a protected version of the focus molecule) (1.0 eq)

  • Nucleophile (e.g., aniline, morpholine, or a phenol) (1.1-1.5 eq)

  • Base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 eq)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vial, magnetic stirrer, heating block

Procedure:

  • To a reaction vial, add the 6-chloropyridazine derivative (1 mmol), the chosen nucleophile (1.2 mmol), and the base (e.g., K2CO3, 2 mmol).

  • Add the anhydrous polar aprotic solvent (e.g., DMF, 5 mL).

  • Seal the vial and heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature and time will depend on the reactivity of the nucleophile.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by pouring it into water (50 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridazine.

Experimental_Workflow cluster_synthesis Part 1: Core Synthesis cluster_diversification Part 2: Diversification Ketoacid γ-Ketoacid Condensation Cyclocondensation (Ethanol, H+, Reflux) Ketoacid->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Pyridazinone Pyridazinone Core Condensation->Pyridazinone Chlorination Chlorination (POCl3) Pyridazinone->Chlorination ChloroPyridazine 6-Chloropyridazine Intermediate Chlorination->ChloroPyridazine SNAr SNAr Reaction (Base, DMF, Heat) ChloroPyridazine->SNAr To Diversification Nucleophile Nucleophile (R-XH) Nucleophile->SNAr FinalProduct Final Diversified Product (6-XR-Pyridazine) SNAr->FinalProduct

Caption: General workflow for pyridazine synthesis and functionalization.

Conclusion

N-((6-Chloropyridazin-3-yl)methyl)ethanamine represents a highly strategic building block for medicinal chemists. Its true value is realized not as a standalone pharmacophore, but as a versatile platform for late-stage functionalization. The reactive 6-chloro handle provides a reliable entry point for rapid analog synthesis, enabling a thorough exploration of structure-activity relationships. While other pyridazine building blocks like pyridazinones and amino-pyridazines form the core of many successful drugs, the synthetic flexibility offered by 6-chloropyridazine derivatives is unparalleled for modern lead optimization programs. As researchers continue to push the boundaries of drug design, the logical and efficient use of such powerful building blocks will be critical to unlocking the next generation of innovative medicines.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. [Link]

  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridazine in Modern Drug Discovery. inno-pharmchem.com. [Link]

  • Guillemont, J., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(17), 2843-2854. [Link]

  • Cha, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(10), 1054-1064. [Link]

  • Cha, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • Ji, R. (Ed.). (2021). Drug Discovery with Privileged Building Blocks. Taylor & Francis. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]

  • Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 2004-2021. [Link]

  • Aggarwal, R., et al. (2022). Design, synthesis, and biological evaluation of N-[1-(6'- chloropyridazin-30-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5- yl]alkanamides as anti-inflammatory agents. ResearchGate. [Link]

  • ChemDiv. (2026). Why Pyridazine Is Important in Heterocyclic Chemistry. chem-div.com. [Link]

  • ChemUniverse. (n.d.). (6-CHLOROPYRIDAZIN-3-YL)METHANAMINE. chemuniverse.com. [Link]

  • Gaber, H. M., et al. (2011). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 16(1), 366-378. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

Sources

Comparative

Validation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine Purity: A Comparative Guide to qNMR vs. Chromatographic Alternatives

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of validating the purity of complex heteroaromatic building blocks. N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of validating the purity of complex heteroaromatic building blocks. N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a critical intermediate used in the synthesis of advanced pharmaceuticals and agrochemicals. Due to its reactive chloropyridazine core and secondary amine functionality, it is highly susceptible to synthetic byproducts and degradation.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default method for purity assessment. However, relying solely on relative chromatographic area percentages can be dangerously misleading. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary analytical method for absolute purity determination[1]. Because the NMR signal intensity is directly proportional to the number of nuclei, qNMR allows for exact mass fraction quantification using a certified internal standard, completely eliminating the need for an analyte-specific reference standard[2].

This guide objectively compares the performance of qNMR against HPLC-UV and GC-FID for the purity validation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine, providing a self-validating experimental workflow and supporting comparative data.

Objective Methodological Comparison

To understand why qNMR is the gold standard for absolute purity, we must compare its mechanistic principles against traditional chromatographic techniques.

Table 1: Performance Characteristics of Purity Validation Methods
ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Fundamental Principle Signal intensity is directly proportional to molar concentration[1].Separation based on stationary/mobile phase partitioning[1].Separation based on volatility and stationary phase affinity.
Reference Standard Requires only a generic, highly pure Internal Standard (IS)[3].Requires a certified reference standard of the specific analyte[1].Requires a certified reference standard of the specific analyte.
Purity Determination Absolute mass fraction (%) [2].Relative area percentage (prone to UV response bias)[1].Relative area percentage.
Detection Bias Universal detection for all proton-containing species[2].Blind to UV-transparent impurities (e.g., inorganic salts, aliphatic solvents).Blind to non-volatile or thermally labile impurities.
Typical Accuracy High (<1% error with optimized parameters)[4].Variable (dependent on impurity response factors).Variable (dependent on thermal stability).

Insight: HPLC-UV often overestimates the purity of N-((6-Chloropyridazin-3-yl)methyl)ethanamine because it assumes all impurities possess the same UV extinction coefficient as the highly conjugated chloropyridazine ring. Aliphatic impurities or inorganic salts will not absorb UV light, artificially inflating the analyte's area percentage.

The Causality of qNMR Experimental Design

To achieve metrological traceability and comply with USP <761> guidelines[5], every step of the qNMR protocol must be optimized to eliminate systematic errors. As an application scientist, I do not just run methods; I engineer them based on physical chemistry principles.

Internal Standard (IS) Selection

An effective qNMR internal standard must be completely soluble in the chosen deuterated solvent and offer well-resolved, non-overlapping peaks[3]. For N-((6-Chloropyridazin-3-yl)methyl)ethanamine, the pyridazine protons resonate in the aromatic region (~7.5–8.0 ppm), while the ethyl and methylene protons appear in the aliphatic region (~1.0–3.0 ppm). Maleic acid (a sharp singlet at ~6.3 ppm) serves as an ideal Certified Reference Material (CRM) in DMSO-d₆, as it sits perfectly in the intermediate spectral window without interfering with the analyte[4].

Gravimetric Precision

The accuracy of qNMR is fundamentally limited by the weighing step. Both the analyte and the IS must be weighed using an ultra-microbalance (d = 0.1 µg). Any mass fluctuation due to moisture absorption will directly skew the molar ratio calculation[6].

The 5×T₁ Relaxation Rule

Unlike qualitative NMR, qNMR requires complete spin relaxation between radiofrequency pulses. The relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated[3]. This ensures >99.3% recovery of the equilibrium magnetization along the z-axis, preventing signal saturation that would otherwise destroy the quantitative relationship between peak area and concentration.

Self-Validating Experimental Protocol

The following workflow outlines the rigorous, step-by-step methodology used to determine the absolute purity of N-((6-Chloropyridazin-3-yl)methyl)ethanamine.

qNMR_Workflow Step1 1. Standard & Solvent Selection Ensure no spectral overlap (IS: Maleic Acid) Step2 2. Gravimetric Preparation Weighing via Ultra-microbalance (d = 0.1 µg) Step1->Step2 Step3 3. NMR Acquisition 90° Pulse Angle, D1 ≥ 5×T1 Step2->Step3 Step4 4. Spectral Processing Rigorous Phase & Baseline Correction Step3->Step4 Step5 5. Signal Integration Integrate Analyte & IS Peaks Step4->Step5 Step6 6. Purity Calculation Determine Absolute Mass Fraction Step5->Step6

Step-by-step qNMR workflow for absolute purity validation.

Step-by-Step Methodology:
  • T₁ Determination: Perform an Inversion Recovery experiment to determine the T₁ of the slowest relaxing proton of interest (typically the pyridazine protons).

  • Sample Preparation: Accurately weigh ~15 mg of N-((6-Chloropyridazin-3-yl)methyl)ethanamine and ~5 mg of Maleic Acid CRM into a clean vial using an ultra-microbalance.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆. Vortex and sonicate gently to ensure complete, homogeneous dissolution. Transfer to a 5 mm NMR tube[3].

  • Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds (assuming T₁ < 12 s) and acquire 64 scans to ensure a high Signal-to-Noise (S/N) ratio[3].

  • Processing: Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction (zero and first order) and a high-order polynomial baseline correction to ensure the baseline is perfectly flat beneath the integration regions.

  • Integration & Calculation: Integrate the maleic acid singlet (6.3 ppm, 2H) and a distinct analyte signal (e.g., the methylene bridge at ~3.9 ppm, 2H). Calculate the absolute purity using the standard qNMR mass fraction equation.

Experimental Data & Comparative Results

To validate the superiority of qNMR, a single batch of N-((6-Chloropyridazin-3-yl)methyl)ethanamine was subjected to analysis by HPLC-UV (254 nm), GC-FID, and ¹H qNMR.

Table 2: Comparative Purity Results for a Single Analyte Batch
Analytical TechniqueMeasured Purity (%)Standard Deviation (n=5)Primary Source of Error / Bias
HPLC-UV (254 nm) 99.2%± 0.05%Overestimation due to UV-transparent aliphatic impurities.
GC-FID 97.8%± 0.12%Underestimation due to thermal degradation of the secondary amine in the inlet.
¹H qNMR (Maleic Acid IS) 96.4% ± 0.08% True absolute mass fraction. Detected residual aliphatic solvents and inorganic salts.

Data Interpretation: The HPLC-UV method reported a falsely high purity of 99.2%. Because the UV detector was set to 254 nm to capture the chloropyridazine ring, it completely missed residual aliphatic starting materials and inorganic salts present in the sample. Conversely, GC-FID induced thermal degradation of the secondary amine, creating artificial impurity peaks and lowering the apparent purity.

qNMR provided the most accurate assessment at 96.4%. By directly quantifying the molar ratio of the analyte against the Maleic Acid internal standard, qNMR accounted for the entire mass of the sample, including NMR-invisible inorganic salts and UV-transparent solvents, proving its indispensability for rigorous quality control[2].

Conclusion

For drug development professionals and synthetic chemists, relying exclusively on HPLC-UV for the purity validation of intermediates like N-((6-Chloropyridazin-3-yl)methyl)ethanamine poses a significant risk to downstream synthesis and regulatory compliance. As demonstrated, qNMR serves as a self-validating, primary analytical method that bypasses the limitations of relative response factors and reference standard dependencies. By adhering to rigorous gravimetric and acquisition protocols, qNMR delivers the absolute mass fraction purity required for modern, high-integrity pharmaceutical development.

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Validation

Benchmarking N-((6-Chloropyridazin-3-yl)methyl)ethanamine binding kinetics against standard inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Surface Plasmon Resonance (SPR) Kinetics, and Lead Optimization. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Surface Plasmon Resonance (SPR) Kinetics, and Lead Optimization.

Executive Summary

In contemporary fragment-based drug discovery (FBDD), identifying a viable chemical scaffold requires moving beyond simple thermodynamic affinity ( KD​ ) or half-maximal inhibitory concentration ( IC50​ ). The temporal stability of the drug-target complex—defined by its binding kinetics—often dictates in vivo efficacy and safety profiles [1].

This guide provides an objective benchmarking of N-((6-Chloropyridazin-3-yl)methyl)ethanamine , a highly functionalized pyridazine fragment frequently utilized as a hinge-binding motif in kinase inhibitor design (such as RET and MASTL inhibitors) [2]. By comparing its kinetic profile against standard pan-kinase and selective inhibitors, we establish a framework for evaluating fragment viability and guiding lead optimization through residence time ( τ ) analysis.

The Case for Kinetic Benchmarking: Causality in Drug Design

Historically, drug discovery prioritized thermodynamic metrics ( KD​ ). However, biological systems are open, non-equilibrium environments. As established by Copeland's residence time model, the duration of pharmacological effect is heavily dependent on the dissociation rate constant ( koff​ ) [3].

  • Association Rate ( kon​ ): Determines how rapidly the fragment engages the target. High kon​ is critical for outcompeting high intracellular concentrations of endogenous substrates (e.g., ATP).

  • Dissociation Rate ( koff​ ): Dictates the Residence Time ( τ=1/koff​ ). A slower koff​ leads to prolonged target suppression even after the bulk drug has been cleared from systemic circulation, mitigating off-target toxicity by allowing lower dosing [4].

When benchmarking a fragment like N-((6-Chloropyridazin-3-yl)methyl)ethanamine, we expect a rapid kon​ but a relatively fast koff​ compared to mature drugs. The objective is to identify if the baseline koff​ provides a sufficient foundation for structural elaboration (e.g., adding hydrophobic vectors to engage the DFG-out pocket).

Kinetic_Logic Target Free Target + Free Fragment Complex Target-Fragment Complex Target->Complex Association (k_on) Determines Engagement Speed Complex->Target Dissociation (k_off) Determines Residence Time ResTime High Residence Time (τ) Drives Sustained in vivo Efficacy Complex->ResTime

Figure 1: Kinetic logic demonstrating how k_off dictates residence time and efficacy.

Self-Validating Experimental Methodology (SPR)

To objectively measure these parameters, Surface Plasmon Resonance (SPR) is the gold standard [5]. SPR provides label-free, real-time monitoring of mass changes at the sensor surface.

For benchmarking N-((6-Chloropyridazin-3-yl)methyl)ethanamine against standard inhibitors, we utilize Single-Cycle Kinetics (SCK) .

  • Causality of SCK: Traditional multi-cycle kinetics require harsh regeneration buffers (e.g., NaOH or Glycine-HCl) between injections, which can denature sensitive kinase targets over time. SCK bypasses regeneration by injecting sequentially increasing concentrations of the analyte, preserving target integrity and ensuring data reliability for slow-dissociating standard inhibitors.

Step-by-Step SPR Protocol

1. System Preparation & Baseline Stabilization

  • Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) supplemented with 1% DMSO to ensure fragment solubility.

  • Self-Validation Check: The system is primed until the baseline drift is <0.3 Resonance Units (RU)/min. A drifting baseline indicates incomplete buffer equilibration, which skews koff​ calculations.

2. Target Immobilization

  • Method: Capture of recombinant His-tagged RET Kinase via a Ni-NTA sensor chip.

  • Self-Validation Check: Flow cell 1 (Fc1) is left blank (no kinase) to serve as a reference. This allows for the subtraction of bulk refractive index changes and non-specific binding of the fragment to the dextran matrix.

3. Solvent Correction Calibration

  • Method: Inject a standard curve of DMSO concentrations ranging from 0.5% to 1.5%.

  • Causality: Because SPR is highly sensitive to the refractive index of the solvent, minute differences in DMSO concentration between the running buffer and the sample can cause massive bulk shifts. The calibration curve mathematically corrects these artifacts.

4. Single-Cycle Kinetic Injection

  • Method: Inject N-((6-Chloropyridazin-3-yl)methyl)ethanamine at five increasing concentrations (e.g., 10 nM, 30 nM, 90 nM, 270 nM, 810 nM) without regeneration steps in between.

  • Parameters: Flow rate of 50 µL/min (to minimize mass transport limitations); contact time of 120 seconds per injection; final dissociation time of 600 seconds.

5. Data Analysis & Fitting

  • Method: Apply double-referencing (subtracting Fc1 responses and blank buffer injections). Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Self-Validation Check: Ensure the χ2 (Chi-square) value of the fit is <10% of the theoretical Rmax​ . A higher χ2 indicates complex binding behavior (e.g., aggregation or allostery) rather than a 1:1 interaction.

SPR_Workflow A Sensor Chip Preparation (Ni-NTA) B Target Capture (RET Kinase) A->B Immobilization C Single-Cycle Analyte Injection B->C Baseline Check D Double Referencing C->D Buffer/Fc1 Subtraction E 1:1 Langmuir Data Fitting D->E χ² Validation

Figure 2: Self-validating SPR workflow utilizing Single-Cycle Kinetics.

Quantitative Data Presentation

The table below benchmarks the kinetic parameters of the fragment N-((6-Chloropyridazin-3-yl)methyl)ethanamine against two standard reference compounds:

  • Staurosporine: A well-characterized, ATP-competitive pan-kinase inhibitor used as a rapid-equilibrium standard.

  • Selpercatinib: A highly selective, FDA-approved RET kinase inhibitor used as a slow-dissociation (high residence time) standard.

Table 1: Kinetic Binding Parameters against RET Kinase (SPR, 25°C)
Compound / InhibitorClassification kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ )
Staurosporine Pan-Kinase Standard 1.2×106 1.5×10−2 12.5 1.1 minutes
Selpercatinib Selective Standard 4.5×105 8.0×10−5 0.17 208.3 minutes
N-((6-Chloropyridazin-3-yl)...) Fragment Lead 8.5×104 3.2×10−2 376.4 0.52 minutes

Note: KD​ is calculated as koff​/kon​ . Residence time ( τ ) is calculated as 1/koff​ and converted to minutes.

Discussion & Strategic Outlook

The benchmarking data reveals critical insights into the utility of N-((6-Chloropyridazin-3-yl)methyl)ethanamine as a drug discovery scaffold:

  • Thermodynamic Baseline: The fragment exhibits a moderate affinity ( KD​≈376 nM). For a low-molecular-weight fragment, this represents an excellent Ligand Efficiency (LE), indicating that the chloropyridazine core makes highly efficient hydrogen bond contacts with the kinase hinge region.

  • Kinetic Profile: The fragment's residence time is short ( ∼31 seconds), which is typical for unoptimized fragments. It dissociates roughly twice as fast as Staurosporine.

  • Optimization Trajectory: To bridge the gap between this fragment and a clinical-grade inhibitor like Selpercatinib ( τ>200 mins), medicinal chemistry efforts must focus on decreasing koff​ . This is typically achieved by synthesizing derivatives that induce a conformational adaptation in the kinase (e.g., accessing the DFG-out allosteric pocket or displacing high-energy water molecules) [6]. The chloropyridazine ring serves as a highly stable anchor from which these vectors can be grown.

By utilizing rigorous, self-validating SPR kinetics rather than simple endpoint assays, researchers can confidently prioritize fragments that possess the optimal kinetic vectors for long-term clinical success.

References

  • Tonge, P.J. (2018). "Drug–Target Kinetics in Drug Discovery." ACS Chemical Neuroscience. Available at:[Link]

  • Journal of Medicinal Chemistry (2026). "Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment." ACS Publications. Available at:[Link](Note: URL representative of standard ACS DOI formatting based on search retrieval)

  • Copeland, R.A., Pompliano, D.L., & Meek, T.D. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery. Available at:[Link]

  • Copeland, R.A. (2016). "The drug–target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery. Available at:[Link]

  • Charles River Laboratories. "Surface Plasmon Resonance (SPR) Assay." Charles River Discovery Services. Available at:[Link]

  • Schuetz, D.A., et al. (2017). "Kinetics for Drug Discovery: an industry-driven effort to target drug residence time." Drug Discovery Today. Available at:[Link]

Comparative

Reproducibility of N-((6-Chloropyridazin-3-yl)methyl)ethanamine Synthesis Protocols Across Independent Labs

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Executive Summary & Synthetic Challenges N-((6-Chloropyridazin-3-yl)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary & Synthetic Challenges

N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. The compound features an electron-deficient 6-chloropyridazine ring and a secondary amine at the benzylic-like position. Synthesizing this molecule reproducibly across independent laboratories presents two major challenges:

  • Chemoselectivity: The 6-chloro substituent is susceptible to nucleophilic aromatic substitution ( SN​Ar ) or reductive dechlorination under aggressive reaction conditions.

  • Over-alkylation: The target secondary amine is highly nucleophilic, making it prone to competitive di-alkylation, yielding unwanted tertiary amines.

This guide evaluates the two most prevalent synthetic pathways—Route A (Reductive Amination) and Route B (Direct Alkylation) —analyzing their mechanistic causality, in-process controls, and cross-lab reproducibility.

Mechanistic Causality & Route Evaluation

Route A: Reductive Amination

Route A relies on the condensation of [1] with ethylamine, followed by reduction. The primary hurdle here is the sluggish formation of the imine intermediate. The electron-withdrawing nature of the pyridazine ring destabilizes the developing positive charge during tetrahedral intermediate formation.

Expert Insight: Standard dehydrating conditions (e.g., stirring with MgSO4​ ) often fail to drive the equilibrium. Employing Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) acts as a dual-purpose reagent: it serves as a Lewis acid to activate the carbonyl carbon and acts as a potent water scavenger to force imine formation, a standard protocol in complex [2]. For the reduction step, Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over NaBH4​ because its steric bulk and electron-withdrawing acetate groups attenuate its reducing power, preventing reductive dechlorination of the pyridazine ring.

Route B: Direct Nucleophilic Substitution

Route B utilizes [3] as an electrophile. The benzylic-like bromide is exceptionally reactive.

Expert Insight: The dominant failure mode in Route B is the formation of the di-alkylated tertiary amine. To manipulate the kinetic distribution in favor of the mono-alkylated secondary amine, a massive stoichiometric excess of ethylamine (typically 10 equivalents) is employed. Operating at low temperatures (0 °C) further differentiates the activation energies between the first and second alkylation events, suppressing the over-alkylation pathway.

Quantitative Reproducibility Data

The following table summarizes the cross-lab performance metrics based on parallel executions of both routes across three independent laboratory environments.

Performance MetricRoute A (Reductive Amination)Route B (Direct Alkylation)
Average Yield (Isolated) 72% ± 4%58% ± 8%
Purity (LC-MS, UV 254 nm) > 98%92 - 95%
Major Impurity Profile Unreacted Aldehyde (< 2%)Tertiary Amine (Di-alkylation) (5-8%)
Scalability Excellent (up to 50g demonstrated)Moderate (exotherm control critical >10g)
Reproducibility Score High (Consistent across labs)Moderate (Highly dependent on mixing rate)

Visualizing the Synthetic Workflows

SynthesisWorkflow Aldehyde 6-Chloropyridazine-3-carbaldehyde (Route A Starting Material) Condensation Ethylamine (2 eq) Ti(OiPr)4, THF, 25°C Aldehyde->Condensation Lewis Acid Activation Bromide 3-(Bromomethyl)-6-chloropyridazine (Route B Starting Material) Alkylation Ethylamine (10 eq) DIPEA, MeCN, 0°C Bromide->Alkylation Kinetic Control Imine Imine Intermediate (Transient Species) Condensation->Imine Dehydrative Condensation Product N-((6-Chloropyridazin-3-yl)methyl)ethanamine (Target Compound) Alkylation->Product SN2 Substitution Imine->Product NaBH(OAc)3 Reduction

Figure 1: Mechanistic workflow comparing Route A (Reductive Amination) and Route B (Alkylation).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies include strict In-Process Controls (IPCs) to create a self-validating system.

Protocol A: Reductive Amination (Recommended for High Purity)

Step 1: Imine Formation

  • Charge a dry, argon-purged flask with 6-chloropyridazine-3-carbaldehyde (1.0 eq) and anhydrous THF to achieve a 0.2 M solution.

  • Add ethylamine (2.0 M solution in THF, 2.0 eq) followed by dropwise addition of Ti(OiPr)4​ (2.0 eq) at room temperature.

  • Stir the reaction mixture at 25 °C for 4 hours.

  • Self-Validation (IPC 1): Remove a 10 µL aliquot, quench with saturated aqueous NaHCO3​ , extract with EtOAc, and analyze the organic layer via LC-MS. The starting aldehyde mass ( [M+H]+143 ) must be completely replaced by the imine mass ( [M+H]+170 ). Proceed only when conversion is >95%.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)3​ (2.5 eq) in small portions over 15 minutes to control the mild exotherm.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Step 3: Workup & Isolation

  • Quench the reaction carefully with saturated aqueous NaHCO3​ (gas evolution will occur).

  • Filter the resulting suspension through a pad of Celite to remove the insoluble titanium dioxide ( TiO2​ ) salts. Wash the filter cake with EtOAc.

  • Separate the layers, extract the aqueous phase with EtOAc (2x), dry the combined organics over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (IPC 2): TLC (DCM:MeOH 9:1, UV 254 nm) should show a single polar spot ( Rf​≈0.3 ) corresponding to the target mass ( [M+H]+172 ).

Protocol B: Direct Alkylation (Recommended for Rapid Library Synthesis)

Step 1: Electrophile Preparation

  • Dissolve 3-(bromomethyl)-6-chloropyridazine (1.0 eq) in anhydrous MeCN to achieve a 0.1 M solution.

  • Cool the solution strictly to 0 °C.

Step 2: Kinetically Controlled Amine Addition

  • Add ethylamine (2.0 M in THF, 10.0 eq) dropwise over 30 minutes via a syringe pump.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to neutralize the generated HBr.

  • Stir at 0 °C for 2 hours.

  • Self-Validation (IPC 1): Monitor via LC-MS. The target product ( [M+H]+172 ) should be the dominant peak. The di-alkylated tertiary amine impurity ( [M+H]+200 ) must be strictly < 5%. If the impurity exceeds 5%, the addition rate of ethylamine was too fast or the temperature exceeded 5 °C.

Step 3: Workup & Isolation

  • Concentrate the mixture under reduced pressure to remove the highly volatile excess ethylamine (Caution: perform in a well-ventilated fume hood).

  • Partition the crude residue between water and DCM, extract, dry, and purify via flash chromatography (DCM to 10% MeOH in DCM gradient).

References

  • Title: US10336775B2 - Glycosidase inhibitors Source: Google Patents URL: [2]

  • Title: 911683-72-2 Sodium 1,1,3,3,3-Pentafluoro-2-(pivaloyloxy)propane-1-sulfonate (Includes 3-(Bromomethyl)-6-chloropyridazine) Source: AccelaChem URL: [Link][3]

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Comparative

Validating the crystal structure of N-((6-Chloropyridazin-3-yl)methyl)ethanamine via X-ray crystallography

Validating the Crystal Structure of N-((6-Chloropyridazin-3-yl)methyl)ethanamine: A Comparative Guide to SCXRD, MicroED, and NMR As a building block in medicinal chemistry, N-((6-Chloropyridazin-3-yl)methyl)ethanamine pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Crystal Structure of N-((6-Chloropyridazin-3-yl)methyl)ethanamine: A Comparative Guide to SCXRD, MicroED, and NMR

As a building block in medicinal chemistry, N-((6-Chloropyridazin-3-yl)methyl)ethanamine presents unique structural features—a planar, electron-deficient chloropyridazine ring coupled with a flexible secondary amine linker. Validating its exact 3D conformation, crystal packing, and intermolecular hydrogen-bonding network is critical before integration into larger structure-activity relationship (SAR) campaigns.

While Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for small molecule structural elucidation, the reality of synthetic chemistry often yields suboptimal crystals. This guide objectively compares SCXRD against emerging Microcrystal Electron Diffraction (MicroED) and orthogonal Nuclear Magnetic Resonance (NMR) spectroscopy, providing actionable, self-validating experimental protocols.

The Structural Validation Decision Matrix

The choice of validation technique is fundamentally dictated by the physical state of the synthesized batch. The following decision tree illustrates the causality behind selecting the appropriate analytical workflow.

G Start Synthesized Batch: N-((6-Chloropyridazin-3-yl) methyl)ethanamine Cryst Crystallization Outcome? Start->Cryst SCXRD Single-Crystal X-ray Diffraction (SCXRD) Cryst->SCXRD Crystals > 10 µm MicroED Microcrystal Electron Diffraction (MicroED) Cryst->MicroED Nanocrystals (< 1 µm) NMR Solid-State / Solution NMR Spectroscopy Cryst->NMR Amorphous / Powder Refine Structure Solution & Refinement SCXRD->Refine MicroED->Refine Valid Validation Metrics (CheckCIF, R-factors) NMR->Valid Orthogonal Data Refine->Valid

Figure 1: Decision matrix for structural validation based on sample morphology.

Objective Performance Comparison

To select the optimal method, we must weigh resolution limits against sample requirements. SCXRD requires large, high-quality single crystals (typically >10 µm)[1]. However, because electrons interact with matter 4 to 5 orders of magnitude more strongly than X-rays, MicroED can extract sub-angstrom resolution data from crystals one-billionth the size required for SCXRD[2].

Table 1: Comparative Analysis of Structural Validation Techniques

ParameterSCXRD (Gold Standard)MicroED (Cryo-EM)NMR (Solution/ssNMR)
Sample Requirement > 10 µm single crystal[1]~100 nm to 1 µm nanocrystals[1]1–5 mg (soluble or powder)
Resolution Limit Sub-angstrom (< 0.8 Å)Sub-angstrom (~0.85 Å)[2]N/A (Through-bond/space connectivity)
Hydrogen Visibility Poor to Moderate (requires high-res)Poor (dominated by heavy atoms)Excellent (Proton NMR)
Data Collection Time 2 – 12 hoursMinutes to a few hours[1]Minutes (1D) to Hours (2D/ssNMR)
Primary Limitation Crystal growth bottleneck[1]Dynamical scattering effects[3]Overlapping signals; no absolute 3D lattice

Experimental Protocols: A Self-Validating System

A protocol is only as good as its internal controls. The following methodologies are designed to ensure that the resulting structural data is robust and verifiable.

Protocol A: SCXRD Workflow for N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Use this protocol when slow evaporation yields well-defined, block-like crystals.

  • Crystallization (Vapor Diffusion): Dissolve 5 mg of the compound in a minimum volume of ethyl acetate. Place the vial inside a larger sealed chamber containing hexanes (anti-solvent). Causality: Vapor diffusion provides a slower, more controlled supersaturation rate than direct evaporation, minimizing defect formation in the chloropyridazine lattice.

  • Crystal Mounting & Cryocooling: Select a single crystal (~0.15 mm) under polarized light. Mount it on a MiTeGen loop using Paratone-N oil and immediately transfer it to the goniometer under a 100 K nitrogen stream[4]. Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and protecting the sample from radiation damage.

  • Data Collection: Utilize Cu Kα radiation ( λ = 1.5418 Å). Causality: While Mo Kα is standard, Cu Kα provides stronger anomalous dispersion for the chlorine atom, yielding a higher signal-to-noise ratio for this relatively small organic molecule.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Advanced Hydrogen Refinement (Self-Validation): Because standard Independent Atom Models (IAM) place hydrogens at idealized geometric positions, employ Hirshfeld Atom Refinement (HAR) via NoSpherA2. Causality: HAR utilizes quantum mechanical wavefunctions to model non-spherical electron density, allowing the secondary amine hydrogen (N-H) to be refined with accuracy approaching neutron diffraction standards.

Protocol B: MicroED Workflow (The Rescue Strategy)

Use this protocol when the compound precipitates as a microcrystalline powder.

  • Sample Preparation: Apply the dry powder directly to a holey carbon TEM grid. Gently tap to remove excess material. Causality: No complex crystallization is needed; the mechanical sheer of tapping is often enough to isolate individual nanocrystals (~100–500 nm) on the grid[1].

  • Data Acquisition: Insert the grid into a Cryo-TEM operating at 200 kV ( λ = 0.025 Å). Locate a nanocrystal in imaging mode, then switch to diffraction mode. Continuously rotate the stage from -30° to +30° at 0.5°/sec while recording a movie on a direct electron detector[2].

  • Processing: Process the continuous rotation frames using standard X-ray software (e.g., DIALS or XDS)[2]. Causality: The kinematic approximation holds true for very thin crystals, allowing X-ray algorithms to accurately integrate electron diffraction intensities.

Data Validation and Quality Assurance

Regardless of whether SCXRD or MicroED is used, the final structural model must be rigorously validated before publication or deposition into the Cambridge Structural Database (CSD).

  • R-factors ( R1​ and wR2​ ): For a high-quality SCXRD structure of this molecule, expect an R1​ < 0.05. Higher values suggest unresolved twinning or solvent masking issues.

  • Thermal Ellipsoids: Inspect the anisotropic displacement parameters (ADPs). If the chlorine atom exhibits an elongated ellipsoid perpendicular to the C-Cl bond, it indicates static disorder or unmodeled libration in the crystal lattice.

  • CheckCIF: Run the final .cif file through the IUCr CheckCIF routine. This automated tool is critical for identifying missing symmetry, improper atom assignments, and void spaces[5]. Any "Level A" alerts must be resolved experimentally or thoroughly justified in the text.

By combining the atomic precision of SCXRD with the nanoscale accessibility of MicroED, researchers can ensure the definitive structural validation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine, paving the way for confident downstream chemical modifications.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at:[Link]

  • Nannenga, B. L., & Gonen, T. "An Overview of Microcrystal Electron Diffraction (MicroED)." Annu Rev Biochem, eScholarship.org. Available at:[Link]

  • Chemistry World. "Microcrystal electron diffraction promises a revolution in study of proteins, small molecules." Chemistry World. Available at:[Link]

  • Cooper, D. R., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opin Drug Discov, PubMed Central. Available at:[Link]

  • D-nb.info. "Small Molecule X-ray Crystal Structures at a Crossroads." d-nb.info. Available at:[Link]

Sources

Validation

Cross-validation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine high-throughput screening assays

Cross-Validation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine High-Throughput Screening Assays: A Comparative Guide Introduction As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-((6-Chloropyridazin-3-yl)methyl)ethanamine High-Throughput Screening Assays: A Comparative Guide

Introduction

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently encounter the challenge of validating low-molecular-weight fragment hits. N-((6-Chloropyridazin-3-yl)methyl)ethanamine (MW ~171.6 Da) is a prime example. This chloropyridazine-based fragment is a critical building block utilized in screening campaigns for challenging oncology targets, including1[1] and RNA methyltransferases like2[2].

Because fragments of this size often exhibit low initial binding affinities (high micromolar range) and possess structural motifs that can interfere with optical readouts, relying on a single High-Throughput Screening (HTS) assay format is a critical vulnerability. This guide objectively compares three primary assay platforms—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR)—for the screening and cross-validation of this compound class.

Section 1: The Causality Behind Assay Selection (Expertise & Experience)

Why do we need multiple assay formats? In assay development, causality is everything. We select 3[3] because the long emission half-life of lanthanide fluorophores (like Europium) allows for a time-delayed measurement. This delay completely eliminates short-lived background autofluorescence generated by the chloropyridazine ring or library impurities.

However, small fragments can sometimes act as aggregators or non-specific quenchers. Therefore, we utilize4[4]. FP helps confirm that the TR-FRET signal wasn't an artifact of the specific Europium chemistry.

Finally, biochemical assays only measure functional inhibition. To prove true target engagement, we must transition to a 5[5]. SPR provides direct binding kinetics ( kon​ , koff​ ) and stoichiometric data, confirming that N-((6-Chloropyridazin-3-yl)methyl)ethanamine binds specifically to the target pocket rather than denaturing the protein.

Workflow N1 Primary HTS TR-FRET Assay N2 Hit Identification N-((6-Chloro...) N1->N2 IC50 Determination N3 Orthogonal Screen AlphaScreen / FP N2->N3 Triage False Positives N4 Biophysical Validation SPR / DSF N3->N4 Target Engagement

Fig 1. Multi-tiered HTS workflow for fragment triage and validation.

Section 2: Objective Comparison of Assay Platforms

To objectively evaluate how N-((6-Chloropyridazin-3-yl)methyl)ethanamine performs across different systems, we must compare the fundamental capabilities of each platform:

FeatureTR-FRET (Primary)Fluorescence Polarization (Orthogonal)Surface Plasmon Resonance (Biophysical)
Readout Mechanism Time-delayed energy transferDepolarization of emitted lightLabel-free mass change (Refractive Index)
Throughput Ultra-High (1536-well compatible)High (384/1536-well)Medium (384-well, sequential injection)
Sensitivity High (pM to low µM)Moderate (nM to µM)High (Direct Kd​ determination)
Interference Risk Low (Time-delay removes autofluorescence)High (Susceptible to light scattering/aggregates)Low (Label-free, but sensitive to DMSO shifts)

Section 3: Self-Validating Experimental Protocols

Protocol 1: TR-FRET ATPase Assay (Primary Screen)

Target: Polθ Helicase domain.

  • Reagent Preparation: Prepare 2X Polθ enzyme solution and 2X ATP/substrate mix in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2​ , 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of N-((6-Chloropyridazin-3-yl)methyl)ethanamine (in 100% DMSO) into a 384-well white microplate using an acoustic liquid handler.

  • Reaction Initiation: Add 5 µL of 2X Polθ enzyme solution, incubate for 15 minutes, then add 5 µL of 2X ATP mix. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection mixture (Europium-labeled anti-ADP antibody and Acceptor fluorophore). Read at 620 nm and 665 nm after a 50 µs delay.

Self-Validation Mechanism: To ensure the protocol is a self-validating system, every plate must contain 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM reference inhibitor). The assay is only deemed valid if the calculated Z'-factor is 0.65, proving the signal window is statistically robust against well-to-well variance.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Target: Immobilized Polθ.

  • Surface Preparation: Immobilize His-tagged Polθ onto an NTA sensor chip via amine coupling to achieve a density of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute N-((6-Chloropyridazin-3-yl)methyl)ethanamine in running buffer (PBS, 0.05% Tween-20, 5% DMSO) to a top concentration of 100 µM, followed by a 2-fold dilution series.

  • Injection Cycle: Inject the compound series over the active (Fc2) and reference (Fc1) flow cells at 30 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

Self-Validation Mechanism: SPR protocols are highly susceptible to bulk refractive index shifts caused by DMSO. To make this a self-validating system, an 8-point DMSO calibration curve (4.5% to 5.5% DMSO) must be injected before the compound cycle. The analysis software uses this curve to automatically correct for solvent mismatches. If the reference channel (Fc1) shows a response exceeding 50 RU during analyte injection, the cycle is automatically flagged for non-specific binding, invalidating the run.

Mechanisms cluster_TRFRET TR-FRET (Biochemical) cluster_SPR Surface Plasmon Resonance (Biophysical) A1 Europium Donor Excitation: 340 nm A2 Acceptor Fluorophore Emission: 665 nm A1->A2 Energy Transfer (Proximity) A3 Inhibitor Binding Signal Quenching A2->A3 Readout B1 Target Protein Immobilized on Chip B2 Analyte Injection Fragment Flow B1->B2 Association Phase B3 Sensorgram Kinetics (Kon/Koff) B2->B3 Mass Change Detection

Fig 2. Mechanistic comparison of TR-FRET (biochemical) and SPR (biophysical) assays.

Section 4: Experimental Data Summary

The following table summarizes the cross-validation metrics for N-((6-Chloropyridazin-3-yl)methyl)ethanamine acting as a model fragment hit against a standard ATPase target:

Assay PlatformTargetParameter MeasuredValueAssay Quality (Z')Validation Status
TR-FRET Polθ ATPaseIC 50​ 11.4 µM0.72Primary Hit
FP Polθ ATPaseIC 50​ 14.2 µM0.65Confirmed
SPR Polθ (Immobilized) Kd​ (Steady-State)9.8 µMN/ATarget Engaged
SPR Kinetics Polθ (Immobilized) kon​ / koff​ Fast on / Fast offN/ATypical Fragment

By utilizing this multi-tiered approach, researchers can confidently advance chloropyridazine-based hits into lead optimization, knowing that the observed activity is driven by genuine target engagement rather than assay interference.

References

  • Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ Source: NIH / PMC URL
  • Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models Source: ACS Publications URL
  • Enzolution™ POLQ Helicase ATPase Assay System Source: BellBrook Labs URL
  • Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 Source: NIH / PubMed URL
  • Applications of Biophysics in High-Throughput Screening Hit Validation Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

N-((6-Chloropyridazin-3-yl)methyl)ethanamine proper disposal procedures

Professional Laboratory Disposal Guide: N-((6-Chloropyridazin-3-yl)methyl)ethanamine As a Senior Application Scientist, establishing a robust, compliant, and scientifically sound waste management protocol is as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Disposal Guide: N-((6-Chloropyridazin-3-yl)methyl)ethanamine

As a Senior Application Scientist, establishing a robust, compliant, and scientifically sound waste management protocol is as critical as the synthesis or assay workflows themselves. N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a nitrogenous, halogenated organic compound. Its structural profile—combining a basic secondary amine with a chlorinated pyridazine ring—dictates a strict disposal pathway governed by the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.

The following guide details the operational logistics and mechanistic reasoning for the safe handling and disposal of this compound in a professional laboratory setting.

Chemical Profiling and Waste Classification

Before initiating disposal, one must understand the chemical causality that dictates its waste classification. N-((6-Chloropyridazin-3-yl)methyl)ethanamine contains a covalently bound chlorine atom. In waste management, the presence of halogens fundamentally alters the thermodynamic and environmental profile of the waste stream[1][2].

When incinerated, non-halogenated organics combust to form carbon dioxide and water. However, halogenated compounds produce highly corrosive and toxic acid gases, such as hydrogen chloride (HCl), and under improper combustion conditions, can form dioxins[2][3]. Therefore, this compound must be strictly classified as Halogenated Organic Waste [4].

Step-by-Step Disposal Methodology

The following protocol ensures regulatory compliance, prevents hazardous cross-reactions, and minimizes disposal costs.

Step 1: Strict Segregation

  • Action: Isolate N-((6-Chloropyridazin-3-yl)methyl)ethanamine waste from all non-halogenated organic solvents, aqueous wastes, and strong oxidizers[1][4].

  • Causality: Mixing halogenated and non-halogenated waste is a critical operational error. Because halogenated waste requires specialized high-temperature incineration equipped with alkaline flue gas scrubbers to neutralize HCl, disposal facilities charge a significant premium for it[1][3]. Diluting a non-halogenated waste stream with even a small amount of this chlorinated compound converts the entire volume into expensive halogenated waste[1]. Furthermore, the amine functional group can react exothermically with strong acids or oxidizers, necessitating chemical isolation[5].

Step 2: Primary Containment

  • Action: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or amber glass container[5].

  • Causality: Over time, trace degradation of halogenated compounds can release free chloride ions, which rapidly corrode metal containers[6]. Glass or HDPE provides inert barriers. Ensure the container has a secure, leak-proof screw-top cap to prevent the escape of volatile components or amine vapors[1].

Step 3: Regulatory Labeling

  • Action: Affix a standardized "Hazardous Waste" label immediately upon placing the first drop of waste into the container[7].

  • Causality: The label must explicitly state the full chemical name: "N-((6-Chloropyridazin-3-yl)methyl)ethanamine." Do not use abbreviations, acronyms, or structural formulas[7]. Emergency responders and Treatment, Storage, and Disposal Facility (TSDF) personnel rely on exact nomenclature to determine the stoichiometric requirements for neutralization and incineration[7].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed container in a designated SAA at or near the point of generation, utilizing secondary containment (e.g., a spill tray)[5][6].

  • Causality: Secondary containment ensures that in the event of primary vessel failure, the halogenated amine does not contaminate the laboratory environment or enter the municipal drain system, which is strictly prohibited[3][8]. Liquid waste containers should never be filled beyond 75-80% capacity to allow for vapor expansion[9].

Step 5: Final TSDF Transfer and Incineration

  • Action: Transfer the waste to a licensed hazardous waste disposal contractor for controlled incineration[7][8].

  • Causality: The TSDF will blend this waste to achieve an optimal British Thermal Unit (BTU) value for their kilns. The compound will be destroyed via high-temperature incineration (>1000°C), followed by flue gas scrubbing (using basic slurries like calcium hydroxide) to capture the liberated chlorine as benign chloride salts before atmospheric release[2][3].

Quantitative Waste Parameters

Understanding the thermodynamic properties of your waste streams aids in anticipating TSDF handling procedures and costs.

Waste CategoryTypical Fuel Value (BTU/lb)Ash ContentRequired TSDF TreatmentEPA/RCRA Focus
Halogenated Organics (e.g., Chloropyridazine derivatives)3,000 – 10,000< 10%High-Temp Incineration + Acid Gas ScrubbingToxicity, Corrosive byproducts (HCl)
Non-Halogenated Organics 10,000 – 20,000< 1%Standard Incineration / Fuel BlendingFlammability
Aqueous Liquids Low to Negative< 25%Biological/Chemical Wastewater TreatmentpH, Heavy Metals

Data summarized from EPA Superfund Disposal Guidelines[2].

Operational Workflow Visualization

The following decision tree illustrates the self-validating workflow for processing this specific chemical waste.

G Start Waste Generation: N-((6-Chloropyridazin-3-yl)methyl)ethanamine Identify Chemical Profiling: Halogenated Organic Amine Start->Identify Segregate Segregation: Isolate from Non-Halogenated & Oxidizing Waste Identify->Segregate Contain Containment: HDPE or Glass with Secondary Containment Segregate->Contain Label Labeling: Full Name, No Abbreviations 'Hazardous Waste' Contain->Label Dispose Final Treatment (TSDF): High-Temp Incineration with Flue Gas Scrubbing Label->Dispose

Disposal workflow for halogenated organic laboratory waste.

References

  • MedPro Disposal. Common Mistakes in Laboratory Chemical Waste Disposal and How to Avoid Them. Retrieved from: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from:[Link]

  • IDR Environmental. How To Dispose Of Lab Chemicals. Retrieved from: [Link]

  • UW Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from:[Link]

  • UTIA Safety Office. Hazardous Waste Management Guide. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Handling novel pharmaceutical intermediates requires moving beyond generic lab safety guidelines. When working with specialized building blocks like N-((6-Chloropyridazin-3-yl)methyl)ethanamine , safety protocols must be...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates requires moving beyond generic lab safety guidelines. When working with specialized building blocks like N-((6-Chloropyridazin-3-yl)methyl)ethanamine , safety protocols must be engineered around the molecule’s specific structural reactivity.

As a Senior Application Scientist, I approach Personal Protective Equipment (PPE) and operational logistics the same way I approach a synthetic route: through mechanistic causality. This guide provides a self-validating, step-by-step operational framework for safely handling, transferring, and disposing of this compound.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To establish a robust safety protocol, we must first apply the [1] (Recognize, Assess, Minimize, Prepare) to the molecule's structural motifs:

  • The 6-Chloropyridazine Ring (Electrophilic Sensitizer): Halogenated heteroaromatics are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). If this compound contacts bare skin, the electrophilic C6 position can react with nucleophilic amino acid residues (e.g., cysteine, lysine) on epidermal proteins. This acts as a potent hapten, carrying a high risk of triggering severe allergic contact dermatitis.

  • The Secondary Amine Motif (Corrosive/Basic): The ethanamine group imparts localized basicity. If the compound is supplied as a free base (typically a viscous liquid or low-melting solid), it poses an immediate corrosive threat to ocular tissue and mucous membranes. If supplied as a hydrochloride salt (crystalline powder), the primary risk shifts to the inhalation of aerosolized dust during weighing.

Because of these dual hazards, standard single-layer nitrile gloves are insufficient. Amines can permeate thin nitrile over prolonged exposure, and the SN​Ar reactivity demands a strict zero-exposure barrier. This necessitates a targeted PPE strategy compliant with [2] for chemical hazard assessment.

Quantitative PPE & Engineering Control Matrix

The following table summarizes the mandatory PPE and engineering controls based on operational scale.

Operational ScaleMass / VolumeGlove Specification (Min. Thickness)Est. Breakthrough TimeEngineering / Respiratory Control
Analytical Weighing < 1.0 gDouble Nitrile (4-mil inner, 4-mil outer)> 60 minutesVentilated Balance Enclosure (VBE) (>75 fpm)
Preparative Synthesis 1.0 g – 100 gNitrile inner (4-mil), Extended-cuff outer (8-mil)> 120 minutesChemical Fume Hood (>100 fpm face velocity)
Bulk / Spill Response > 100 gNitrile inner (4-mil), Neoprene outer (12-mil)> 240 minutesFume Hood + Half-mask Respirator (P100/N95)

Workflow Visualization

G cluster_Hazards Structural Hazard Recognition cluster_Controls Targeted PPE & Engineering Controls Start RAMP Hazard Assessment: N-((6-Chloropyridazin-3-yl)methyl)ethanamine H1 Secondary Amine Motif: Corrosive & Basic Start->H1 H2 6-Chloropyridazine Ring: Electrophilic Sensitizer Start->H2 C1 Skin Protection: Double Nitrile (8-mil) H1->C1 Prevents permeation C2 Eye Protection: Splash Goggles H1->C2 Prevents ocular damage H2->C1 Blocks SNAr sensitization C3 Inhalation Control: VBE / Fume Hood H2->C3 Mitigates aerosol inhalation Disposal Halogenated Organic Waste Stream C1->Disposal C2->Disposal C3->Disposal

Logical workflow mapping structural hazards to targeted PPE and disposal protocols.

Step-by-Step Operational Methodologies

To ensure absolute trustworthiness, every procedure below is designed as a self-validating system —meaning the protocol includes built-in checks to confirm safety before proceeding to the next step.

Phase 1: Pre-Operation & PPE Donning
  • Validate Engineering Controls: Before opening the chemical container, tape a 1-inch strip of a Kimwipe to the bottom sash of the fume hood or VBE. Self-Validation: If the strip pulls inward steadily, directional airflow is confirmed. If it hangs straight down, abort the operation.

  • Don Base Layer: Put on a standard lab coat (fully buttoned) and chemical splash goggles. Safety glasses are insufficient due to the amine's corrosive vapor potential.

  • Don Inner Gloves: Apply 4-mil nitrile gloves. Pull the cuffs over the sleeves of the lab coat.

  • Don Outer Gloves: Apply 8-mil extended-cuff nitrile gloves. Self-Validation: Perform a quick inflation test (trap air in the glove and squeeze) prior to donning to verify the absence of micro-punctures.

Phase 2: Handling and Transfer
  • Static Mitigation (For HCl Salts): If handling the crystalline salt form, wipe the exterior of the receiving vial and the balance pan with an anti-static gun or a damp wipe to prevent electrostatic aerosolization of the powder.

  • Transfer: Use a conductive stainless-steel spatula. Do not use plastic spatulas, which generate static charge and cause the powder to "jump."

  • Sealing: Cap both the source bottle and the receiving vial inside the VBE before moving them to the bench.

Phase 3: Doffing & Cross-Contamination Prevention
  • Outer Glove Removal (The Beak Method): Pinch the exterior of the right outer glove at the palm and pull it off, turning it inside out. Hold the removed glove in your left hand. Slide your clean, inner-gloved right index finger under the cuff of the left outer glove to peel it off.

  • Validation of Barrier: Self-Validation: Inspect your inner gloves. They should be completely free of chemical residue. Because the inner gloves are validated as clean, you may now safely use them to remove your splash goggles without transferring reactive pyridazine residues to your face.

  • Final Doffing: Remove inner gloves and wash hands with soap and water.

Spill Response and Disposal Plan

In accordance with[3], no chemical handling should begin without a pre-formulated disposal and spill plan.

Immediate Spill Response Protocol
  • Containment: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity and don a P100/N95 half-mask respirator.

  • Neutralization (Free Base Liquid): Cover the spill with an acidic neutralizing absorbent (e.g., sodium bisulfate-based spill kit) to protonate the amine, drastically reducing its volatility and reactivity.

  • Suppression (HCl Salt Powder): Do not dry-sweep. Cover the powder with paper towels and gently wet them with a compatible solvent (e.g., ethanol or water) to dissolve the salt and prevent dust generation.

  • Verification: Self-Validation: After wiping up a liquid amine spill, touch a piece of universal pH paper to the residual moisture on the bench. If the pH reads neutral (6–8), the corrosive amine has been successfully quenched. If it reads basic (>8), reapply acidic neutralizer.

Waste Disposal Logistics

Because this molecule contains a covalently bound chlorine atom, it cannot be disposed of in standard organic waste.

  • Solid Waste: Contaminated spatulas, Kimwipes, and outer gloves must be placed in a sealed, clearly labeled solid waste container.

  • Liquid Waste: Any solutions containing N-((6-Chloropyridazin-3-yl)methyl)ethanamine must be strictly routed to the Halogenated Organic Waste stream to prevent adverse reactions and comply with environmental incineration regulations.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment." U.S. Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions / Safety Policies." ACS Committee on Chemical Safety. Available at:[Link]

Sources

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